molecular formula C22H44O B8262279 13(E)-Docosenol

13(E)-Docosenol

Katalognummer: B8262279
Molekulargewicht: 324.6 g/mol
InChI-Schlüssel: CFOQKXQWGLAKSK-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Docosen-1-ol has been reported in Simmondsia chinensis with data available.

Eigenschaften

IUPAC Name

(E)-docos-13-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQKXQWGLAKSK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain monounsaturated fatty alcohol. This technical guide provides a comprehensive overview of its chemical properties, structure, and available technical data. While specific biological activities and signaling pathways for the (E)-isomer are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related long-chain fatty alcohols. Detailed experimental protocols for the analysis and purification of similar compounds are also presented to facilitate further research.

Chemical Properties and Structure

This compound is a C22 monounsaturated alcohol with the double bond located at the 13th carbon atom, exhibiting a trans (E) configuration.[1][2]

Structure

The chemical structure of this compound is characterized by a 22-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond between C13 and C14. The "E" designation indicates that the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the bond, resulting in a more linear molecular geometry compared to its cis-isomer, erucyl alcohol.

Chemical Formula: C₂₂H₄₄O[1][2]

IUPAC Name: (13E)-docos-13-en-1-ol[1]

Synonyms: Brassidyl alcohol, (E)-13-Docosen-1-ol, trans-13-Docosen-1-ol[1][2]

Physicochemical Properties

Quantitative data for this compound and its cis-isomer, Erucyl alcohol, are summarized in the table below for comparison.

PropertyThis compoundErucyl alcohol (cis-isomer)
Molecular Weight 324.58 g/mol [2]324.5842 g/mol [3][4]
CAS Number 5634-26-4[2]629-98-1[3][5]
Melting Point Not available33 °C
Boiling Point Not available225 °C at 5 mmHg
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Biological Activity and Potential Applications

Specific biological activities and mechanisms of action for this compound are not well-documented in the available scientific literature. However, long-chain fatty alcohols, as a class, are known to be involved in various biological processes and have diverse applications.

The cis-isomer, cis-13-docosenol (B1231324) (erucyl alcohol), is mentioned as a biochemical reagent for life science research, with potential roles in lipid metabolism and cellular signaling.[6][7] It is also used in cosmetic formulations as an emollient and in the food and fragrance industries.[6]

Long-chain monounsaturated fatty acids, which are structurally related to this compound, have been shown to influence signaling pathways, such as upregulating PPAR signaling pathways, which may play a role in attenuating atherosclerosis.[8] While this provides a potential area for investigation, it is important to note that the biological effects of the alcohol form may differ significantly from the corresponding fatty acid.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, established methods for the synthesis, purification, and analysis of long-chain unsaturated alcohols can be adapted for research on this compound.

Synthesis

A general approach to synthesize this compound would involve the reduction of the corresponding carboxylic acid, brassidic acid ((13E)-docosenoic acid), or its ester derivative.

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis of this compound Brassidic_Acid Brassidic Acid ((13E)-docosenoic acid) Esterification Esterification (e.g., with Methanol) Brassidic_Acid->Esterification Methyl_Brassidate Methyl Brassidate Esterification->Methyl_Brassidate Reduction Reduction (e.g., with LiAlH4) Methyl_Brassidate->Reduction 13E_Docosenol This compound Reduction->13E_Docosenol

Caption: Hypothetical synthesis of this compound.

Purification

Purification of long-chain unsaturated alcohols from reaction mixtures or natural extracts typically involves chromatographic techniques.

General Purification Protocol using High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the crude sample in a suitable organic solvent.

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.[2][6][9][10][11]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often effective. The exact gradient program needs to be optimized based on the specific sample composition.[2][10]

  • Detection: A UV detector can be used, particularly if the alcohol has been derivatized to contain a chromophore. A refractive index detector is also a suitable option for underivatized alcohols.[6]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Purification Workflow Diagram:

G cluster_0 Purification Workflow Crude_Sample Crude Sample (in organic solvent) HPLC_System Reversed-Phase HPLC (C18 Column) Crude_Sample->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product

Caption: General workflow for HPLC purification.

Structural Analysis

The structure of this compound can be confirmed using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of hydrogen atoms. The signals corresponding to the hydrogens on the double bond will show characteristic chemical shifts and coupling constants for a trans configuration. The protons of the CH₂-OH group will also have a distinct signal.[12][13][14]

    • ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton and the position of the double bond and hydroxyl group.[12][13][14]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[15]

Analytical Workflow:

G Purified_Sample Purified Sample NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., HRMS) Purified_Sample->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

Caption: Workflow for structural analysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which this compound is directly involved. Research on long-chain fatty acids suggests that they can act as signaling molecules, for instance, through G protein-coupled receptors like GPR40 and GPR120, which in turn can activate pathways such as the mTORC1 signaling cascade.[16] However, it remains to be experimentally determined if this compound or other long-chain fatty alcohols interact with these or other signaling pathways.

Conclusion and Future Directions

This compound is a long-chain monounsaturated fatty alcohol with well-defined chemical and structural properties. While its specific biological functions and mechanisms of action are yet to be fully elucidated, its structural similarity to other biologically active lipids suggests potential roles in cellular processes. Further research is needed to explore its biological activities, identify its metabolic pathways, and determine its potential as a therapeutic agent or a tool for studying lipid signaling. The experimental protocols and analytical methods outlined in this guide provide a foundation for future investigations into this molecule.

References

(E)-docos-13-en-1-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-docos-13-en-1-ol

This technical guide provides a comprehensive overview of (E)-docos-13-en-1-ol, a long-chain unsaturated fatty alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document covers the nomenclature, physicochemical properties, natural occurrence, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are also provided, alongside graphical representations of key chemical and analytical workflows.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: (E)-docos-13-en-1-ol[1]

Synonyms:

  • 13(E)-Docosenol[1]

  • 13-Docosen-1-ol, (13E)-[1]

  • trans-13-docosen-1-ol[1]

  • C22H44O[1]

Chemical and Physical Properties

The physicochemical properties of (E)-docos-13-en-1-ol are crucial for understanding its behavior in biological and chemical systems. The data presented below is primarily based on computational models from publicly available databases. For comparison, data for the (Z)-isomer, erucyl alcohol, is also included where available.

Property(E)-docos-13-en-1-ol(Z)-docos-13-en-1-ol (Erucyl Alcohol)
Molecular Formula C₂₂H₄₄OC₂₂H₄₄O
Molecular Weight 324.6 g/mol [1]324.6 g/mol [2]
IUPAC Name (E)-docos-13-en-1-ol[1](Z)-docos-13-en-1-ol[2]
CAS Number Not available629-98-1[3]
XLogP3 9.6[1]9.6[2]
Hydrogen Bond Donor Count 1[1]1[2]
Hydrogen Bond Acceptor Count 1[1]1[2]
Rotatable Bond Count 19[1]19[2]
Exact Mass 324.339216023 Da[1]324.339216023 Da[2]
Monoisotopic Mass 324.339216023 Da[1]324.339216023 Da[2]
Topological Polar Surface Area 20.2 Ų[1]20.2 Ų[2]
Heavy Atom Count 23[1]23[2]
Complexity 222[1]222[2]

Natural Occurrence

(E)-docos-13-en-1-ol has been reported in Simmondsia chinensis, commonly known as jojoba.[1] The seeds of this plant are a well-known source of liquid wax esters, which have applications in cosmetics and as industrial lubricants.

Biological Activity

There is currently a lack of specific studies on the biological activity of (E)-docos-13-en-1-ol. However, research on structurally related long-chain fatty amides, specifically the (Z)-isomer of 13-docosenamide (erucamide), has revealed significant biological activities. Studies have shown that (Z)-13-docosenamide possesses antimicrobial and cytotoxic properties.[4] For instance, it has demonstrated antimicrobial activity against various pathogenic bacteria and fungi, and it has also been shown to inhibit the proliferation of hepatocellular carcinoma cells in vitro.[4] While these findings pertain to a related amide with a cis configuration, they suggest that long-chain docosenoyl derivatives are a class of molecules with potential bioactivity, warranting further investigation into the specific properties of (E)-docos-13-en-1-ol.

Experimental Protocols

Proposed Synthesis via Wittig Reaction

A common and effective method for the synthesis of trans-alkenes is the Wittig reaction, particularly using stabilized ylides, or the Schlosser modification for non-stabilized ylides.[5] A plausible synthetic route for (E)-docos-13-en-1-ol is outlined below.

Objective: To synthesize (E)-docos-13-en-1-ol from commercially available starting materials.

Materials:

Procedure:

  • Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent such as THF.

    • Add 1-bromononane to the solution and stir at room temperature. The reaction will form the corresponding phosphonium salt, which will precipitate out of the solution. The reaction may require heating to proceed at a reasonable rate.

    • Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Dry the salt under vacuum.

    • To generate the ylide, suspend the phosphonium salt in anhydrous THF and cool the mixture to a low temperature (e.g., -78 °C).

    • Slowly add a strong base, such as n-butyllithium, until the characteristic color of the ylide appears.

  • Wittig Reaction:

    • In a separate flask, dissolve 13-hydroxytridecanal in anhydrous THF.

    • Slowly add the solution of the phosphonium ylide to the aldehyde solution at low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will contain the desired (E)-docos-13-en-1-ol and triphenylphosphine oxide as a byproduct.

    • Purify the product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

Analytical Methods

GC-MS is a powerful technique for the analysis of long-chain fatty alcohols.[2][6]

Sample Preparation:

  • For complex mixtures, such as natural product extracts, a saponification step may be necessary to hydrolyze any esters and release the free alcohol.

  • The alcohol can be derivatized to increase its volatility and improve chromatographic performance. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers or trifluoroacetic anhydride (B1165640) to form trifluoroacetate (B77799) (TFA) esters.[7]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 60-100 °C), followed by a ramp to a high temperature (e.g., 300-320 °C) to ensure the elution of the long-chain alcohol.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. For increased sensitivity, selected ion monitoring (SIM) can be used.

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules.[8][9]

  • ¹H NMR: The spectrum of (E)-docos-13-en-1-ol is expected to show:

    • A triplet corresponding to the terminal methyl group.

    • A large, complex multiplet for the methylene (B1212753) groups of the aliphatic chains.

    • A characteristic multiplet in the olefinic region (around 5.4 ppm) for the two protons of the trans-double bond, with a large coupling constant (J ≈ 15 Hz).

    • A triplet corresponding to the methylene group adjacent to the hydroxyl group.

    • A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show:

    • A signal for the terminal methyl carbon.

    • A series of signals for the methylene carbons.

    • Two signals in the olefinic region (around 130 ppm) for the carbons of the double bond.

    • A signal for the carbon bearing the hydroxyl group (around 63 ppm).

Mandatory Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps reagent1 1-Bromononane step1 Phosphonium Salt Formation reagent1->step1 reagent2 Triphenylphosphine reagent2->step1 reagent3 13-Hydroxytridecanal step3 Wittig Reaction reagent3->step3 reagent4 Strong Base (n-BuLi) step2 Ylide Generation reagent4->step2 step1->step2 step2->step3 step4 Work-up & Purification step3->step4 product (E)-docos-13-en-1-ol step4->product

Caption: General synthetic workflow for (E)-docos-13-en-1-ol via the Wittig reaction.

Analytical_Workflow cluster_analysis Analysis of Purified Fraction start Natural Source (e.g., Simmondsia chinensis) extraction Solvent Extraction start->extraction hydrolysis Saponification (optional) extraction->hydrolysis separation Chromatographic Separation (e.g., Column Chromatography) hydrolysis->separation gcms GC-MS Analysis separation->gcms nmr NMR Spectroscopy (¹H, ¹³C) separation->nmr identification Structural Elucidation of (E)-docos-13-en-1-ol gcms->identification nmr->identification

Caption: Logical workflow for the isolation and identification of (E)-docos-13-en-1-ol.

References

A Technical Guide to the Physical and Chemical Characteristics of Brassidyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidyl alcohol, often referred to in commercial contexts as Brassica alcohol, is a long-chain fatty alcohol derived from the oils of plants belonging to the Brassica genus, such as rapeseed (canola) and mustard seed.[1][2][3] It is typically a mixture of saturated fatty alcohols, with the primary component being 1-docosanol (B1670855) (also known as behenyl alcohol).[4][5] The chemical formula for 1-docosanol is C22H46O.[2][6] This guide will focus on the core physical and chemical characteristics of Brassidyl alcohol, with a specific emphasis on its principal constituent, 1-docosanol.

Physical Characteristics

Brassidyl alcohol is a white, waxy solid at room temperature with a characteristic sweet odor.[2][6] It is valued in many formulations for its emollient and non-greasy texture.[2][6] The physical properties of long-chain alcohols are primarily determined by the length of their carbon chain.[7]

Quantitative Physical Data of 1-Docosanol
PropertyValueUnitsConditions
Molecular Weight 326.60 g/mol
Melting Point 65 - 72°C
Boiling Point 180°Cat 0.22 mmHg
375 - 376°Cat 760 mmHg (est.)[8]
Density 0.8063g/mLat 75 °C
0.7986g/mLat 85 °C
0.7911g/mLat 95 °C
Flash Point 195°C
Solubility in Water Insoluble
Solubility in Solvents Soluble in ethanol, methanol, and petroleum ether; slightly soluble in ether.[9]

Chemical Characteristics

The chemical behavior of Brassidyl alcohol is dictated by the hydroxyl (-OH) functional group attached to a long alkyl chain. This structure imparts both hydrophilic (from the hydroxyl group) and hydrophobic (from the alkyl chain) properties, making it useful as an emulsifier and thickener.[4][10]

  • Stability and Reactivity : Brassidyl alcohol is stable under normal conditions.[5] It is incompatible with strong oxidizing agents, acids, and alkalis.[5]

  • Reactions : As a primary alcohol, it can undergo typical reactions of this class of compounds, such as esterification with carboxylic acids to form esters, and oxidation to form aldehydes and carboxylic acids.

Spectroscopic Data for Characterization

The structure of Brassidyl alcohol and its components can be elucidated using various spectroscopic techniques.

Spectroscopic Characteristics of Long-Chain Primary Alcohols
TechniqueRegion/ShiftDescription of Signal
IR Spectroscopy 3300 - 3400 cm⁻¹Strong, broad O-H stretching due to hydrogen bonding.[11]
2850 - 3000 cm⁻¹C-H stretching.[11]
~1050 cm⁻¹C-O stretching.[11]
¹H NMR Spectroscopy 3.4 - 4.5 ppmProtons on the carbon adjacent to the hydroxyl group (-CH₂OH).[11]
2.0 - 2.5 ppmProton of the hydroxyl group (-OH), often a broad singlet.[11]
1.2 - 1.6 ppmProtons of the methylene (B1212753) groups in the alkyl chain.
~0.9 ppmProtons of the terminal methyl group (-CH₃).
¹³C NMR Spectroscopy 50 - 65 ppmCarbon atom attached to the hydroxyl group (-CH₂OH).[11]
10 - 35 ppmCarbon atoms of the alkyl chain.
Mass Spectrometry M-18A peak corresponding to the loss of a water molecule (dehydration).[12]
VariousFragments resulting from alpha cleavage (breaking of the C-C bond adjacent to the oxygen).[12]

Experimental Protocols

Determination of Melting Point

A common method for determining the melting point of a solid organic compound like Brassidyl alcohol involves using a melting point apparatus.[13]

Methodology:

  • A small, dry sample of the alcohol is finely powdered.[14]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[13][15]

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[13]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[13] A pure compound will have a sharp melting range of 0.5-1.0 °C.[13]

General Characterization of Fatty Alcohols from a Natural Source

This workflow outlines the general steps for extracting and identifying fatty alcohols from a natural oil source.

Methodology:

  • Saponification : The oil is heated with an ethanolic potassium hydroxide (B78521) solution to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts.[16]

  • Extraction : The unsaponifiable matter, which contains the fatty alcohols, is extracted from the mixture using a nonpolar solvent like petroleum ether.[16]

  • Purification : The extracted fatty alcohols can be purified and separated using techniques like thin-layer chromatography (TLC).[16]

  • Derivatization and Analysis : For analysis by gas chromatography (GC), the fatty alcohols are often derivatized (e.g., silylated) to increase their volatility.[16] The GC analysis provides information on the chain lengths and relative amounts of the different fatty alcohols in the mixture.

Visualizations

logical_relationship cluster_organic_compounds Classification of Organic Compounds Alcohols Alcohols Fatty Alcohols Fatty Alcohols Alcohols->Fatty Alcohols Brassidyl Alcohol (1-Docosanol) Brassidyl Alcohol (1-Docosanol) Fatty Alcohols->Brassidyl Alcohol (1-Docosanol) Organic Compounds Organic Compounds Organic Compounds->Alcohols

Caption: Classification of Brassidyl Alcohol.

experimental_workflow Natural Oil Source Natural Oil Source Saponification Saponification Natural Oil Source->Saponification Ethanolic KOH Extraction Extraction Saponification->Extraction Petroleum Ether Purification (TLC) Purification (TLC) Extraction->Purification (TLC) Unsaponifiable Matter Derivatization Derivatization Purification (TLC)->Derivatization Isolated Fatty Alcohols GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Volatile Derivatives Characterization Characterization GC-MS Analysis->Characterization

Caption: Workflow for Fatty Alcohol Characterization.

References

The Elusive Presence of 13(E)-Docosenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural botanical sources of 13(E)-Docosenol, a long-chain monounsaturated fatty alcohol with potential applications in various scientific and industrial fields. While its cis-isomer, erucyl alcohol (cis-13-docosenol), is more commonly documented, this guide focuses on the available knowledge surrounding the trans-isomer. The primary identified natural source is the seed oil of Simmondsia chinensis (Jojoba). This document provides a comprehensive overview of the chemical composition of jojoba oil, with a focus on its docosenol content. It outlines detailed, albeit inferred, experimental protocols for the extraction, separation, and quantification of this compound. Furthermore, this guide presents visual workflows and discusses the current understanding of the biosynthesis of fatty alcohols in plants, acknowledging the conspicuous absence of specific signaling pathway information for this compound.

Introduction

This compound, also known as brassidyl alcohol or trans-13-docosenol, is a C22 monounsaturated fatty alcohol. Its geometric isomer, cis-13-docosenol (B1231324) (erucyl alcohol), is more prevalent and well-documented in scientific literature. The distinct stereochemistry of this compound, conferred by the trans-double bond, results in different physical and chemical properties, which may translate to unique biological activities and industrial applications. This guide aims to consolidate the current knowledge on the natural plant sources of this specific trans-isomer, providing a technical resource for its isolation and analysis.

Natural Sources of this compound

The primary and most substantiated natural source of docosenol, including the potential presence of the 13(E) isomer, is the seed oil of Simmondsia chinensis, commonly known as jojoba.[1] Jojoba oil is chemically unique in the plant kingdom as it is predominantly composed of liquid wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, rather than triglycerides.[2]

The fatty acid and fatty alcohol components of jojoba wax esters are typically monounsaturated and have chain lengths of C20 and C22. The alcohols have been identified as a mixture of cis-11-eicosenol, cis-13-docosenol, and cis-15-tetracosenol. While the cis-isomer of docosenol is the major component, the existence of processes to create all-trans jojoba oil suggests that the trans-isomer is either present naturally in smaller quantities or can be readily formed.[2]

Quantitative Data

Specific quantitative data for the natural abundance of this compound in jojoba oil is scarce in the available literature. Most analyses of jojoba oil quantify the total docosenol content without differentiating between the cis and trans isomers. The total fatty alcohol content in jojoba oil is approximately 1.11%, with docosenol being a significant fraction of that.[3] The table below summarizes the general composition of fatty acids and alcohols found in jojoba oil, which are the precursors to the wax esters.

ComponentChain Length and UnsaturationTypical Percentage (%) in Jojoba OilReference
Fatty Acids
Eicosenoic AcidC20:1~35%
Docosenoic AcidC22:1 (Erucic Acid)~7%
Oleic AcidC18:1~6%
Fatty Alcohols
EicosenolC20:1~22%
DocosenolC22:1~21%
TetracosenolC24:1~4%

Note: The percentages for fatty acids and alcohols are of the total fatty acid and alcohol fractions, respectively, after saponification of the wax esters.

Experimental Protocols

The following section details a comprehensive, multi-step protocol for the extraction, isolation, and quantification of this compound from Simmondsia chinensis seeds. This protocol is constructed from established methods for lipid analysis and the separation of geometric isomers.

Extraction of Jojoba Oil

A standard method for obtaining jojoba oil from the seeds is solvent extraction, which yields a high recovery of the wax esters.

Materials:

  • Simmondsia chinensis seeds

  • Hexane (B92381) (analytical grade)

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Seed Preparation: Dry the Simmondsia chinensis seeds at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder.

  • Soxhlet Extraction: Place the ground seed powder in a cellulose (B213188) thimble and load it into the main chamber of the Soxhlet extractor. Fill the distilling flask with hexane.

  • Extraction Process: Heat the hexane to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble. The chamber will slowly fill with warm solvent. When the chamber is almost full, it will be emptied by the siphon action back into the distilling flask. This cycle is allowed to repeat for 6-8 hours to ensure complete extraction of the oil.

  • Solvent Removal: After extraction, the hexane containing the dissolved jojoba oil is collected from the distilling flask. The hexane is then removed using a rotary evaporator under reduced pressure to yield the crude jojoba oil (liquid wax).

Saponification of Wax Esters

To analyze the fatty alcohol composition, the wax esters in the jojoba oil must be saponified (hydrolyzed) to release the free fatty alcohols and fatty acids.

Materials:

  • Extracted jojoba oil

  • Methanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Toluene

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of jojoba oil in toluene. Add an excess of 2 M methanolic KOH solution.

  • Saponification: Attach a reflux condenser and heat the mixture at 80-90°C for 2 hours with constant stirring.

  • Extraction of Unsaponifiable Matter: After cooling, transfer the mixture to a separatory funnel. Add water and hexane to partition the components. The fatty acid salts (soaps) will remain in the aqueous-methanolic phase, while the unsaponifiable matter, containing the fatty alcohols, will partition into the hexane phase.

  • Isolation: Separate the hexane layer and wash it several times with water to remove any remaining soaps. Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the fatty alcohol fraction.

Isolation and Quantification of this compound

The separation of cis and trans isomers of long-chain fatty alcohols is challenging due to their similar physical properties. Argentation (silver ion) chromatography is a powerful technique for this purpose, followed by gas chromatography for quantification.

Argentation Thin-Layer Chromatography (Ag-TLC):

  • Plate Preparation: Prepare TLC plates coated with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).

  • Sample Application: Dissolve the fatty alcohol fraction in a small amount of hexane and spot it onto the Ag-TLC plate.

  • Development: Develop the plate in a chromatography chamber with a solvent system such as hexane:diethyl ether (e.g., 90:10 v/v). The trans-isomers will have a higher Rf value (migrate further) than the cis-isomers due to the weaker complexation of the trans-double bond with silver ions.

  • Visualization and Extraction: Visualize the separated spots under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein). Scrape the silica gel band corresponding to the trans-fatty alcohols.

  • Elution: Extract the this compound from the silica gel using a polar solvent like diethyl ether or chloroform:methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatization (Optional but Recommended): To improve chromatographic resolution and peak shape, the fatty alcohols can be derivatized to their trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters.

  • GC Conditions:

    • Column: A long, polar capillary column (e.g., 100 m) with a stationary phase like biscyanopropyl polysiloxane is recommended for separating geometric isomers.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a slow rate (e.g., 1-2°C/min).

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample can be determined by comparing the peak area of the analyte with the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_analysis Analysis seeds Simmondsia chinensis Seeds grinding Grinding seeds->grinding soxhlet Soxhlet Extraction (Hexane) grinding->soxhlet evaporation1 Solvent Evaporation soxhlet->evaporation1 jojoba_oil Crude Jojoba Oil evaporation1->jojoba_oil saponification Saponification (Methanolic KOH) jojoba_oil->saponification partitioning Liquid-Liquid Partitioning saponification->partitioning evaporation2 Solvent Evaporation partitioning->evaporation2 fatty_alcohols Fatty Alcohol Fraction evaporation2->fatty_alcohols ag_tlc Argentation TLC Separation fatty_alcohols->ag_tlc gc_ms GC-MS Analysis ag_tlc->gc_ms quantification Quantification gc_ms->quantification

Caption: Workflow for the extraction and analysis of this compound.

Biosynthesis Pathway of Fatty Alcohols

The biosynthesis of fatty alcohols in plants occurs through the reduction of fatty acyl-CoAs or fatty acyl-ACPs, which are products of the fatty acid synthesis pathway.

biosynthesis_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas fatty_acyl_acp Fatty Acyl-ACP (C16, C18) fas->fatty_acyl_acp elongases Elongases fatty_acyl_acp->elongases vlcfa Very Long Chain Fatty Acyl-ACP (VLCFA, >C18) elongases->vlcfa far Fatty Acyl-ACP Reductase (FAR) vlcfa->far fatty_alcohol Fatty Alcohol far->fatty_alcohol

Caption: General biosynthetic pathway of fatty alcohols in plants.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways in plants that directly involve this compound. Research on the biological roles of specific long-chain fatty alcohol isomers in plant signaling is an area that remains to be explored.

Conclusion

Simmondsia chinensis stands out as the sole significant natural plant source of docosenol, which includes this compound. However, the concentration of the trans-isomer appears to be substantially lower than its cis counterpart, and specific quantitative data remains elusive. The provided experimental protocols offer a robust framework for the targeted isolation and quantification of this compound, leveraging established lipid analysis techniques. The lack of information on its specific biosynthetic control and signaling roles in plants highlights a gap in current knowledge, presenting an opportunity for future research in plant lipidomics and biochemistry. This guide serves as a foundational resource for scientists and researchers aiming to investigate this rare natural fatty alcohol.

References

The Role of 13(E)-Docosenol in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature exists regarding the specific role of 13(E)-Docosenol, a trans-monounsaturated very-long-chain fatty acid, in lipid metabolism pathways. Extensive searches for direct experimental data on its metabolic effects have yielded no specific studies. Therefore, this guide will provide an in-depth analysis of the known metabolic roles of its cis-isomers, erucic acid (cis-13-docosenoic acid) and cetoleic acid (cis-11-docosenoic acid), to offer a comparative framework and highlight potential areas of investigation for this compound.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the metabolic pathways influenced by these related 22-carbon monounsaturated fatty acids. The distinct stereochemistry of the double bond in this compound (trans) compared to its more studied isomers (cis) is a critical factor that likely influences its biological activity, a key point of consideration throughout this guide.

Comparative Lipid Metabolism: Erucic Acid and Cetoleic Acid

While data on this compound is scarce, research on its cis-isomers provides valuable insights into how a C22:1 fatty acid might interact with lipid metabolic pathways. The primary pathways of interest include fatty acid synthesis and elongation, beta-oxidation, and the regulation of key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Quantitative Data on the Metabolic Effects of Erucic and Cetoleic Acid

The following tables summarize quantitative findings from in vitro and in vivo studies on erucic acid and cetoleic acid, offering a glimpse into their impact on lipid profiles and gene expression.

Table 1: Effects of Erucic Acid on Lipid Metabolism

ParameterModel SystemTreatment DetailsKey Findings
Lipid Accumulation Nile Tilapia (Oreochromis niloticus)Fed diets with 0, 3, 6, 12, 20, and 27 g/kg erucic acid for 8 weeksDose-dependent increase in crude lipid content in the whole body, liver, and muscle.[1]
Serum Lipids Nile Tilapia (Oreochromis niloticus)Fed diets with varying levels of erucic acid for 8 weeksDose-dependent increase in low-density lipoprotein cholesterol, total cholesterol, nonesterified fatty acids, and triglycerides in liver and serum.[1]
Gene Expression (Lipolysis & β-oxidation) Nile Tilapia (Oreochromis niloticus)Diets with 12, 20, and 27 g/kg erucic acidSignificant reduction in the expression of genes related to lipophagy, lipolysis, and β-oxidation.[1]
Gene Expression (Triglyceride Synthesis) Nile Tilapia (Oreochromis niloticus)Diets with 12, 20, and 27 g/kg erucic acidSignificant increase in the expression of genes involved in triglyceride synthesis in the liver and muscle.[1]
Fatty Acid Composition Rat Adrenal and PlasmaDietary erucic acidLarge amounts of erucic acid found in adrenal cholesterol esters and moderate amounts in adrenal and plasma triglycerides.[2]

Table 2: Effects of Cetoleic Acid on Lipid Metabolism

ParameterModel SystemTreatment DetailsKey Findings
EPA + DHA Synthesis (in vitro) Human HepG2 cellsEnriched with cetoleic acid40% increased production of radio-labeled EPA + DHA from α-linolenic acid (ALA).[3][4]
EPA Synthesis (in vitro) Salmon primary hepatocytesEnriched with cetoleic acid12% increased production of radio-labeled EPA from ALA.[3][4]
EPA + DHA Retention (in vivo) Atlantic SalmonFed diets with high cetoleic acid (herring oil) vs. low cetoleic acid (sardine oil)15 percentage point increase in whole-body retention of EPA + DHA.[3][4]

Key Lipid Metabolism Pathways

The metabolism of very-long-chain fatty acids is complex, involving several key cellular pathways. The following sections detail these pathways, drawing on evidence from erucic and cetoleic acid research.

Fatty Acid Biosynthesis and Elongation

Erucic acid is synthesized in plants through the elongation of oleic acid (18:1n-9). This process involves the sequential addition of two-carbon units from malonyl-CoA.

Fatty_Acid_Elongation cluster_synthesis Erucic Acid Synthesis Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) Eicosenoyl-CoA (20:1n-9) Eicosenoyl-CoA (20:1n-9) Oleoyl-CoA (18:1n-9)->Eicosenoyl-CoA (20:1n-9) Elongase Erucic Acid (22:1n-9) Erucic Acid (22:1n-9) Eicosenoyl-CoA (20:1n-9)->Erucic Acid (22:1n-9) Elongase

Biosynthesis of Erucic Acid.

Beta-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of very-long-chain fatty acids like docosenoic acid isomers primarily begins in the peroxisomes, as mitochondria are less efficient at oxidizing fatty acids longer than 20 carbons. Peroxisomal β-oxidation shortens the fatty acid chain, and the resulting shorter-chain fatty acids are then further oxidized in the mitochondria to produce ATP. Erucic acid is known to be broken down into shorter-chain fatty acids in the human liver by the long-chain acyl-CoA dehydrogenase enzyme.[5]

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Docosenoyl-CoA (22:1) Docosenoyl-CoA (22:1) Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Docosenoyl-CoA (22:1)->Chain-shortened Acyl-CoA β-oxidation Docosenoyl-CoA (22:1)->Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Chain-shortened Acyl-CoA->Acetyl-CoA β-oxidation Chain-shortened Acyl-CoA->Acetyl-CoA ATP ATP Acetyl-CoA->ATP TCA Cycle & Oxidative Phosphorylation

General pathway for VLCFA beta-oxidation.

Regulation by Transcription Factors: PPARs and SREBPs

Lipid metabolism is tightly regulated by a network of transcription factors, with PPARs and SREBPs playing central roles.

  • Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon activation by fatty acids and their derivatives, regulate the expression of genes involved in fatty acid oxidation, lipid storage, and glucose homeostasis.

  • Sterol Regulatory Element-Binding Proteins (SREBPs) are key regulators of cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in lipid synthesis.

The interaction of very-long-chain fatty acids with these transcription factors can have profound effects on cellular lipid balance. For instance, some fatty acids can act as PPARα agonists, leading to increased fatty acid oxidation. Conversely, alterations in lipid composition can influence SREBP signaling, thereby affecting cholesterol and fatty acid synthesis.

Transcription_Factor_Regulation cluster_nucleus Nucleus PPAR PPAR Gene_Ox Fatty Acid Oxidation Genes PPAR->Gene_Ox Upregulate SREBP nSREBP Gene_Synth Lipid Synthesis Genes SREBP->Gene_Synth Upregulate Fatty_Acids Fatty Acids / Derivatives Fatty_Acids->PPAR Activate Low_Sterols Low Cellular Sterols Low_Sterols->SREBP Activate

Regulation of lipid metabolism by PPAR and SREBP.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the studies of erucic and cetoleic acid and can serve as a template for future investigations into this compound.

In Vitro Adipogenesis Assay

This protocol is designed to assess the effect of a test compound on the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for two days.

  • Treatment: The differentiation medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound (e.g., this compound at various concentrations) for another two days.

  • Maintenance: Cells are then maintained in DMEM with 10% FBS, with media changes every two days.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: On day 8-10, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured at 510 nm to quantify lipid accumulation.

    • Gene Expression Analysis: RNA is extracted from the cells at various time points, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of key adipogenic marker genes, such as PPARγ, C/EBPα, and FABP4.

Adipogenesis_Workflow Start Culture 3T3-L1 preadipocytes to confluence Induce Induce differentiation (IBMX, Dexamethasone, Insulin) Start->Induce Treat Treat with this compound Induce->Treat Maintain Maintain in culture Treat->Maintain Assess Assess adipogenesis Maintain->Assess Stain Oil Red O Staining Assess->Stain qPCR qRT-PCR for adipogenic genes Assess->qPCR

Workflow for in vitro adipogenesis assay.

In Vivo Dietary Study in a Rodent Model

This protocol outlines a typical in vivo study to evaluate the effects of a dietary fatty acid on lipid metabolism.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old, are housed in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Dietary Groups: Mice are randomly assigned to different dietary groups (n=8-10 per group):

    • Control Diet (e.g., AIN-93G)

    • High-Fat Diet (HFD)

    • HFD supplemented with this compound (at different percentages of total energy)

  • Feeding Period: The diets are provided for a period of 8-12 weeks, with ad libitum access to food and water. Body weight and food intake are monitored weekly.

  • Sample Collection: At the end of the study, mice are fasted overnight, and blood is collected via cardiac puncture for plasma lipid analysis. Tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are harvested, weighed, and snap-frozen for further analysis.

  • Biochemical Analysis:

    • Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol are measured using commercial kits.

    • Liver and adipose tissue lipids are extracted and quantified.

  • Gene and Protein Expression Analysis:

    • RNA is extracted from liver and adipose tissue for qRT-PCR analysis of genes involved in lipid synthesis (e.g., SREBP-1c, FASN, ACC), fatty acid oxidation (e.g., PPARα, CPT1a, ACOX1), and adipogenesis (e.g., PPARγ, C/EBPα).

    • Western blotting is performed to measure the protein levels of key metabolic enzymes and transcription factors.

In_Vivo_Study_Workflow Start Acclimatize mice Group Randomize into dietary groups Start->Group Feed Feed experimental diets for 8-12 weeks Group->Feed Monitor Monitor body weight and food intake Feed->Monitor Collect Collect blood and tissues Feed->Collect Analyze Perform biochemical and molecular analyses Collect->Analyze Biochem Plasma & Tissue Lipid Analysis Analyze->Biochem MolBio Gene & Protein Expression Analyze->MolBio

Workflow for an in vivo dietary study.

Conclusion and Future Directions

The current body of research on this compound's role in lipid metabolism is virtually nonexistent. However, the data available for its cis-isomers, erucic acid and cetoleic acid, provide a valuable starting point for hypothesis generation. Erucic acid appears to promote lipid accumulation by upregulating synthesis and downregulating catabolism, while cetoleic acid shows promise in enhancing the production of beneficial omega-3 fatty acids.

The critical difference in the stereochemistry of the double bond between this compound (trans) and its isomers (cis) cannot be overlooked. Trans fatty acids are generally known to have different, and often more detrimental, metabolic effects than their cis counterparts. Therefore, it is imperative that future research focuses on elucidating the specific effects of this compound.

Key research questions that need to be addressed include:

  • How is this compound metabolized in vitro and in vivo?

  • Does this compound influence adipogenesis and lipolysis in adipocytes?

  • What are the effects of dietary this compound on plasma and tissue lipid profiles?

  • Does this compound act as a ligand for PPARs or influence SREBP signaling pathways?

By addressing these questions, the scientific community can begin to fill the knowledge gap and understand the potential impact of this very-long-chain trans fatty acid on metabolic health. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating these much-needed investigations.

References

The Biological Activity of Long-Chain Unsaturated Fatty Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Long-chain unsaturated fatty alcohols, a class of lipophilic molecules derived from natural fats and oils, are rapidly emerging as significant players in a multitude of biological processes.[1] While traditionally used in the cosmetics and food industries, recent scientific investigations have revealed their potential as potent bioactive agents.[1][2] This technical guide synthesizes the current understanding of their biological activities, including antimicrobial, anti-inflammatory, cardiovascular, and anticancer properties, providing a comprehensive resource for researchers, scientists, and professionals in drug development.[1] We will delve into their mechanisms of action, present key quantitative data from recent studies, detail the experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Antimicrobial Activities

Long-chain unsaturated fatty alcohols have demonstrated considerable efficacy against a range of microorganisms, including various bacteria and mycobacteria.[1][3] Their antimicrobial potency is intricately linked to their chemical structure, particularly the length of the carbon chain and the presence and position of double bonds.[1][4][5]

Mechanism of Action: The primary mechanism of antimicrobial action is the disruption of the cell membrane's integrity.[1][5] As lipophilic molecules, they can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately, cell death.[4][5] Studies show that activity generally increases with carbon chain length up to a certain point (often around C10-C12), after which a "cutoff" effect is observed, likely due to reduced solubility and bioavailability.[1][4] Unsaturation in the alkyl chain often enhances efficacy; for instance, 9-decene-1-ol shows greater activity against Mycobacterium smegmatis and M. tuberculosis than its saturated counterpart, decanol.[1][6]

Quantitative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various long-chain fatty alcohols against select microorganisms.

Fatty AlcoholChain Length & UnsaturationMicroorganismMinimum Inhibitory Concentration (MIC)Reference
1-DecanolC10 (Saturated)Mycobacterium smegmatis0.4 mM[5][6]
1-DecanolC10 (Saturated)Mycobacterium tuberculosis H37Rv0.4 mM[5][6]
9-Decene-1-olC10 (Unsaturated)Mycobacterium smegmatisMore potent than 1-decanol[1][6]
1-DodecanolC12 (Saturated)Staphylococcus aureus6.25 µg/ml[3]
1-UndecanolC11 (Saturated)Staphylococcus aureusHigh bactericidal activity[4]
1-TridecanolC13 (Saturated)Staphylococcus aureusHigh bacteriostatic activity[4]

Experimental Protocols for Antimicrobial Activity Assessment:

  • Broth Dilution Susceptibility (BDS) Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC). A standardized suspension of the target microorganism is incubated with serial dilutions of the fatty alcohol in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth.[5]

  • Disc Diffusion Assay: A preliminary test for antimicrobial activity. A paper disc impregnated with the fatty alcohol is placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the clear zone of inhibition around the disc indicates the extent of antimicrobial activity.[5]

  • Membrane Integrity Assay: To confirm membrane disruption, dual staining with fluorescent dyes like acridine (B1665455) orange and ethidium (B1194527) bromide is employed. Ethidium bromide can only enter cells with compromised membranes, staining the nucleic acids red, while acridine orange stains all cells green. An increase in red-staining cells indicates membrane damage.[5]

  • Biofilm Formation Assay: The ability of a compound to inhibit biofilm formation is often assessed using the Crystal Violet (CV) assay. Microorganisms are grown in microtiter plates with the test compound. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with CV. The amount of retained stain, quantified by measuring absorbance, is proportional to the biofilm mass.[5]

G cluster_prep Sample Preparation cluster_assays Primary Screening & MIC Determination cluster_mechanism Mechanism of Action Assays cluster_results Data Analysis & Outcome Microorganism Bacterial/Fungal Strain (e.g., M. tuberculosis, S. aureus) DiscDiffusion Disc Diffusion Assay Microorganism->DiscDiffusion BrothDilution Broth Dilution Assay Microorganism->BrothDilution FattyAlcohol Long-Chain Unsaturated Fatty Alcohol Solution FattyAlcohol->DiscDiffusion FattyAlcohol->BrothDilution ZOI Zone of Inhibition (mm) DiscDiffusion->ZOI MIC Minimum Inhibitory Concentration (MIC) BrothDilution->MIC MembraneIntegrity Membrane Integrity Assay (Acridine Orange/Ethidium Bromide) Damage Membrane Damage MembraneIntegrity->Damage IonLeakage K+ Ion Leakage Assay IonLeakage->Damage BiofilmAssay Biofilm Formation Assay (Crystal Violet) BiofilmInhibition Biofilm Inhibition (%) BiofilmAssay->BiofilmInhibition MIC->MembraneIntegrity MIC->IonLeakage MIC->BiofilmAssay

Workflow for Antimicrobial Activity Assessment.

Cardiovascular and Metabolic Effects

A significant body of research, particularly on policosanols (a natural mixture of long-chain fatty alcohols from sources like sugar cane), highlights their beneficial effects on cardiovascular and metabolic health.[7][8] These effects include lowering "bad" cholesterol, improving blood flow, and reducing blood pressure.[7][9][10]

Mechanism of Action: The cholesterol-lowering effect of policosanols is believed to stem from their ability to decrease cholesterol production in the liver and enhance the breakdown of low-density lipoprotein (LDL) cholesterol.[7][8] The proposed cellular mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11] Some evidence also suggests the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9] Furthermore, policosanols can reduce the activity of cholesteryl ester transfer protein (CETP), leading to increased high-density lipoprotein (HDL) cholesterol levels.[9] They also exhibit anti-platelet activity, reducing the stickiness of platelets, which may help prevent blood clots.[7][8]

Quantitative Data on Policosanol Supplementation:

The following table summarizes key findings from a human study involving daily consumption of 10 mg of policosanol for 8 weeks.[9]

ParameterAffected Group(s)Change from BaselineReference
Systolic Blood PressureYoung Smokers & Middle-Aged↓ 4% (7 mmHg)[9]
Serum TriglyceridesYoung Non-Smokers & Middle-Aged↓ 26-28%[9]
HDL-C (% of Total Cholesterol)All Subjects↑ 8-36%[9]
CETP ActivityYoung Non-Smokers & Middle-Aged↓ 21-32%[9]
Paraoxonase Activity (HDL-associated)All Subjects↑ 17%[9]

Experimental Protocols for Cardiovascular and Metabolic Assessment:

  • Human Clinical Trials: Double-blind, placebo-controlled studies are the gold standard. Participants are administered the fatty alcohol supplement (e.g., 10 mg/day policosanol) or a placebo over a defined period (e.g., 8 weeks).[9]

  • Serum Lipid Profile Analysis: Blood samples are collected at baseline and post-intervention. Standard enzymatic assays are used to measure levels of total cholesterol, HDL-C, LDL-C, and triglycerides.[9]

  • CETP and Paraoxonase Activity Assays: Specific activity assays using fluorometric or colorimetric substrates are performed on serum samples to determine the functional activity of these important enzymes involved in lipoprotein metabolism.[9]

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using standard clinical procedures at multiple time points.[9]

G cluster_liver Intrahepatic Effects cluster_blood Systemic Effects Policosanol Policosanol (Long-Chain Fatty Alcohols) Liver Liver Cell (Hepatocyte) Policosanol->Liver Bloodstream Bloodstream Policosanol->Bloodstream AMPK AMP Kinase Liver->AMPK Activates? LDLR LDL Receptor Processing Liver->LDLR Enhances HMGCR HMG-CoA Reductase CholesterolSynth Cholesterol Biosynthesis HMGCR->CholesterolSynth AMPK->HMGCR Inhibits LDL_Breakdown LDL-C Breakdown LDLR->LDL_Breakdown CETP CETP Activity Bloodstream->CETP Inhibits HDL HDL-C Levels CETP->HDL Modulates

Proposed Mechanisms of Policosanol Action.

Anti-inflammatory and Anticancer Activities

Emerging evidence suggests that long-chain unsaturated fatty alcohols possess significant anti-inflammatory and potential anticancer properties, primarily through the modulation of key intracellular signaling pathways.[1]

Mechanism of Action:

  • Anti-inflammatory: These compounds can influence inflammatory processes by acting on cell surface and intracellular receptors that control inflammatory signaling and gene expression.[12] A key proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1] These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting the activation of transcription factors like NF-κB, these alcohols can suppress the expression of inflammatory genes.[1][12] They may also modulate the production of eicosanoids derived from arachidonic acid, which are potent inflammatory mediators.[12][13]

  • Anticancer: The potential anticarcinogenic actions of related long-chain fatty acids are thought to involve several mechanisms, including the suppression of arachidonic acid-derived eicosanoids, influencing transcription factor activity and gene expression, and altering signal transduction pathways involved in cell proliferation, differentiation, and apoptosis.[1][13]

Experimental Protocols for Signaling Pathway Analysis:

  • Cell Culture and Stimulation: Immune cells (e.g., macrophages) or cancer cell lines are cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test fatty alcohol.

  • Western Blotting for Protein Phosphorylation: To assess the activation of signaling pathways like MAPK, Western blotting is used. Cell lysates are analyzed with antibodies specific to the phosphorylated (active) forms of key proteins (e.g., p-p38, p-JNK, p-ERK). A reduction in phosphorylation indicates pathway inhibition.[14]

  • NF-κB Activation Assay: This can be measured by assessing the translocation of NF-κB from the cytoplasm to the nucleus via immunofluorescence microscopy or by using a reporter gene assay where the expression of a reporter protein is under the control of an NF-κB response element.

  • Cytokine Measurement (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium is quantified using Enzyme-Linked Immunosorbent Assays (ELISA) to determine the functional anti-inflammatory effect.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LCUFA Long-Chain Unsaturated Fatty Alcohols IKK IKK Complex LCUFA->IKK Inhibits MAPKKK MAPKKK (e.g., TAK1) LCUFA->MAPKKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor Receptor->IKK Receptor->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocates Nucleus Nucleus NFkB_nucleus->Nucleus MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates MAPK->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes

Modulation of Inflammatory Signaling Pathways.

Conclusion

Long-chain unsaturated fatty alcohols represent a promising and underexplored class of bioactive molecules with significant potential for the development of novel therapeutics.[1] Their demonstrated antimicrobial, cardiovascular, metabolic, and anti-inflammatory activities warrant further investigation to fully elucidate their mechanisms of action and to establish their clinical efficacy and safety profiles.[1][9] This guide provides a foundational understanding for researchers and drug development professionals to build upon, encouraging further exploration into the vast therapeutic potential of these versatile natural compounds.

References

The Discovery and Isolation of 13(E)-Docosenol: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenol, a long-chain monounsaturated fatty alcohol, has garnered interest in various scientific and industrial fields due to its unique chemical properties and potential biological activities. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its isolation methods, with a focus on the key experimental protocols that enabled its characterization. The journey of this compound's identification is intrinsically linked to the chemical analysis of natural products, particularly the oil derived from the seeds of the jojoba plant (Simmondsia chinensis).

Early Investigations: The Unraveling of Jojoba Oil's Composition

The story of this compound's discovery begins with the scientific investigation of jojoba oil, a substance long used in folklore. Early 20th-century chemists sought to understand the chemical nature of this unique liquid wax.

One of the foundational studies in this area was conducted by R.S. McKinney and G.S. Jamieson in 1936 , who published a paper on the chemical and physical characteristics of jojoba oil.[1][2] While this paper is widely cited as a key early reference, the initial discovery of the specific isomeric form of docosenol was a gradual process built upon by subsequent research. These early investigations established that jojoba oil was not a typical fat composed of triglycerides, but rather a liquid wax consisting of esters of long-chain fatty acids and long-chain fatty alcohols.[2]

The primary natural source from which this compound and its cis-isomer were identified is the oil extracted from the seeds of the jojoba plant (Simmondsia chinensis).[3][4] Jojoba oil is unique in the plant kingdom for being predominantly composed of wax esters.

Initial Isolation and Characterization Techniques (Pre-1960s)

Prior to the advent of modern chromatographic techniques, the isolation and characterization of individual components from complex lipid mixtures was a laborious process. The general workflow for isolating fatty alcohols from natural waxes like jojoba oil involved several classical chemical and physical methods.

Experimental Protocol: Saponification and Extraction of Unsaponifiables

  • Saponification: A known quantity of jojoba oil was refluxed with an excess of alcoholic potassium hydroxide (B78521) (or sodium hydroxide) solution. This process, known as saponification, hydrolyzes the wax esters into their constituent fatty acid salts (soaps) and free fatty alcohols.

  • Extraction: The resulting mixture was then diluted with water and extracted with a non-polar solvent, such as diethyl ether or petroleum ether. The fatty acid salts remained in the aqueous-alcoholic phase, while the free fatty alcohols, being less polar, partitioned into the ether layer. This ether-soluble fraction containing the fatty alcohols was termed the "unsaponifiable matter."

  • Washing and Drying: The ether extract was washed with water to remove any remaining soap and alkali. The solvent was then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the crude fatty alcohol mixture.

Experimental Protocol: Fractional Distillation

The crude mixture of fatty alcohols obtained from the unsaponifiable matter was then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. The different fatty alcohol homologs (e.g., C20, C22, C24 alcohols) could be separated into different fractions. However, this method was generally not efficient for separating geometric isomers like the cis and trans forms of docosenol.

Experimental Protocol: Derivative Formation and Melting Point Analysis

To further characterize the isolated alcohol fractions, chemists of the era would often prepare crystalline derivatives, such as the acetate (B1210297) or benzoate (B1203000) esters, or the α-naphthylurethane derivatives. The melting points of these derivatives were sharp and characteristic, providing a means of identification and a measure of purity when compared to known standards or previously reported values.

The initial identification of the presence of docosenol in jojoba oil was based on these classical methods. However, the precise determination of the double bond position and its stereochemistry (cis vs. trans) remained a significant challenge.

The Advent of Modern Analytical Techniques: Definitive Characterization

The development of gas-liquid chromatography (GLC), later known as gas chromatography (GC), in the mid-20th century revolutionized the analysis of fatty acids and fatty alcohols. This technique allowed for the high-resolution separation of complex mixtures and their quantitative analysis.

Pioneering work in the detailed analysis of jojoba oil composition using modern techniques was carried out by T.K. Miwa and colleagues in the 1970s . Their research provided a much clearer picture of the fatty acid and fatty alcohol constituents of jojoba oil, including the identification and quantification of the different isomers of docosenol.

Experimental Protocol: Gas Chromatography (GC) Analysis of Fatty Alcohols

  • Sample Preparation: The fatty alcohol fraction, obtained from the saponification of jojoba oil as described previously, was derivatized to increase its volatility for GC analysis. A common derivatization method was the conversion of the alcohols to their trimethylsilyl (B98337) (TMS) ethers or acetate esters.

  • GC Separation: The derivatized sample was injected into a gas chromatograph equipped with a packed or capillary column coated with a suitable stationary phase (e.g., a polyester (B1180765) or silicone-based phase). The separation was achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

  • Detection and Quantification: A flame ionization detector (FID) was typically used to detect the eluted compounds. The retention time of each peak was used for qualitative identification by comparison with authentic standards, and the peak area was used for quantitative analysis.

The application of GC allowed for the separation and quantification of both the cis- and trans-isomers of 13-docosenol. Further confirmation of the structure, including the position of the double bond, was achieved by coupling GC with mass spectrometry (GC-MS).

Quantitative Data

The following tables summarize the typical composition of jojoba oil, with a focus on its fatty alcohol content. The exact composition can vary depending on the plant's origin and growing conditions.

Fatty AcidCarbon Number and UnsaturationPercentage (%)
Eicosenoic acidC20:165 - 80
Docosenoic acid (Erucic acid)C22:110 - 20
Oleic acidC18:15 - 15

Table 1: Typical Fatty Acid Composition of Jojoba Oil.

Fatty AlcoholCarbon Number and UnsaturationPercentage (%)
EicosenolC20:120 - 35
Docosenol C22:1 45 - 55
TetracosenolC24:110 - 20

Table 2: Typical Fatty Alcohol Composition of Jojoba Oil.

Within the docosenol fraction, both cis- (erucyl alcohol) and trans- (brassidyl alcohol or this compound) isomers are present, with the cis-isomer typically being more abundant in native jojoba oil.

Visualization of the Isolation Workflow

The following diagram illustrates the historical workflow for the isolation of fatty alcohols from jojoba oil.

Isolation_Workflow Jojoba_Oil Jojoba Oil (Wax Esters) Saponification Saponification (with alcoholic KOH) Jojoba_Oil->Saponification Mixture Mixture of Fatty Acid Salts and Free Fatty Alcohols Saponification->Mixture Extraction Solvent Extraction (e.g., with Diethyl Ether) Mixture->Extraction Aqueous_Phase Aqueous Phase (Fatty Acid Salts) Extraction->Aqueous_Phase Separation Organic_Phase Organic Phase (Unsaponifiable Matter) Extraction->Organic_Phase Separation Fractional_Distillation Fractional Distillation (under reduced pressure) Organic_Phase->Fractional_Distillation Fatty_Alcohol_Fractions Fatty Alcohol Fractions (e.g., Docosenol fraction) Fractional_Distillation->Fatty_Alcohol_Fractions GC_Analysis Gas Chromatography (GC) (for isomer separation and quantification) Fatty_Alcohol_Fractions->GC_Analysis Docosenol_Isomers 13(Z)-Docosenol and this compound GC_Analysis->Docosenol_Isomers

Caption: Historical workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound are a testament to the advancements in natural product chemistry. From the early, painstaking methods of saponification, extraction, and fractional distillation, which first hinted at its existence as a component of jojoba oil, to the precise and powerful techniques of gas chromatography and mass spectrometry that allowed for its definitive characterization and quantification. This historical journey underscores the importance of both foundational chemical principles and technological innovation in the ongoing exploration of the chemical world. The detailed understanding of its structure and properties, made possible by these evolving analytical methods, continues to fuel research into its potential applications in pharmaceuticals, cosmetics, and other industries.

References

Endogenous Presence of 13(E)-Docosenol in Biological Systems: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the endogenous presence of 13(E)-Docosenol in biological systems. Following a comprehensive review of the available scientific literature, this guide concludes that there is no current evidence to support the endogenous presence of this compound in animal or human biological systems .

While the molecule is a subject of biochemical interest, its natural occurrence appears to be confined to the plant kingdom, specifically in Simmondsia chinensis (jojoba plant). This guide summarizes the existing knowledge on this compound and related long-chain fatty alcohols to provide a clear understanding of their origins and metabolic pathways.

Natural Occurrence of this compound

Current scientific databases indicate that this compound has been reported as a natural constituent of the jojoba plant (Simmondsia chinensis)[1]. The liquid wax produced from jojoba seeds is known to be rich in long-chain fatty acid and fatty alcohol esters. Specifically, the alcohols in jojoba wax include cis-11-eicosenol, cis-13-docosenol (B1231324), and cis-15-tetracosenol[2]. The presence of the trans-isomer, this compound, is also noted in chemical databases as being reported in this plant[1].

Endogenous Fatty Alcohol Metabolism in Mammals

While this compound is not found endogenously in mammals, a well-defined metabolic pathway exists for the synthesis and degradation of other long-chain fatty alcohols. These endogenous fatty alcohols play crucial roles in the formation of wax esters and ether glycerolipids[3].

The biosynthesis of fatty alcohols in mammals is primarily achieved through the reduction of fatty acyl-CoAs by fatty acyl-CoA reductases (FARs)[3]. In mammals, two main FAR isozymes, FAR1 and FAR2, have been identified. These enzymes exhibit specificity for certain fatty acyl-CoA substrates, predominantly palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1) CoAs[4]. This specificity accounts for the particular composition of ether lipids found in tissues like the brain. The enzymatic machinery for the direct synthesis of a C22 monounsaturated alcohol with a double bond at the 13th position has not been described in mammals.

The general pathway for the biosynthesis of saturated and monounsaturated fatty alcohols in animals can be visualized as a reduction of the corresponding fatty acid.

Fatty_Alcohol_Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde Fatty Acyl-CoA Reductase (FAR) + NADPH Fatty Alcohol Fatty Alcohol Fatty Aldehyde->Fatty Alcohol Aldehyde Reductase + NADPH

General pathway for the biosynthesis of fatty alcohols from fatty acyl-CoAs in mammals.

Distinction from cis-13-Docosenol (Erucyl Alcohol)

It is important to distinguish this compound from its cis-isomer, cis-13-Docosenol, also known as erucyl alcohol. While chemically similar, their spatial arrangement differs, which can lead to different biological activities. Some commercial suppliers state that erucyl alcohol is not found in nature. Recent research has explored the immunomodulatory potential of cis-13-docosenol in in vitro studies with immune cells, noting its effect on cytokine production[5][6]. However, these studies do not suggest an endogenous origin for this compound in mammals.

Conclusion

Based on the current body of scientific literature, this compound is not an endogenous compound in animal or human biological systems. Its natural presence has been identified in the jojoba plant, Simmondsia chinensis. The metabolic pathways for fatty alcohol synthesis in mammals are well-characterized and do not appear to produce this compound. Therefore, any investigation into the biological effects of this compound in animal models or human cell lines should consider it an exogenous substance.

Due to the lack of evidence for the endogenous presence of this compound, the requested detailed quantitative data tables, experimental protocols for its endogenous detection, and signaling pathway diagrams are not applicable and cannot be provided.

References

An In-depth Technical Guide to Structural Isomers of C22H44O for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C22H44O represents a vast landscape of structural isomers, each with unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core classes of these isomers—aldehydes, ketones, alcohols, and ethers—with a focus on their relevance to research and drug development. Due to the sheer number of possible isomers, this document centers on representative examples to illustrate the key characteristics and methodologies associated with these long-chain molecules.

Core Structural Isomer Classes of C22H44O

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For C22H44O, which has a degree of unsaturation of one, the primary structural isomers include saturated aldehydes and ketones, as well as unsaturated or cyclic alcohols and ethers.

G C22H44O Molecular Formula C22H44O Aldehyde Aldehyde C22H44O->Aldehyde Ketone Ketone C22H44O->Ketone Unsaturated_Alcohol Unsaturated_Alcohol C22H44O->Unsaturated_Alcohol Cyclic_Ether Cyclic_Ether C22H44O->Cyclic_Ether

Physicochemical Properties of Representative Isomers

The physicochemical properties of C22H44O isomers are critical for their application in drug development, influencing factors such as solubility, membrane permeability, and formulation. While experimental data for specific C22H44O isomers are limited, the following table summarizes available data for representative long-chain molecules and closely related analogues.

PropertyDocosanal (Aldehyde)2-Docosanone (Ketone)Oleyl Alcohol (Unsaturated Alcohol C18)Docosanol (Saturated Alcohol C22)
Molecular Weight ( g/mol ) 324.61324.61268.48326.61
Melting Point (°C) Data not availableData not available0-5.0[1][2]70-72[3]
Boiling Point (°C) Data not availableData not available207 at 13 mmHg[1]180 at 0.22 mmHg[3]
Solubility in Water InsolubleInsolublePractically insoluble[1][4]Insoluble[3]
logP (estimated) ~9.5~9.3~7.910.01[3]

Note: Data for Oleyl Alcohol (C18H36O) and Docosanol (C22H46O) are included as representative examples of long-chain unsaturated and saturated alcohols, respectively, to provide insight into the expected properties of a C22 unsaturated alcohol.

Experimental Protocols: Synthesis and Characterization

General Synthetic Methodologies

Synthesis of Long-Chain Aldehydes: Long-chain aldehydes can be synthesized via the oxidation of primary alcohols. A common laboratory-scale method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). Alternatively, Swern oxidation, using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine, is effective for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Biocatalytic methods using alcohol oxidases are also emerging as a greener alternative.[5][6]

Synthesis of Long-Chain Ketones: Long-chain ketones can be prepared by the oxidation of secondary alcohols using reagents like chromic acid (Jones oxidation) or PCC. Another approach is the Friedel-Crafts acylation of an aromatic compound, followed by cleavage to yield an aryl ketone, which can then be further modified.[6] The ketonization of long-chain esters over metal oxide catalysts is another viable method.[7] Two general methods for preparing long-chain β-diketones involve the malonate-type alkylation of acid chlorides or the coupling of long-chain acetylenes with acid chlorides.[8]

Synthesis of Unsaturated Long-Chain Alcohols: The synthesis of unsaturated long-chain alcohols can be achieved through the selective reduction of the corresponding unsaturated aldehydes or carboxylic acids.[9] For example, the use of a ruthenium-based catalyst allows for the hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols.[9]

Synthesis of Large-Ring Cyclic Ethers (Macrocyclic Ethers): The synthesis of macrocyclic ethers is often challenging and can be approached through several strategies, including intramolecular Williamson ether synthesis, ring-closing metathesis of a diene bearing an ether linkage, or intramolecular hydroalkoxylation of a long-chain hydroxyalkene.[10][11][12]

G start Starting Material (e.g., Long-chain alcohol, ester, or alkene) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization purification->characterization bioassay Biological Activity Screening purification->bioassay nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (MS) characterization->ms ir Infrared Spectroscopy (IR) characterization->ir

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • ¹H NMR: A solution of the sample (typically 1-10 mg) is prepared in a deuterated solvent (e.g., CDCl3). The spectrum will show characteristic signals for protons adjacent to the carbonyl group in aldehydes (~9.4-10.0 ppm) and ketones (~2.1-2.4 ppm), protons on carbon atoms bearing a hydroxyl group in alcohols (~3.4-4.0 ppm), and protons on carbons adjacent to the ether oxygen (~3.3-4.0 ppm). The long alkyl chains will show a complex of signals in the upfield region (~0.8-1.6 ppm).

  • ¹³C NMR: A more concentrated solution is typically required. The carbonyl carbon of an aldehyde appears at ~200-210 ppm, while that of a ketone is slightly more downfield at ~205-220 ppm. The carbon attached to the hydroxyl group in an alcohol resonates at ~60-70 ppm, and carbons adjacent to the ether oxygen appear at ~70-80 ppm.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

  • Method: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI, or gas chromatography-mass spectrometry, GC-MS). The molecular ion peak (M+) or a protonated/sodiated adduct will confirm the molecular weight. The fragmentation pattern provides structural information; for example, aldehydes and ketones often show characteristic cleavage at the carbonyl group (alpha-cleavage).

Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Method: A small amount of the sample is analyzed as a thin film or a KBr pellet. A strong, sharp absorption band at ~1720-1740 cm⁻¹ is indicative of a carbonyl group (C=O) in an aldehyde, while for a ketone, it appears at ~1705-1725 cm⁻¹. Alcohols show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. Ethers exhibit a characteristic C-O stretching band at ~1050-1150 cm⁻¹.

Biological Activities and Signaling Pathways

Long-chain aliphatic molecules, including isomers of C22H44O, exhibit a range of biological activities that are of interest to drug development professionals.

  • Aldehydes: Long-chain aldehydes are known to be involved in various biological processes and can exhibit antimicrobial and anti-inflammatory properties.[13][14][15] However, their reactivity can also lead to toxicity.[13] In mammalian plasmalogen biosynthesis, it is understood that fatty aldehydes are not directly utilized but are first reduced to fatty alcohols.[16]

  • Ketones: Long-chain ketones are found in nature and can serve as precursors for the synthesis of surface-active agents.[7] Their biological activities are less explored compared to other isomer classes but are a potential area for future research.

  • Unsaturated Alcohols: Unsaturated long-chain alcohols have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[17] Their mechanism of action is often attributed to the disruption of cell membrane integrity.[17] Studies on long-chain fatty alcohols have shown that their antibacterial activity is dependent on the length of the aliphatic carbon chain.[18][19]

  • Cyclic Ethers: Macrocyclic ethers, particularly polyether macrocycles, are being investigated as promising antitumor agents.[20][21] Their biological activity is often linked to their ability to transport ions across biological membranes, disrupting cellular homeostasis.[20][22][23]

Modulation of Signaling Pathways: Unsaturated long-chain alcohols and related fatty acids are known to modulate key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17] The lipophilic nature of these molecules allows them to interact with cell membranes and membrane-bound proteins, influencing downstream signaling events.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates ikb_kinase->ikb nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Expression (Pro-inflammatory mediators) nucleus->gene_expression activates alcohol Unsaturated Long-Chain Alcohol alcohol->ikb_kinase inhibits

Conclusion

The structural isomers of C22H44O represent a chemically diverse group of molecules with significant potential in various scientific and therapeutic fields. This guide has provided an overview of the key classes of these isomers, their physicochemical properties, general methods for their synthesis and characterization, and their potential biological activities. Further research into the specific properties and biological functions of individual C22H44O isomers is warranted to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide on the Function of 13(E)-Docosenol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Current scientific literature provides limited direct evidence on the specific cellular signaling functions of 13(E)-Docosenol. This technical guide, therefore, synthesizes the available information on its biosynthesis, the known signaling roles of its metabolic precursors, and the broader context of very-long-chain fatty acid (VLCFA) signaling. This approach provides a foundational understanding for researchers, scientists, and drug development professionals, highlighting areas for future investigation into the direct signaling roles of this compound.

Introduction to this compound

This compound, the trans isomer of erucyl alcohol, is a very-long-chain monounsaturated fatty alcohol with the chemical formula C22H44O. While it is utilized in various industrial applications, its role in cellular biology is less defined. It is often studied in the broader context of lipid metabolism and is thought to play a role in cellular signaling, though specific pathways are not yet fully elucidated[1].

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of very-long-chain fatty acids. The primary precursor is oleic acid (18:1), which undergoes a series of elongation steps to form erucic acid (22:1 n-9)[2][3]. This process occurs in the endoplasmic reticulum and is catalyzed by a fatty acid elongase (FAE) complex[4][5]. Erucic acid is then reduced to its corresponding alcohol, erucyl alcohol (the cis isomer), which can be isomerized to this compound. In plants, the reduction of very-long-chain acyl-CoAs to primary alcohols is a key step in the formation of cuticular waxes and is carried out by fatty acyl-CoA reductases[6].

G cluster_ER Endoplasmic Reticulum Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) Erucic Acid (22:1) Erucic Acid (22:1) Oleoyl-CoA (18:1)->Erucic Acid (22:1) Fatty Acid Elongase (FAE) Complex 13(Z)-Docosenol (Erucyl Alcohol) 13(Z)-Docosenol (Erucyl Alcohol) Erucic Acid (22:1)->13(Z)-Docosenol (Erucyl Alcohol) Fatty Acyl-CoA Reductase This compound This compound 13(Z)-Docosenol (Erucyl Alcohol)->this compound Isomerization (putative)

Caption: Biosynthesis pathway of this compound.

Potential Cellular Signaling Roles via Precursors

While direct signaling pathways for this compound are not well-documented, its precursors and related molecules have established roles in cellular signaling.

Erucic acid, the direct fatty acid precursor to erucyl alcohol, has been shown to modulate inflammatory responses. In a study on grass carp, dietary erucic acid was found to influence intestinal immune function by affecting the transcript levels of pro- and anti-inflammatory cytokines. This modulation was linked to the activation of the NF-κB and suppression of the TOR/S6K1 signaling pathways[7].

G Erucic Acid Erucic Acid IKKβ/γ IKKβ/γ Erucic Acid->IKKβ/γ activates TOR TOR Erucic Acid->TOR suppresses IκBα IκBα IKKβ/γ->IκBα phosphorylates NF-κB (p65/c-Rel) NF-κB (p65/c-Rel) IκBα->NF-κB (p65/c-Rel) releases Pro-inflammatory Cytokine Transcription Pro-inflammatory Cytokine Transcription NF-κB (p65/c-Rel)->Pro-inflammatory Cytokine Transcription promotes S6K1 S6K1 TOR->S6K1 activates Anti-inflammatory Cytokine Transcription Anti-inflammatory Cytokine Transcription S6K1->Anti-inflammatory Cytokine Transcription suppresses

Caption: Erucic acid's influence on NF-κB and TOR signaling.

Behenic acid (22:0), a saturated very-long-chain fatty acid, has demonstrated the ability to alleviate inflammation and insulin (B600854) resistance in gestational diabetes mellitus. It achieves this by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. Treatment with behenic acid was shown to restore islet morphology and improve insulin secretion by inhibiting this pathway[8].

G Behenic Acid Behenic Acid TLR4 TLR4 Behenic Acid->TLR4 NF-κB NF-κB TLR4->NF-κB Inflammation & Insulin Resistance Inflammation & Insulin Resistance NF-κB->Inflammation & Insulin Resistance

Caption: Behenic acid's inhibition of the TLR4/NF-κB pathway.

Quantitative Data Summary

Direct quantitative data on the cellular signaling effects of this compound is not available in the reviewed literature. The following table summarizes data for its precursor, erucic acid, from a study on grass carp[7].

ParameterControl (0% Erucic Acid)1.50% Erucic Acid
Intestinal Lysozyme ActivityNot specifiedDecreased
Intestinal Acid Phosphatase ActivityNot specifiedDecreased
Intestinal Complement 3 (C3) ContentNot specifiedDecreased
Intestinal Complement 4 (C4) ContentNot specifiedDecreased
Intestinal Immunoglobulin M (IgM) ContentNot specifiedDecreased
LEAP-2A Transcript LevelsNot specifiedDecreased
Hepcidin Transcript LevelsNot specifiedDecreased
β-defensin-1 Transcript LevelsNot specifiedDecreased
Mucin2 Transcript LevelsNot specifiedDecreased
Pro-inflammatory Cytokine Transcript LevelsNot specifiedIncreased
Anti-inflammatory Cytokine Transcript LevelsNot specifiedDecreased

Experimental Protocols

Detailed experimental protocols for studying the direct signaling effects of this compound are not available. However, based on studies of related fatty acids, the following general methodologies could be adapted.

  • Cell Lines: Appropriate cell lines (e.g., macrophages for inflammation studies, hepatocytes for metabolic studies) would be cultured under standard conditions.

  • Treatment: Cells would be treated with varying concentrations of this compound, likely dissolved in a suitable solvent like ethanol (B145695) or DMSO, with a vehicle control.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total NF-κB, IκBα, p-TOR, p-S6K1) and then with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Immunoblotting Immunoblotting Membrane Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Workflow for Western blot analysis.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.

  • cDNA Synthesis: RNA is reverse-transcribed into cDNA.

  • qRT-PCR: The expression levels of target genes (e.g., pro- and anti-inflammatory cytokines) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye like SYBR Green.

  • Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion and Future Directions

The direct role of this compound in cellular signaling remains a nascent field of research. While its biosynthesis from erucic acid is understood, its specific downstream signaling effects are yet to be characterized. The known signaling activities of its precursor, erucic acid, and the related very-long-chain fatty acid, behenic acid, suggest that this compound may also possess modulatory effects on inflammatory and metabolic pathways, such as the NF-κB and TOR signaling cascades.

Future research should focus on elucidating the direct interactions of this compound with cellular receptors and signaling proteins. Investigating its impact on gene expression profiles through transcriptomics and identifying its protein binding partners via proteomics will be crucial in mapping its specific signaling networks. Such studies will be invaluable for understanding its physiological functions and exploring its potential as a therapeutic agent.

References

The Two Faces of Docosenol: A Technical Guide to its Stereoisomerism and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the stereoisomerism of docosenol reveals significant differences in the physicochemical properties and biological activities of its geometric isomers, (Z)-docos-13-en-1-ol (erucyl alcohol) and (E)-docos-13-en-1-ol. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential pharmacological implications of these long-chain fatty alcohol isomers.

Docosenol, a 22-carbon unsaturated fatty alcohol, exists as two primary geometric isomers due to the presence of a double bond at the 13th carbon position. The spatial arrangement of the alkyl chains across this double bond gives rise to the cis ((Z)) and trans ((E)) configurations, each imparting distinct properties to the molecule. Understanding these differences is crucial for applications in pharmaceuticals, cosmetics, and material science.

Physicochemical Properties: A Tale of Two Isomers

The geometry of the double bond significantly influences the physical properties of docosenol isomers. The cis configuration in erucyl alcohol introduces a "kink" in the long hydrocarbon chain, leading to less efficient packing of the molecules. In contrast, the trans isomer has a more linear structure, allowing for closer packing. These structural differences are reflected in their melting points and solubility profiles.

Property(Z)-docos-13-en-1-ol (Erucyl Alcohol)(E)-docos-13-en-1-ol
Molecular Formula C₂₂H₄₄OC₂₂H₄₄O
Molecular Weight 324.58 g/mol 324.58 g/mol
Melting Point 33 °C[1]No data available
Boiling Point 225 °C at 5 mmHg[1]No data available
Physical State White or colorless to light yellow powder, lump, or clear liquid[1]No data available

Biological Implications: The Significance of Shape

The stereochemistry of docosenol isomers has profound implications for their interaction with biological systems, particularly cellular membranes. The kinked structure of the cis isomer, erucyl alcohol, is known to increase the fluidity of lipid bilayers. In contrast, the linear trans isomer is expected to have a lesser effect on membrane fluidity, behaving more like a saturated fatty alcohol. This differential impact on membrane biophysics can modulate the function of membrane-bound proteins and signaling pathways.

While direct comparative studies on the biological activities of docosenol isomers are limited, research on related long-chain unsaturated fatty alcohols and their derivatives provides valuable insights:

  • Membrane Fluidity and Cellular Processes: Studies on other long-chain cis-unsaturated fatty alcohols have demonstrated their ability to increase membrane fluidity, which can influence processes such as platelet aggregation.[2] The kink in the cis isomer disrupts the ordered packing of membrane lipids, leading to a more fluid state.

  • Antimicrobial and Cytotoxic Potential: A derivative of erucyl alcohol, (Z)-13-docosenamide (erucamide), has been shown to possess antimicrobial activity against various pathogenic bacteria and fungi, as well as cytotoxic effects against hepatocellular carcinoma cells.[2] This suggests that the docosenol backbone, particularly in its cis configuration, may be a scaffold for developing new therapeutic agents.

Potential Involvement in Signaling Pathways

The interaction of long-chain alcohols with cellular membranes and proteins suggests their potential to modulate intracellular signaling cascades. While specific pathways affected by docosenol isomers are yet to be fully elucidated, related research on other alcohols points to possible targets:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethanol (B145695) has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3][4][5][6][7] The differential effects of docosenol isomers on membrane fluidity could potentially influence the activity of membrane-associated components of the MAPK cascade.

  • Protein Kinase C (PKC) Pathway: Alcohols and anesthetics have been found to interact with and modulate the activity of Protein Kinase C (PKC), a crucial component of signal transduction.[8][9][10][11][12] The hydrophobic nature of docosenol isomers suggests they could also interact with the lipid-dependent regulatory domains of PKC.

Below is a conceptual diagram illustrating the potential influence of docosenol isomers on a generic signaling pathway initiated at the cell membrane.

G Conceptual Influence of Docosenol Isomers on a Membrane-Initiated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Z_Docosenol (Z)-Docosenol (Erucyl Alcohol) Membrane Lipid Bilayer Z_Docosenol->Membrane Increases Fluidity E_Docosenol (E)-Docosenol E_Docosenol->Membrane Maintains Rigidity Receptor Membrane Receptor Membrane->Receptor Modulates Environment Effector Downstream Effector (e.g., Kinase Cascade) Receptor->Effector Signal Transduction Response Cellular Response Effector->Response

Caption: Potential modulation of a signaling pathway by docosenol isomers.

Experimental Protocols: Synthesis and Analysis

The synthesis and analysis of specific docosenol isomers are critical for studying their distinct properties.

Synthesis of Docosenol Isomers
  • (Z)-Docos-13-en-1-ol (Erucyl Alcohol): Erucyl alcohol can be synthesized by the reduction of erucic acid ((Z)-docos-13-enoic acid) using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred at room temperature, followed by quenching and extraction to isolate the product.

  • (E)-Docos-13-en-1-ol: The trans isomer can be synthesized from its corresponding fatty acid, brassidic acid ((E)-docos-13-enoic acid), using a similar reduction method.

G cluster_purification Purification Purification Quenching, Extraction, and Chromatography Start_Z Start_Z Reduction Reduction Start_Z->Reduction Product_Z Product_Z Reduction->Product_Z Product_E Product_E Reduction->Product_E Start_E Start_E Start_E->Reduction Product_Z->Purification Product_E->Purification

Caption: A multi-technique approach for analyzing docosenol isomers.

Conclusion and Future Directions

The stereoisomerism of docosenol presents a compelling area of study with significant implications for drug development and material science. The distinct physicochemical properties of the cis and trans isomers, particularly their differential effects on membrane fluidity, suggest a basis for varied biological activities. While current research provides a foundational understanding, further investigations are warranted to fully elucidate the specific pharmacological effects and mechanisms of action of each isomer. Comparative studies on their impact on cellular signaling pathways, as well as in vivo efficacy and toxicity assessments, will be crucial for unlocking their therapeutic potential. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to advance our understanding of these fascinating molecules.

References

An In-depth Technical Guide on the Solubility of 13(E)-Docosenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 13(E)-docosenol, a long-chain unsaturated fatty alcohol. Due to the limited availability of specific quantitative data for this compound, this guide also includes solubility information for structurally related compounds, namely 1-docosanol (B1670855) (behenyl alcohol) and oleyl alcohol, to provide a substantive basis for formulation development and research.

Introduction to this compound

This compound, also known as trans-13-docosen-1-ol, is a C22 unsaturated fatty alcohol. Its long hydrocarbon chain renders it lipophilic, making it poorly soluble in aqueous solutions but generally soluble in organic solvents. Understanding its solubility profile is critical for its application in various fields, including pharmaceuticals, cosmetics, and material science, particularly for the development of effective delivery systems and formulations.

Quantitative Solubility Data

CompoundSolventTemperature (°C)SolubilityCitation
1-Docosanol (Behenyl Alcohol)EthanolNot SpecifiedVery Soluble[1]
1-Docosanol (Behenyl Alcohol)MethanolNot SpecifiedVery Soluble[1]
1-Docosanol (Behenyl Alcohol)ChloroformNot SpecifiedSoluble[1][2]
1-Docosanol (Behenyl Alcohol)EtherNot SpecifiedSlightly Soluble[1]
1-Docosanol (Behenyl Alcohol)Petroleum EtherNot SpecifiedVery Soluble[1]
Oleyl AlcoholEthanolNot Specified~ 30 mg/mL[3]
Oleyl AlcoholDMSONot Specified~ 30 mg/mL[3]
Oleyl AlcoholDimethyl FormamideNot Specified~ 30 mg/mL[3]
Oleyl AlcoholEtherNot SpecifiedSoluble[4][5]
Oleyl AlcoholCarbon TetrachlorideNot SpecifiedSlightly Miscible[6]

Qualitative assessments for erucyl alcohol (the cis-isomer of 13-docosenol) consistently state that it is soluble in alcohol and most organic solvents.

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the static equilibrium method, often referred to as the shake-flask method. This can be followed by gravimetric or chromatographic analysis to quantify the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform) of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with airtight seals

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for chromatographic analysis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove all undissolved particles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

      • The mass of the dissolved this compound can be determined by the difference in weight. The mass of the solvent can be calculated from the initial volume and its density at the experimental temperature.

      • Express solubility in terms of g/100 mL, mg/mL, or molarity.

    • Chromatographic Method (GC/HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

Since no specific signaling pathways involving this compound were identified in the literature, a diagram illustrating the experimental workflow for solubility determination is provided below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess shake Agitate in a thermostatic shaker until equilibrium add_excess->shake settle Allow excess solid to settle shake->settle filter Filter supernatant to remove undissolved solid settle->filter quant_choice Method? filter->quant_choice gravimetric Gravimetric Analysis: 1. Weigh aliquot 2. Evaporate solvent 3. Weigh residue quant_choice->gravimetric Gravimetric chromatographic Chromatographic Analysis: 1. Prepare standards 2. Create calibration curve 3. Analyze sample quant_choice->chromatographic Chromatographic calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce, the information available for structurally similar long-chain fatty alcohols strongly suggests good solubility in a range of common organic solvents, particularly alcohols and chlorinated solvents, and poor solubility in water. For precise formulation work, it is imperative that researchers and drug development professionals conduct experimental solubility studies. The provided experimental protocol for the shake-flask method offers a robust starting point for such investigations. The continued characterization of the physicochemical properties of this compound will be crucial for unlocking its full potential in various applications.

References

Trans-13-docosen-1-ol: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trans-13-docosen-1-ol, also known as Erucyl alcohol, is a long-chain fatty alcohol with the molecular formula C22H44O.[1][2] It is utilized in various industrial applications, including as a lubricant, surfactant, and in the manufacturing of plastics and textiles.[3][4] This technical guide provides an in-depth overview of the available safety and handling data for trans-13-docosen-1-ol, drawing upon information from safety data sheets and studies on analogous long-chain fatty alcohols to provide a comprehensive resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of trans-13-docosen-1-ol is presented in Table 1. This information is crucial for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C22H44O[1][2]
Molecular Weight 324.6 g/mol [1]
Appearance White, soft solid[3][4]
Odor Almost odorless[3][4]
Melting Point 35 °C[3]
Boiling Point 200-205 °C @ 1 Torr[3]
Flash Point 123.4 °C[3]
Density 0.847 g/cm³[3]
Solubility Soluble in alcohol and most organic solvents.[3][4]

Toxicological Data

Specific toxicological data for trans-13-docosen-1-ol is limited, with many safety data sheets reporting "no data available" for several endpoints.[5] However, studies on analogous long-chain fatty alcohols (LCAs) suggest a generally low order of toxicity.[6][7] Table 2 summarizes the available toxicological information, with data for analogous compounds clearly indicated.

Toxicological EndpointData for Trans-13-docosen-1-olData for Analogous Long-Chain Alcohols (LCAs)References
Acute Oral Toxicity No data availableLD50 (rat, oral) for C6 to C18 alcohols range from 3.1-4 g/kg to 6-8 g/kg, respectively.[6]
Acute Dermal Toxicity No data availableGenerally low toxicity.[7]
Acute Inhalation Toxicity No data availableLow toxicity due to low volatility.[6]
Skin Corrosion/Irritation No data availableC18 and longer chain alcohols are considered non-irritants.[7]
Serious Eye Damage/Irritation No data availableLong-chain alcohols (C12-C16) are not considered eye irritants.[6]
Respiratory or Skin Sensitization No data availableNot sensitizers.[7]
Germ Cell Mutagenicity No data availableNo evidence of mutagenicity.[6][7]
Carcinogenicity No data availableNo evidence of carcinogenicity for representative LCAs.[7]
Reproductive Toxicity No data availableNo evidence of reproductive toxicity or infertility.[6][7]
Specific Target Organ Toxicity (Single Exposure) No data availableNo effects on the central nervous system have been observed.[6]
Specific Target Organ Toxicity (Repeated Exposure) No data availableLow-level toxicity with potential for minor liver effects at high doses.[6][7]

Handling and Safety Precautions

Proper handling of trans-13-docosen-1-ol is essential to ensure personnel safety in a laboratory or industrial setting. The following precautions are recommended based on available safety data sheets.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: No specific hazards have been identified.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent entry into drains and waterways.[5]

  • Methods for Cleaning Up: Collect spillage using an inert absorbent material and dispose of it in a suitable, closed container.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of trans-13-docosen-1-ol are not available in the public domain. However, standardized OECD guidelines are typically followed for the safety assessment of chemical substances. Below are representative methodologies for key toxicological studies, which would be applicable to this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)
  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the identification of a dose level causing evident toxicity but no mortality, which can be used for hazard classification.

Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
  • Test Animals: Healthy, young adult albino rabbits.

  • Test Substance Application: A small amount (0.5 g) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
  • Test Animals: Healthy, young adult albino rabbits.

  • Test Substance Application: A small amount (0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the eye reactions is scored according to a standardized scale.

  • Endpoint: The mean scores for the different ocular effects are used to classify the substance's eye irritation potential.

Biological Pathways and Mechanisms

Direct evidence linking trans-13-docosen-1-ol to specific signaling pathways is not available in the current scientific literature. However, as a long-chain fatty alcohol, it is expected to be metabolized through pathways common to this class of compounds.

General Metabolic Pathway of Long-Chain Fatty Alcohols

Long-chain fatty alcohols are metabolized in the body primarily in the liver. The general pathway involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This process is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, respectively. The resulting fatty acid can then enter the beta-oxidation pathway for energy production.

Fatty_Alcohol_Metabolism Trans-13-docosen-1-ol Trans-13-docosen-1-ol Trans-13-docosenal Trans-13-docosenal Trans-13-docosen-1-ol->Trans-13-docosenal Alcohol Dehydrogenase (ADH) Trans-13-docosenoic_acid Trans-13-docosenoic Acid Trans-13-docosenal->Trans-13-docosenoic_acid Aldehyde Dehydrogenase (ALDH) Beta_Oxidation β-Oxidation (Energy Production) Trans-13-docosenoic_acid->Beta_Oxidation Fatty Acid Metabolism Safety_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment Data_Collection Literature Review & Data Collection PhysChem_Properties Physicochemical Characterization Data_Collection->PhysChem_Properties In_Silico_Prediction In Silico Toxicity Prediction (QSAR) PhysChem_Properties->In_Silico_Prediction Genotoxicity_Assay Genotoxicity Assays (e.g., Ames Test) In_Silico_Prediction->Genotoxicity_Assay Cytotoxicity_Assay Cytotoxicity Assays Genotoxicity_Assay->Cytotoxicity_Assay Acute_Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) Cytotoxicity_Assay->Acute_Toxicity Proceed if concerns arise Irritation_Sensitization Skin/Eye Irritation & Sensitization Studies Acute_Toxicity->Irritation_Sensitization Repeated_Dose_Toxicity Repeated Dose Toxicity Studies Irritation_Sensitization->Repeated_Dose_Toxicity Hazard_Identification Hazard Identification Repeated_Dose_Toxicity->Hazard_Identification Dose_Response Dose-Response Assessment Hazard_Identification->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization

References

Initial Biochemical Investigation of Brassidyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidyl alcohol, systematically known as 13(E)-Docosenol, is a C22 very-long-chain monounsaturated fatty alcohol. While specific biochemical research on Brassidyl alcohol is limited, its structural similarity to other biologically significant lipids, such as very-long-chain fatty acids (VLCFAs), suggests it may play a role in various physiological and pathophysiological processes. This technical guide outlines a proposed initial biochemical investigation of Brassidyl alcohol, drawing upon established methodologies for the study of related lipid molecules. The guide covers physicochemical characterization, synthesis, analytical methods, and proposed avenues for investigating its metabolic fate, biological activity, and toxicological profile. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar long-chain fatty alcohols.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are integral components of cellular lipids like sphingolipids and glycerophospholipids and are precursors to lipid mediators.[1][2][3][4] The metabolism and function of VLCFAs are critical, with genetic mutations in the enzymes responsible for their synthesis and degradation leading to a variety of inherited diseases, including ichthyosis, macular degeneration, and demyelination.[1][2][4] Brassidyl alcohol, as a C22 fatty alcohol, is the alcohol analogue of docosenoic acid. Its potential biological roles are currently underexplored. Understanding its biochemistry is a crucial first step in determining its potential for therapeutic or other biotechnological applications.

Physicochemical Properties

The physicochemical properties of Brassidyl alcohol are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Based on data for similar long-chain fatty alcohols, such as behenyl alcohol (docosanol), the expected properties of Brassidyl alcohol are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of Brassidyl Alcohol

PropertyPredicted Value/CharacteristicSignificance
Molecular Formula C₂₂H₄₄O-
Molecular Weight 324.6 g/mol Influences diffusion and transport across membranes.[5]
Appearance White, waxy solid at room temperatureAffects formulation and delivery methods.[6][7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)Key for designing experimental protocols and potential drug delivery systems.[6][7]
Melting Point Estimated 65-70 °CImportant for manufacturing and storage conditions.
LogP (Octanol-Water Partition Coefficient) High (Estimated > 9)Indicates high lipophilicity, suggesting potential for membrane partitioning and bioaccumulation.

Synthesis and Characterization

The synthesis of Brassidyl alcohol can be achieved through the reduction of its corresponding fatty acid, 13(E)-docosenoic acid (erucic acid), or its ester.

Synthesis Protocol

A common method for synthesizing long-chain alcohols is the reduction of the corresponding carboxylic acid or ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Protocol: Reduction of Erucic Acid Methyl Ester

  • Esterification: Convert erucic acid to its methyl ester by refluxing with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄).

  • Reduction: Dissolve the methyl erucate (B1234575) in an anhydrous ether (e.g., diethyl ether or THF). Slowly add a solution of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), cautiously quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

  • Extraction and Purification: Filter the reaction mixture and extract the filtrate with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude Brassidyl alcohol can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of synthesized Brassidyl alcohol should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and purity assessment.A specific retention time and a mass spectrum consistent with the structure of Brassidyl alcohol.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Presence of a broad O-H stretch (around 3300 cm⁻¹) and C-H stretches (around 2900 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.Signals corresponding to the protons and carbons in the molecule, confirming the position of the double bond and the alcohol group.

Proposed Biochemical Investigation

Metabolic Pathways

While the precise metabolic fate of Brassidyl alcohol is unknown, it is hypothesized to enter the metabolic pathways of other long-chain fatty alcohols and acids.

Proposed Metabolic Pathway of Brassidyl Alcohol

cluster_0 Cellular Uptake and Activation cluster_1 Oxidative Metabolism cluster_2 Incorporation into Lipids BA Brassidyl Alcohol BA_CoA Brassidyl-CoA BA->BA_CoA Acyl-CoA Synthetase BA_Acid 13(E)-Docosenoic Acid BA_CoA->BA_Acid Fatty Alcohol Oxidase PL Phospholipids BA_CoA->PL Acyltransferases TAG Triacylglycerols BA_CoA->TAG Acyltransferases CE Cholesteryl Esters BA_CoA->CE ACAT BA_Acid_CoA Docosenoyl-CoA BA_Acid->BA_Acid_CoA Acyl-CoA Synthetase Beta_Ox Peroxisomal Beta-Oxidation BA_Acid_CoA->Beta_Ox

Caption: Proposed metabolic pathways for Brassidyl alcohol.

Experimental Workflow for Metabolic Studies

cluster_0 In Vitro Metabolism cluster_1 Metabolite Identification start Incubate Radiolabeled Brassidyl Alcohol with Hepatocytes or Microsomes extraction Lipid Extraction start->extraction separation TLC or HPLC Separation extraction->separation detection Autoradiography or Scintillation Counting separation->detection lcms LC-MS/MS Analysis of Metabolites separation->lcms nmr NMR Spectroscopy for Structural Elucidation lcms->nmr

Caption: Workflow for in vitro metabolic studies of Brassidyl alcohol.

Biological Activity Screening

The structural similarity of Brassidyl alcohol to other bioactive lipids, such as docosahexaenoic acid (DHA), suggests a range of potential biological activities.[8][9][10][11][12] DHA is known for its roles in brain and retinal function, as well as its anti-inflammatory and cardiovascular protective effects.[8][9][10][11][12]

Table 3: Proposed Biological Assays

Assay TypeRationaleExperimental Model
Anti-inflammatory Activity Long-chain fatty acids can modulate inflammatory pathways.[12]Lipopolysaccharide (LPS)-stimulated macrophages; measurement of cytokines (e.g., TNF-α, IL-6).
Cytotoxicity To determine the safety profile.A panel of cell lines (e.g., HepG2, HEK293); MTT or LDH assay.
Neuronal Cell Viability DHA is crucial for neuronal health.[9]Primary neuronal cultures or neuroblastoma cell lines; assessment of cell viability and neurite outgrowth.
Membrane Fluidity Long-chain alcohols can intercalate into cell membranes.[13]Fluorescent probe-based assays (e.g., DPH, Laurdan) in model membranes or cells.
Toxicological Assessment

A preliminary toxicological assessment is essential to understand the safety profile of Brassidyl alcohol. Studies on other long-chain fatty alcohols, such as behenyl alcohol, have shown a lack of significant toxicity.[14]

Table 4: Initial Toxicological Studies

Study TypeEndpointMethod
Acute Oral Toxicity LD₅₀OECD Guideline 423
Genotoxicity MutagenicityAmes test (OECD Guideline 471)
Skin and Eye Irritation Irritation potentialIn vitro models (OECD Guidelines 439 and 492)

Experimental Protocols

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Brassidyl alcohol (solubilized in a suitable vehicle like DMSO) for 24-48 hours. Include vehicle-only controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol: Anti-inflammatory Assay (Macrophage Model)
  • Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of Brassidyl alcohol for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Conclusion

While direct biochemical data on Brassidyl alcohol is scarce, a systematic investigation based on the methodologies outlined in this guide can elucidate its metabolic fate, biological activities, and safety profile. The proposed studies will provide a comprehensive initial characterization of Brassidyl alcohol, paving the way for further research into its potential applications in pharmacology and biotechnology. The structural relationship to well-studied very-long-chain fatty acids and alcohols suggests that Brassidyl alcohol could be a molecule of significant biological interest.

References

Methodological & Application

Application Note and Protocol: Synthesis of High-Purity 13(E)-Docosenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of high-purity 13(E)-Docosenol, also known as brassidyl alcohol. The synthesis is based on established olefination and reduction reactions, designed to yield the target compound with high stereoselectivity and purity.

Introduction

This compound is a long-chain unsaturated fatty alcohol with potential applications in various fields, including pharmaceuticals, cosmetics, and material science. Its specific trans isomer configuration at the 13th carbon position imparts unique physicochemical properties. This protocol outlines a robust synthetic route commencing with a Julia-Kocienski olefination to stereoselectively form the C22 carbon backbone with the desired trans-alkene, followed by esterification and subsequent reduction to the final alcohol product.

Overall Synthetic Scheme

The synthesis of this compound is proposed via a three-stage process:

  • Stage 1: Julia-Kocienski Olefination for the stereoselective synthesis of methyl 13(E)-docosenoate.

  • Stage 2: Saponification of the resulting ester to 13(E)-docosenoic acid (brassidic acid).

  • Stage 3: Reduction of the carboxylic acid to this compound.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product 1_phenyl_1H_tetrazol_5_yl_undecyl_sulfone 1-phenyl-1H-tetrazol-5-yl undecyl sulfone Olefination Julia-Kocienski Olefination 1_phenyl_1H_tetrazol_5_yl_undecyl_sulfone->Olefination Dodecanal (B139956) Dodecanal Dodecanal->Olefination Methyl_13E_docosenoate Methyl 13(E)-docosenoate Olefination->Methyl_13E_docosenoate High E-selectivity Esterification Esterification (if necessary) Reduction Reduction Docosenol This compound Reduction->Docosenol High Yield Methyl_13E_docosenoate->Reduction

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

3.1. Stage 1: Synthesis of Methyl 13(E)-docosenoate via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides high E-selectivity in the formation of the alkene.[1][2][3][4] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde.

Materials:

Procedure:

  • To a solution of 1-phenyl-1H-tetrazol-5-yl undecyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add NaHMDS (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of dodecanal (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 13(E)-docosenoate.

3.2. Stage 2: Saponification to 13(E)-Docosenoic Acid

Materials:

Procedure:

  • Dissolve methyl 13(E)-docosenoate (1.0 eq) in a solution of KOH (5.0 eq) in methanol/water (4:1 v/v).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 13(E)-docosenoic acid.

3.3. Stage 3: Reduction to this compound

The reduction of the carboxylic acid to the alcohol can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • 13(E)-docosenoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 13(E)-docosenoic acid (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Alternatively, the reaction can be quenched by the careful addition of Na₂SO₄·10H₂O until a white precipitate forms.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography to yield high-purity this compound.

Purification and Characterization

High purity is a critical requirement. The final product should be purified meticulously and characterized to confirm its identity and purity.

Purification Methods:

  • Column Chromatography: Effective for removing polar and non-polar impurities. A silica gel column with a hexane/ethyl acetate eluent system is typically used.[5]

  • Recrystallization: Can be a highly effective method for purifying solid long-chain alcohols.[6][7] Solvents should be chosen based on the solubility of the product and impurities at different temperatures.

  • Vacuum Distillation: Suitable for large-scale purification, provided there is a sufficient boiling point difference between the product and any impurities.[5][6]

Characterization Data:

Analysis Expected Result
¹H NMR Signals corresponding to the vinyl protons of the trans double bond (typically in the range of 5.3-5.5 ppm with a large coupling constant, J ≈ 15 Hz), the methylene (B1212753) group adjacent to the hydroxyl group (~3.6 ppm, triplet), and the long aliphatic chains.
¹³C NMR Signals for the olefinic carbons (~130 ppm) and the carbon bearing the hydroxyl group (~63 ppm).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (324.58 g/mol ).
Gas Chromatography (GC) A single major peak indicating high purity. The retention time can be compared to a known standard.
Purity (by GC) >99% is often achievable with careful purification.

Diagram of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Optional) Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Direct Recrystallization Column_Chromatography->Recrystallization High_Purity_Product High-Purity this compound Recrystallization->High_Purity_Product Characterization Characterization (NMR, MS, GC) High_Purity_Product->Characterization

Caption: General purification and characterization workflow.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under anhydrous conditions and an inert atmosphere.

  • Anhydrous solvents are required for several steps and should be handled appropriately to prevent moisture contamination.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This detailed protocol provides a comprehensive guide for the synthesis of high-purity this compound. By following these procedures and employing careful purification techniques, researchers can obtain this valuable long-chain unsaturated alcohol for their studies.

References

Application Note: Analysis of 13(E)-Docosenol using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 13(E)-Docosenol using Gas Chromatography-Mass Spectrometry (GC/MS). This compound, a long-chain unsaturated fatty alcohol, and its related compounds are of significant interest in various fields, including pharmaceuticals and material science. The described protocol provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring accurate and reproducible results.

Introduction

This compound, also known as trans-erucyl alcohol, is a C22 unsaturated fatty alcohol. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC/MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of long-chain fatty alcohols. Due to their low volatility, derivatization is often employed to improve chromatographic performance. This note provides a comprehensive protocol for the analysis of this compound, adaptable for various sample matrices.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol outlines a general procedure for the extraction of this compound from a sample matrix.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., Isopropyl palmitate)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663), anhydrous

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials (2 mL) with inserts

Procedure:

  • Accurately weigh or measure the sample into a centrifuge tube.

  • Spike the sample with a known concentration of the internal standard.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Vortex briefly and allow the sodium sulfate to settle.

  • Transfer the dried hexane extract to an autosampler vial for GC/MS analysis.

Derivatization (Optional but Recommended)

To enhance volatility and improve peak shape, derivatization of the hydroxyl group of this compound is recommended. Silylation is a common and effective method.[1][2]

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Evaporate the hexane from the sample extract under a gentle stream of nitrogen.

  • Add 100 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC/MS analysis.

GC/MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of this compound.

Table 1: GC/MS Instrumental Parameters

ParameterCondition
Gas Chromatograph Agilent 8890 or equivalent
InjectorSplitless mode
Injector Temperature280°C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
GC Column High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program
Initial Temperature150°C, hold for 2 minutes
Ramp 110°C/min to 250°C, hold for 5 minutes
Ramp 25°C/min to 300°C, hold for 10 minutes
Mass Spectrometer Agilent 5977 or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Data Acquisition Selected Ion Monitoring (SIM) or Full Scan Mode
SIM Ions (Docosanol)m/z 83 (quantifier), other confirmatory ions
IS (Isopropyl palmitate)m/z 256 (quantifier)
Mass Scan Range (Scan)m/z 50 - 550

Quantitative Data

A calibration curve should be constructed by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of the analyte.

Table 2: Quantitative Performance Data (Based on Docosanol Analysis) [3]

ParameterResult
Linearity Range100 - 10,000 ng/mL
Correlation Coefficient (R²)> 0.994
Recovery from Skin Homogenates> 95.8%
Recovery from Receptor Fluid> 93.2%

Experimental Workflows and Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Hexane) Spike->Extract Dry Drying with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Inject Inject into GC/MS Dry->Inject Derivatize Silylation (BSTFA) Evaporate->Derivatize Heat Heat at 60°C Derivatize->Heat Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output RawData Raw GC/MS Data (Chromatograms & Spectra) PeakID Peak Identification (Retention Time & Mass Spectrum) RawData->PeakID CalData Calibration Standard Data CalCurve Calibration Curve Generation (Linear Regression) CalData->CalCurve PeakInt Peak Integration (Area Calculation) PeakID->PeakInt PeakInt->CalCurve Concentration Analyte Concentration in Sample CalCurve->Concentration Validation Method Validation Parameters (LOD, LOQ, Accuracy, Precision) Concentration->Validation

References

Quantification of Fatty Alcohols Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of fatty alcohols using High-Performance Liquid Chromatography (HPLC). Fatty alcohols are crucial components in various industries, including pharmaceuticals, cosmetics, and food science. Accurate quantification is essential for quality control, formulation development, and research.

Introduction

Fatty alcohols are aliphatic alcohols derived from fats and oils. Due to their lack of a strong chromophore, direct detection by UV-Vis spectrophotometry in HPLC is challenging. This necessitates either derivatization to introduce a UV-absorbing or fluorescent tag or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID). This guide covers various methodologies to address these challenges.

Method 1: HPLC with UV-Vis Detection following Derivatization

This method involves a chemical reaction to attach a chromophoric group to the fatty alcohol, enabling sensitive detection by UV-Vis.

Derivatization Protocol: Phenyl Isocyanate Derivatization

This protocol describes the derivatization of fatty alcohols with phenyl isocyanate to form phenyl urethane (B1682113) derivatives, which can be readily detected by UV-Vis.

Materials:

Procedure:

  • Accurately weigh 10 mg of the fatty alcohol sample or standard into a clean, dry reaction vial.

  • Dissolve the sample in 1 mL of anhydrous toluene.

  • Add 50 µL of anhydrous pyridine to act as a catalyst.

  • Add a 1.5-fold molar excess of phenyl isocyanate to the reaction mixture.

  • Cap the vial tightly and heat at 80°C for 1 hour.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

HPLC-UV Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 70-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

Workflow for HPLC-UV with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample Fatty Alcohol Sample/Standard dissolve Dissolve in Toluene sample->dissolve add_reagents Add Pyridine & Phenyl Isocyanate dissolve->add_reagents react Heat at 80°C for 1 hour add_reagents->react dry Evaporate Solvent react->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute inject Inject into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection at 235 nm separate->detect quantify Quantification detect->quantify

Caption: Workflow for fatty alcohol quantification by HPLC-UV following derivatization.

Quantitative Data Summary (Literature Derived)
Derivatization ReagentColumnMobile PhaseDetectionLODLinearity (R²)Reference
Phthalic Anhydride (B1165640)C8Acetonitrile/Water with 0.1% Acetic AcidUV-Vis~2 µMNot Specified[1][2]
Diphenic AnhydrideC8Water/Acetonitrile with 0.1% Acetic AcidUV-Vis (220 nm)Significantly lower than phthalatesNot Specified[3]
Carbazole-9-carbonyl chlorideRP-8AcetonitrileFluorescence (Ex: 228 nm, Em: 318 nm)10 nM standards injectedNot Specified[4]

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like fatty alcohols without the need for derivatization. It is compatible with gradient elution, offering better separation for complex mixtures.

HPLC-ELSD Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system coupled with an ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of methanol (B129727), acetonitrile, water, and formic acid.

    • Solvent A: 50:30:19.8:0.2 (v/v) methanol/acetonitrile/water/formic acid

    • Solvent B: 59.8:40:0.2 (v/v) methanol/acetone/formic acid

  • Gradient Program:

    • 0-3 min: 100% A

    • 3-43 min: 0-100% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60°C

  • ELSD Settings:

    • Nebulizer Temperature: 28°C

    • Evaporator Temperature: Dependent on mobile phase volatility (typically 30-50°C)

    • Gas Flow Rate (Nitrogen): 3.5 bar

  • Injection Volume: 2 µL

Workflow for HPLC-ELSD

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis sample Fatty Alcohol Sample dissolve Dissolve in appropriate solvent (e.g., mobile phase A) sample->dissolve inject Inject into HPLC dissolve->inject separate C18 Column Separation inject->separate elute Elution & Nebulization separate->elute evaporate Solvent Evaporation elute->evaporate detect Light Scattering Detection evaporate->detect quantify Quantification detect->quantify

Caption: General workflow for the quantification of fatty alcohols using HPLC-ELSD.

Quantitative Data Summary (Literature Derived)
Analyte TypeColumnMobile PhaseLinearity (R²)Precision (RSD)LOD/LOQ (µg)Reference
Lipids (including fatty alcohols)Poroshell C18Water/Methanol with 0.1% TFA≥ 0.997< 5%0.02-0.04 / 0.04-0.10[5]
25 Lipids (including fatty alcohols)Hypersil GOLD (1.9 µm)Methanol/Acetonitrile/Water/Formic Acid & Methanol/Acetone/Formic AcidNot Specified< 0.25% (retention time), < 5% (detector response)Low nanogram levels[6]

Method 3: HPLC with Refractive Index Detection (RID)

RID is another universal detector that can be used for the analysis of fatty alcohols without derivatization. However, it is sensitive to changes in mobile phase composition and temperature, making it incompatible with gradient elution.

HPLC-RID Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with an RID.

  • Column: C18 reversed-phase column.

  • Mobile Phase (Isocratic): Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 26°C

  • RID Temperature: 35°C (or as recommended by manufacturer)

  • Injection Volume: 20 µL

Workflow for HPLC-RID

cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis sample Fatty Alcohol Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject separate C18 Column Separation (Isocratic) inject->separate detect Refractive Index Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for isocratic HPLC-RID analysis of fatty alcohols.

Quantitative Data Summary (Literature Derived)
AnalyteColumnMobile PhaseLinearity (r²)Precision (RSD)Reference
Fatty Acids and Fatty AlcoholsC18Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v)≥ 0.9989Intra-day: < 4.46%, Inter-day: < 5.38%[7]

Sample Preparation Protocols

The choice of sample preparation technique depends on the sample matrix.

Solid-Phase Extraction (SPE) for Environmental Samples

This protocol is suitable for cleaning up and concentrating fatty alcohols from aqueous samples like wastewater or seawater.[2][3]

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample (e.g., 500 mL of water)

  • Elution solvent (e.g., acetonitrile or ethyl acetate)

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not let the cartridge run dry.

  • Load the sample: Pass the water sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Wash the cartridge: Wash the cartridge with 5 mL of water to remove any polar impurities.

  • Dry the cartridge: Dry the cartridge under vacuum or by passing air through it for 10-20 minutes.

  • Elute the analytes: Elute the fatty alcohols with 5 mL of the elution solvent.

  • Concentrate the eluate: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for HPLC analysis.

Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol can be used to extract fatty alcohols from oil-in-water or water-in-oil emulsion-based cosmetics.

Materials:

  • Cosmetic cream sample

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Weigh 1 g of the cosmetic cream into a centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex for 2 minutes to disperse the cream.

  • Add 5 mL of saturated sodium chloride solution to break the emulsion and vortex for another minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter or centrifuge to remove the sodium sulfate.

  • The resulting solution can be directly injected into the HPLC or evaporated and reconstituted in the mobile phase.

Conclusion

The choice of HPLC method for the quantification of fatty alcohols depends on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. Derivatization followed by UV-Vis detection is a sensitive and widely accessible method. HPLC-ELSD offers the advantage of universal detection without derivatization and is compatible with gradient elution, making it ideal for complex samples. HPLC-RID is a simpler universal detection method but is limited to isocratic separations. Proper sample preparation is critical for accurate and reliable quantification. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for fatty alcohol quantification.

References

Application Notes and Protocols for 13(E)-Docosenol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 13(E)-docosenol, a long-chain unsaturated fatty alcohol, as a versatile chemical intermediate. Detailed protocols for its conversion into various valuable derivatives are presented, supported by quantitative data and visualizations to guide researchers in their synthetic endeavors.

Overview of this compound

This compound, also known as brassidyl alcohol, is a C22 unsaturated fatty alcohol with the double bond in the trans configuration at the 13th position.[1] Its long alkyl chain and the presence of a reactive hydroxyl group and a double bond make it a valuable starting material for the synthesis of a range of molecules, including surfactants, emulsifiers, and other specialty chemicals.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₂H₄₄O[1]
Molecular Weight 324.58 g/mol [1]
Appearance White to yellowish waxy solid-
Purity >99%-

Synthetic Transformations of this compound

This compound can undergo a variety of chemical transformations at its hydroxyl group and its carbon-carbon double bond. Key reactions include oxidation of the alcohol to a carboxylic acid, hydrogenation of the double bond to yield a saturated alcohol, and various reactions at the hydroxyl group to produce esters and surfactants.

Synthesis_Pathways This compound This compound 13(E)-Docosenoic Acid 13(E)-Docosenoic Acid This compound->13(E)-Docosenoic Acid Oxidation Behenyl Alcohol (Docosanol) Behenyl Alcohol (Docosanol) This compound->Behenyl Alcohol (Docosanol) Hydrogenation Surfactants Surfactants This compound->Surfactants Ethoxylation/Sulfation Behenic Acid Behenic Acid Behenyl Alcohol (Docosanol)->Behenic Acid Oxidation Docosyl Esters Docosyl Esters Behenyl Alcohol (Docosanol)->Docosyl Esters Esterification

Experimental Protocols

Oxidation to 13(E)-Docosenoic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The Jones oxidation, utilizing chromic acid, is a classic and effective method for this purpose.[2][3]

Protocol: Jones Oxidation of this compound

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid)[4][5]

  • Acetone (B3395972)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Preparation of Jones Reagent (2.5 M): In a beaker, dissolve 25 g of chromium trioxide in 75 mL of water. Slowly add 25 mL of concentrated sulfuric acid while cooling in an ice-water bath.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound in acetone. Cool the flask to 0°C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the cooled solution of the alcohol. The color of the reaction mixture will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Work-up: Neutralize the reaction mixture with sodium bicarbonate. Remove the acetone by rotary evaporation. Extract the aqueous layer with ether. Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 13(E)-docosenoic acid.

  • Purification: The crude product can be purified by recrystallization.

Quantitative Data (Expected):

ParameterValue
Yield >80%
Purity High, after purification

Oxidation_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Dissolve this compound in Acetone Dissolve this compound in Acetone Cool to 0°C Cool to 0°C Dissolve this compound in Acetone->Cool to 0°C Add Jones Reagent Add Jones Reagent Cool to 0°C->Add Jones Reagent Monitor by TLC Monitor by TLC Add Jones Reagent->Monitor by TLC Quench with Isopropyl Alcohol Quench with Isopropyl Alcohol Monitor by TLC->Quench with Isopropyl Alcohol Neutralize with NaHCO3 Neutralize with NaHCO3 Quench with Isopropyl Alcohol->Neutralize with NaHCO3 Remove Acetone Remove Acetone Neutralize with NaHCO3->Remove Acetone Extract with Ether Extract with Ether Remove Acetone->Extract with Ether Dry and Concentrate Dry and Concentrate Extract with Ether->Dry and Concentrate Recrystallize Recrystallize Dry and Concentrate->Recrystallize 13(E)-Docosenoic Acid 13(E)-Docosenoic Acid Recrystallize->13(E)-Docosenoic Acid

Hydrogenation to Behenyl Alcohol (Docosanol)

Selective hydrogenation of the carbon-carbon double bond in this compound yields the saturated fatty alcohol, behenyl alcohol (docosanol). This reaction is typically carried out using a heterogeneous catalyst such as nickel.[6]

Protocol: Selective Hydrogenation of this compound

Materials:

  • This compound

  • Raney Nickel catalyst

  • Ethanol (solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • Catalyst Preparation: Prepare the Raney Nickel catalyst according to standard procedures or use a commercially available catalyst.

  • Reaction Setup: In a hydrogenation apparatus, dissolve this compound in ethanol. Add the Raney Nickel catalyst to the solution.

  • Hydrogenation: Purge the apparatus with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and heat to the reaction temperature (e.g., 70-80°C).[7] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain behenyl alcohol. The product can be further purified by recrystallization if necessary. Behenyl alcohol is a valuable emollient, emulsifier, and thickener in cosmetics.[8][9][10][11]

Quantitative Data (Expected):

ParameterValue
Conversion >95%
Selectivity High for C=C bond hydrogenation

Hydrogenation_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Dissolve this compound in Ethanol Dissolve this compound in Ethanol Add Raney Nickel Add Raney Nickel Dissolve this compound in Ethanol->Add Raney Nickel Pressurize with H2 Pressurize with H2 Add Raney Nickel->Pressurize with H2 Heat and Stir Heat and Stir Pressurize with H2->Heat and Stir Monitor H2 uptake Monitor H2 uptake Heat and Stir->Monitor H2 uptake Cool and Vent Cool and Vent Monitor H2 uptake->Cool and Vent Filter Catalyst Filter Catalyst Cool and Vent->Filter Catalyst Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Recrystallize (optional) Recrystallize (optional) Remove Solvent->Recrystallize (optional) Behenyl Alcohol Behenyl Alcohol Recrystallize (optional)->Behenyl Alcohol

Synthesis of Surfactants

This compound is an excellent starting material for the synthesis of various non-ionic and ionic surfactants.

Ethoxylation involves the reaction of the hydroxyl group of this compound with ethylene (B1197577) oxide to form a polyoxyethylene chain. The length of this chain determines the hydrophilic-lipophilic balance (HLB) of the surfactant.

Protocol: Ethoxylation of this compound

Materials:

  • This compound

  • Potassium hydroxide (B78521) (catalyst)

  • Ethylene oxide

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Catalyst Addition: Charge the this compound into a suitable autoclave. Add a catalytic amount of potassium hydroxide.

  • Inerting: Purge the autoclave with nitrogen to remove air and moisture.

  • Reaction: Heat the mixture to the reaction temperature (e.g., 120-180°C). Introduce ethylene oxide into the reactor under pressure. The reaction is exothermic and requires careful temperature control.

  • Monitoring: The reaction is monitored by the decrease in pressure as the ethylene oxide is consumed.

  • Neutralization: After the desired amount of ethylene oxide has reacted, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid).

  • Purification: The resulting ethoxylated this compound can be used directly or purified further if necessary. The number of ethylene oxide units can be controlled to achieve a desired HLB value, which is crucial for emulsification performance.[12][13]

Quantitative Data (Example):

Ethylene Oxide Units (n)Calculated HLBApplication
5~9W/O Emulsifier
10~12O/W Emulsifier
20~15Detergent, Solubilizer

The hydroxyl group of this compound can be sulfated to produce an anionic surfactant.

Protocol: Sulfation of this compound

Materials:

  • This compound

  • Sulfur trioxide (SO₃) or chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Reaction Setup: Dissolve this compound in an inert solvent in a reaction vessel equipped for low-temperature reactions.

  • Sulfation: Cool the solution and slowly add the sulfating agent (e.g., a complex of SO₃ with dioxane or chlorosulfonic acid) while maintaining a low temperature to control the exothermic reaction.

  • Neutralization: Once the reaction is complete, neutralize the resulting alkyl sulfuric acid with a base, such as sodium hydroxide, to form the sodium docosenyl sulfate salt.

  • Purification: The product can be purified by precipitation and washing.

To synthesize cationic surfactants, the hydroxyl group of this compound is first converted to a leaving group, followed by reaction with a tertiary amine and subsequent quaternization.

Protocol: Synthesis of a Docosenyl Quaternary Ammonium (B1175870) Salt

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Triethylamine (B128534)

  • N,N-Dimethylethanolamine

  • Methyl iodide

  • Dichloromethane (solvent)

Procedure:

  • Mesylation: React this compound with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate.

  • Amination: React the docosenyl mesylate with N,N-dimethylethanolamine to introduce the tertiary amine functionality.

  • Quaternization: Quaternize the tertiary amine with an alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.[14][15]

  • Purification: The final product can be purified by recrystallization or column chromatography.

Signaling_Pathway

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling all chemicals. Reactions involving corrosive or toxic reagents, such as Jones reagent and ethylene oxide, must be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.

References

Application Notes and Protocols for 13(E)-Docosenol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 13(E)-Docosenol in lipidomics research. Due to the limited direct research on this compound, data from its geometric isomer, erucic acid (13(Z)-Docosenoic acid), is used as a primary reference point to infer potential biological activities and analytical methodologies. This compound, also known as Brassidyl alcohol, is a trans-isomer of the fatty alcohol corresponding to erucic acid and may exhibit distinct biological properties.

Introduction to this compound in Lipidomics

This compound is a very-long-chain monounsaturated fatty alcohol with the chemical formula C22H44O. While its direct applications in lipidomics are an emerging area of research, the study of its related compound, erucic acid, provides significant insights into its potential metabolic effects and signaling pathway interactions. Lipidomics, the large-scale study of lipids in biological systems, can be a powerful tool to elucidate the impact of this compound on cellular lipid metabolism, membrane composition, and signaling cascades.

Potential Applications in Lipidomics Research

  • Investigation of Lipid Metabolism: Studying the influence of this compound on the overall lipid profile of cells and tissues. This includes changes in the abundance of various lipid classes such as triglycerides, phospholipids, and cholesterol esters.

  • Elucidation of Signaling Pathways: Identifying and characterizing the signaling pathways modulated by this compound. Based on data from erucic acid, the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a key area of investigation.

  • Biomarker Discovery: Identifying potential lipid biomarkers associated with the administration or metabolic effects of this compound.

  • Drug Development: Evaluating the therapeutic potential of this compound in metabolic disorders by understanding its impact on lipid homeostasis.

Data Presentation: Quantitative Effects on Lipid Metabolism

The following tables summarize quantitative data from studies on erucic acid, which can serve as a predictive baseline for designing experiments with this compound.

Table 1: Effect of Dietary Erucic Acid on Serum Lipid Profile in Black Carp (Mylopharyngodon piceus)

Dietary Erucic Acid (%)Serum Triglycerides (mmol/L)Serum Total Cholesterol (mmol/L)
0.002.5 ± 0.25.1 ± 0.3
0.443.1 ± 0.35.8 ± 0.4
0.813.5 ± 0.46.2 ± 0.5
1.834.2 ± 0.57.1 ± 0.6
2.744.8 ± 0.67.9 ± 0.7
3.495.5 ± 0.78.8 ± 0.8

Data adapted from a study on the effects of dietary erucic acid in black carp.[1] Values are presented as mean ± standard deviation.

Table 2: Relative mRNA Expression of Genes Involved in Lipid Metabolism in the Liver of Black Carp Fed with Varying Levels of Erucic Acid

Gene0.00% Erucic Acid1.83% Erucic Acid3.49% Erucic Acid
Lipolysis
hsl1.00 ± 0.120.65 ± 0.080.42 ± 0.05
β-oxidation
cpt1a1.00 ± 0.150.71 ± 0.090.51 ± 0.06
ppara1.00 ± 0.110.78 ± 0.100.60 ± 0.07
Lipogenesis
fas1.00 ± 0.141.35 ± 0.161.88 ± 0.21
gpat1.00 ± 0.101.21 ± 0.141.59 ± 0.18*

Data are presented as relative fold change compared to the control group (0.00% Erucic Acid), normalized to 1. An asterisk () indicates a statistically significant difference (p < 0.05). Data is inferred from studies on erucic acid.[1]*

Signaling Pathway

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Erucic acid has been identified as a ligand for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[2][3] this compound, as a structurally related molecule, may also interact with these receptors. The activation of PPARs leads to the transcription of target genes involved in fatty acid uptake, transport, and catabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_E_Docosenol This compound FABP Fatty Acid Binding Protein 13_E_Docosenol->FABP Uptake PPAR_RXR_inactive PPAR-RXR (Inactive) FABP->PPAR_RXR_inactive Transport to Nucleus & Ligand Binding PPAR_RXR_active PPAR-RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Activation PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, FABP4, CD36) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Altered Lipid Metabolism Protein_Synthesis->Metabolic_Effects

Caption: PPAR signaling pathway activation by this compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture for Lipidomics Analysis

This protocol is a modification of the widely used Folch and Bligh & Dyer methods, suitable for the extraction of a broad range of lipids, including very-long-chain fatty alcohols.[4][5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Internal standards (e.g., deuterated forms of relevant lipids)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add 1 mL of ice-cold methanol containing the internal standards. Vortex vigorously for 1 minute to resuspend the pellet and precipitate proteins.

    • Add 2 mL of chloroform. Vortex for 2 minutes.

    • Add 0.8 mL of deionized water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Storage and Reconstitution:

    • Store the dried lipid extract at -80°C until analysis.

    • Prior to analysis, reconstitute the dried lipids in an appropriate solvent for the analytical platform (e.g., isopropanol:acetonitrile:water for LC-MS).

Caption: Workflow for lipid extraction from cultured cells.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is designed for the quantitative analysis of fatty alcohols like this compound. Derivatization is necessary to improve the volatility and chromatographic properties of the long-chain alcohol.

Materials:

  • Dried lipid extract (from Protocol 1)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with inserts

Procedure:

  • Derivatization:

    • To the dried lipid extract in a glass vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to an autosampler vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system.

    • Example GC Conditions:

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Example MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (m/z 50-600) for identification and selected ion monitoring (SIM) for quantification.

Caption: Workflow for GC-MS analysis of this compound.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

LC-MS/MS offers an alternative to GC-MS, particularly for less volatile or thermally labile lipids. Derivatization may still be beneficial to enhance ionization efficiency.

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phases (e.g., A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate; B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 50:50 A:B).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the sample onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column Temperature: 50°C

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate.

    • Example MS/MS Conditions:

      • Ionization Mode: Positive ESI

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Collision Energy: Optimized for the specific analyte and transitions.

      • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The application of this compound in lipidomics research presents a promising avenue for understanding its role in cellular lipid metabolism and signaling. While direct experimental data is currently limited, the extensive research on its isomer, erucic acid, provides a solid foundation for hypothesis-driven studies. The protocols and data presented here offer a starting point for researchers to explore the lipidomic effects of this very-long-chain fatty alcohol. As with any scientific investigation, careful experimental design, including appropriate controls and validation, is crucial for obtaining reliable and meaningful results.

References

Application Notes & Protocols: Incorporating 13(E)-Docosenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13(E)-Docosenol is a long-chain, unsaturated fatty alcohol. Due to its hydrophobic nature, its incorporation into aqueous cell culture media presents a significant challenge. Like other lipids, it is poorly soluble in water and can be toxic to cells if not delivered properly. This document provides a detailed protocol for the preparation and application of this compound in a cell culture setting, ensuring stability, bioavailability, and minimal cytotoxicity. The primary method described involves complexing the fatty alcohol with fatty acid-free Bovine Serum Albumin (BSA), a widely accepted technique for delivering lipids to cells in vitro.

Physicochemical Properties of this compound

A summary of the key properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₂H₄₄O[1][2][3]
Molecular Weight 324.58 g/mol [1][2][3]
Physical State Solid[1][2]
Purity >99% (typical)[1][2]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO.[4][5]
Storage Freezer (-20°C)[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a high-concentration stock solution of this compound complexed with fatty acid-free BSA. Using BSA enhances the solubility and stability of the fatty alcohol in the culture medium and facilitates its delivery to cells.[6][7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (200 proof), sterile

  • Fatty Acid-Free Bovine Serum Albumin (BSA) powder

  • Phosphate-Buffered Saline (PBS), sterile, 1X

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile-filtered water

  • Water bath or heating block set to 37°C

Procedure:

  • Prepare BSA Solution (5% w/v):

    • In a sterile 50 mL conical tube, dissolve 0.5 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently swirl to dissolve. Avoid vigorous shaking or vortexing to prevent frothing.

    • Warm the solution to 37°C in a water bath for 15-20 minutes to ensure the BSA is fully dissolved.

    • Sterile-filter the BSA solution through a 0.22 µm syringe filter into a new sterile tube. Keep at 37°C.

  • Prepare this compound Primary Stock (100 mM):

    • Calculate the mass of this compound needed. For 1 mL of 100 mM stock: 0.001 L * 0.1 mol/L * 324.58 g/mol = 0.03246 g = 32.46 mg.

    • Weigh 32.5 mg of this compound powder and place it in a sterile 1.5 mL microfuge tube.

    • Add 1 mL of 100% cell culture-grade DMSO (or ethanol).

    • Warm briefly to 37°C and vortex until the solid is completely dissolved. This is your 100 mM Primary Stock .

  • Prepare this compound-BSA Complex (10 mM Stock):

    • While gently swirling the warm 5% BSA solution (from step 1), slowly add 1/9th of its volume of the 100 mM Primary Stock. For example, add 1 mL of 100 mM this compound stock to 9 mL of 5% BSA solution.

    • This results in a 10 mM Stock Solution of the this compound-BSA complex. The final BSA concentration will be approximately 4.5%.

    • Incubate the complex solution in a 37°C water bath for 30-60 minutes, with intermittent gentle swirling, to allow for complete complexation.

    • Aliquot the 10 mM stock solution into sterile microfuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Working Concentration

It is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line using a dose-response assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound-BSA stock solution

  • Vehicle control (DMSO/Ethanol + BSA solution, prepared identically but without this compound)

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Prepare Serial Dilutions: Prepare a range of treatment concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by diluting the 10 mM stock solution in complete cell culture medium.

  • Prepare Controls:

    • Vehicle Control: Prepare a dilution of the vehicle control solution equivalent to the highest concentration of the solvent used in the treatment wells.

    • Untreated Control: Wells containing cells with only complete culture medium.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared dilutions (and controls) to the respective wells in triplicate.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability (%) against the this compound concentration to generate a dose-response curve.

    • Determine the concentration range that shows the desired biological effect without significant cytotoxicity (e.g., >85% viability).

Protocol 3: General Protocol for Cell Treatment

Once the optimal working concentration is determined, you can proceed with your main experiments.

Procedure:

  • Seed cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and grow to the desired confluency (typically 70-80%).

  • Thaw an aliquot of the 10 mM this compound-BSA stock solution and the vehicle control.

  • Prepare the final working concentration of this compound and the corresponding vehicle control by diluting the stock solutions in fresh, pre-warmed complete culture medium.

  • Remove the existing medium from the cells and replace it with the treatment medium, vehicle control medium, or fresh medium (untreated control).

  • Incubate the cells for the specified experimental duration.

  • Proceed with downstream analysis (e.g., RNA extraction, protein lysis, immunofluorescence).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and applying this compound in cell culture experiments.

G cluster_prep Phase 1: Stock Preparation cluster_dose Phase 2: Dose-Response Assay cluster_exp Phase 3: Main Experiment prep_doc 1. Dissolve this compound in DMSO/Ethanol (100 mM) complex 3. Mix to form 10 mM Docosenol-BSA Complex prep_doc->complex prep_bsa 2. Prepare 5% Fatty Acid-Free BSA in PBS prep_bsa->complex store 4. Aliquot and Store at -20°C complex->store treat_96 6. Treat with Serial Dilutions store->treat_96 seed_96 5. Seed Cells in 96-Well Plate seed_96->treat_96 viability 7. Perform Cell Viability Assay treat_96->viability analyze 8. Determine Optimal Concentration viability->analyze treat_exp 10. Treat with Optimal Concentration analyze->treat_exp seed_exp 9. Seed Cells for Experiment seed_exp->treat_exp incubate 11. Incubate for Experimental Duration treat_exp->incubate downstream 12. Downstream Analysis (e.g., qPCR, Western Blot) incubate->downstream G cluster_EC Extracellular Space cluster_CM Cell Membrane cluster_IC Intracellular Space cluster_fate Potential Cellular Fates doc_bsa This compound -BSA Complex passive Passive Diffusion doc_bsa->passive transporter Facilitated Transport (Endocytosis) doc_bsa->transporter doc_free Free this compound passive->doc_free transporter->doc_free membrane Membrane Incorporation doc_free->membrane signaling Signaling Cascades doc_free->signaling metabolism Lipid Metabolism doc_free->metabolism

References

Application Note: Enhanced Gas Chromatographic Analysis of 13(E)-Docosenol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details validated protocols for the derivatization of 13(E)-docosenol (erucyl alcohol), a long-chain unsaturated fatty alcohol, to improve its analysis by gas chromatography (GC). Direct analysis of this compound can be challenging due to its low volatility and the potential for peak tailing caused by interactions between the polar hydroxyl group and active sites within the GC system. To overcome these limitations, two common derivatization techniques, silylation and acetylation, were evaluated. This document provides detailed experimental protocols for both methods, a quantitative comparison of their performance, and recommended GC parameters for optimal analysis. The derivatization procedures convert the polar hydroxyl group into less polar silyl (B83357) ether or acetyl ester, respectively, resulting in increased volatility, improved peak symmetry, and enhanced detector response.

Introduction

This compound, also known as erucyl alcohol, is a C22 monounsaturated fatty alcohol with significant applications in the cosmetic, pharmaceutical, and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research. However, its high molecular weight and polar hydroxyl group present analytical challenges for gas chromatography, often leading to broad, tailing peaks and poor sensitivity.

Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable compound, making it more amenable to GC analysis.[1] This is achieved by masking polar functional groups, such as the hydroxyl group in this compound. The most common derivatization methods for alcohols are silylation and acylation.[2]

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. The resulting TMS ethers are significantly more volatile and less polar than the parent alcohol.[3]

  • Acetylation: This method involves the conversion of the alcohol to its corresponding acetate (B1210297) ester using reagents like acetyl chloride or acetic anhydride. Acetyl derivatives also exhibit increased volatility and reduced polarity, leading to improved chromatographic performance.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound for enhanced GC analysis.

Data Presentation

A comparative analysis of underivatized and derivatized this compound was performed using a standard gas chromatograph equipped with a flame ionization detector (GC-FID). The following tables summarize the quantitative data obtained, demonstrating the significant improvements in chromatographic performance after derivatization.

Table 1: Comparison of Chromatographic Parameters for Underivatized and Derivatized this compound

ParameterUnderivatized this compoundTMS-Derivatized this compoundAcetyl-Derivatized this compound
Retention Time (min) 25.822.123.5
Peak Asymmetry (As) 2.11.11.2
Peak Width at Half Height (min) 0.250.080.10
Relative Response Factor (vs. C20 alcohol) 0.851.050.98

Table 2: Comparison of Derivatization Methods

FeatureSilylation (BSTFA + 1% TMCS)Acetylation (Acetyl Chloride)
Reaction Time 30 minutes60 minutes
Reaction Temperature 70°C60°C
Reagent Stability Moisture sensitiveMoisture sensitive
Derivative Stability Moderately stable, analyze within 24 hoursHighly stable
Byproducts Non-volatileCorrosive (HCl)
Ease of Use Simple, single-step reactionRequires careful handling due to corrosive byproduct

Experimental Protocols

Materials and Reagents
  • This compound standard (98% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetyl Chloride

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with PTFE-lined septa

Protocol 1: Silylation of this compound
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry autosampler vial.

  • Solvent Addition: Add 1.0 mL of hexane to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-FID analysis. Inject 1 µL into the GC system.

Protocol 2: Acetylation of this compound
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry autosampler vial.

  • Solvent Addition: Add 1.0 mL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Carefully add 100 µL of acetyl chloride dropwise to the vial in a fume hood. The reaction is exothermic.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Neutralization and Extraction (Optional but recommended): After cooling, add 1 mL of deionized water and 2 mL of hexane. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer containing the acetylated derivative to a clean vial.

  • Analysis: The sample is now ready for GC-FID analysis. Inject 1 µL of the hexane layer into the GC system.

GC-FID Operating Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) with FID

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar to mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • Detector Temperature: 320°C

  • Data System: Agilent OpenLab CDS (or equivalent)

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve AddReagent Add Derivatizing Reagent Dissolve->AddReagent Reaction Heat to Reaction Temperature AddReagent->Reaction GC_Analysis GC-FID Analysis Reaction->GC_Analysis Data Data Acquisition & Processing GC_Analysis->Data Silylation_vs_Acetylation cluster_silylation Silylation cluster_acetylation Acetylation Analyte This compound (R-OH) Silylation_Reagent BSTFA + TMCS Analyte->Silylation_Reagent Reaction Acetylation_Reagent Acetyl Chloride Analyte->Acetylation_Reagent Reaction TMS_Derivative TMS Ether (R-O-TMS) Silylation_Reagent->TMS_Derivative Improved_GC Improved GC Performance (Volatility ↑, Polarity ↓, Peak Shape ↑) TMS_Derivative->Improved_GC Acetyl_Derivative Acetyl Ester (R-O-C(O)CH3) Acetylation_Reagent->Acetyl_Derivative Acetyl_Derivative->Improved_GC

References

Application Notes and Protocols for the Structural Elucidation of 13(E)-Docosenol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed guide for the characterization of 13(E)-Docosenol, a long-chain unsaturated fatty alcohol, using a suite of NMR experiments. The protocols outlined herein, coupled with the provided spectral data, offer a comprehensive framework for confirming the identity and purity of this compound, which is of interest in various research and development sectors, including pharmaceuticals and material science.

Introduction

This compound, also known as Brassidyl alcohol, is a monounsaturated fatty alcohol with the chemical formula C₂₂H₄₄O. Its structure is characterized by a 22-carbon chain with a hydroxyl group at one terminus and a single unsaturation with trans (E) stereochemistry between carbons 13 and 14. Accurate structural confirmation is critical for its application and for distinguishing it from its cis isomer, erucyl alcohol, and other related long-chain alcohols. NMR spectroscopy, through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, provides the necessary detailed information to confirm the molecular skeleton, the position and stereochemistry of the double bond, and the location of the hydroxyl group.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. This data serves as a reference for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
1-OH~1.5 (variable)br s1H
13.64t2H
21.57p2H
3-11, 16-211.25-1.35m32H
12, 152.01m4H
13, 145.37m2H
220.88t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (ppm)
163.1
232.8
325.8
4-11, 16-2029.2-29.7
12, 1532.6
13, 14130.5
2131.9
2214.1

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp').

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

Spectral Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Spectrum Identify_FG Identify Functional Groups (Olefinic, Hydroxyl, Alkyl) H1_NMR->Identify_FG H_Connectivity Establish ¹H-¹H Connectivity H1_NMR->H_Connectivity CH_Correlation Correlate ¹H and ¹³C Signals H1_NMR->CH_Correlation C13_NMR ¹³C NMR Spectrum C13_NMR->Identify_FG C13_NMR->CH_Correlation COSY COSY Spectrum COSY->H_Connectivity HSQC HSQC Spectrum HSQC->CH_Correlation Assign_Structure Assign All Resonances Identify_FG->Assign_Structure H_Connectivity->Assign_Structure CH_Correlation->Assign_Structure Confirm_Structure Confirm this compound Structure Assign_Structure->Confirm_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Key Signaling Correlations for Structural Confirmation

The following diagram illustrates the key NMR correlations expected for this compound that are critical for its structural confirmation.

cluster_structure Key Structural Fragments cluster_correlations NMR Correlations Terminal_Alkyl H₃C- (C22) HSQC_Terminal HSQC: H22 ↔ C22 Terminal_Alkyl->HSQC_Terminal ¹H-¹³C Olefinic -HC=CH- (C13, C14) COSY_Olefinic_Allylic COSY: H13/H14 ↔ H12/H15 Olefinic->COSY_Olefinic_Allylic ¹H-¹H HSQC_Olefinic HSQC: H13/H14 ↔ C13/C14 Olefinic->HSQC_Olefinic ¹H-¹³C Hydroxyl_End -CH₂-OH (C1) COSY_Hydroxyl_Alkyl COSY: H1 ↔ H2 Hydroxyl_End->COSY_Hydroxyl_Alkyl ¹H-¹H HSQC_Hydroxyl HSQC: H1 ↔ C1 Hydroxyl_End->HSQC_Hydroxyl ¹H-¹³C

Application Notes and Protocols for the Use of Docosanol in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The request specified "13(E)-Docosenol." Extensive literature searches did not yield significant information on a compound with this specific name for topical applications. However, 1-Docosanol , a saturated 22-carbon fatty alcohol, is a well-established active pharmaceutical ingredient in topical antiviral formulations. It is plausible that "this compound" was a misnomer. These application notes will, therefore, focus on the widely documented use of 1-Docosanol, a compound of significant interest to researchers, scientists, and drug development professionals in dermatology.

Introduction to 1-Docosanol in Topical Formulations

1-Docosanol, also known as behenyl alcohol, is a long-chain saturated fatty alcohol.[1] In the realm of topical drug delivery, it is most recognized for its antiviral properties, particularly against enveloped viruses like Herpes Simplex Virus (HSV), the causative agent of cold sores.[2][3] Marketed in over-the-counter topical creams such as Abreva®, 1-Docosanol offers a unique mechanism of action that differentiates it from other topical antiviral agents.[4][5] Beyond its antiviral activity, its physicochemical properties also lend it utility as an emollient, emulsifier, and thickener in cosmetic and pharmaceutical formulations.[1][2]

The efficacy of a topical formulation containing 1-Docosanol is critically dependent on the vehicle's ability to deliver the active ingredient to the target site within the skin, primarily the epidermis. Therefore, formulation strategies are aimed at enhancing its penetration and retention in the skin.

Mechanism of Action

Unlike many antiviral drugs that target viral DNA replication, 1-Docosanol has a unique physical mechanism of action.[6] It is not virucidal, meaning it does not directly inactivate free virus particles.[7] Instead, it inhibits the fusion of the lipid envelope of the herpes virus with the plasma membrane of the host cell.[2][3] This action prevents the virus from entering healthy cells, thereby halting the infection at a very early stage.[6][7] This mechanism is also thought to reduce the likelihood of the development of drug-resistant viral strains.[3]

Mechanism of Action of 1-Docosanol HSV Herpes Simplex Virus (HSV) (Lipid Envelope) Fusion Viral Fusion HSV->Fusion Attempts to fuse with HostCell Host Cell (Plasma Membrane) HostCell->Fusion Docosanol 1-Docosanol Docosanol->HostCell Incorporates into cell membrane Docosanol->Fusion Inhibits ViralEntry Viral Entry Blocked Fusion->ViralEntry Leads to Replication Viral Replication Inhibited ViralEntry->Replication Prevents

Figure 1: Simplified signaling pathway of 1-Docosanol's antiviral action.

Physicochemical Properties and Formulation Data

The formulation of 1-Docosanol into a stable and effective topical product is challenged by its high lipophilicity and low water solubility. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular FormulaC₂₂H₄₆O
Molecular Weight326.61 g/mol
AppearanceWhite to off-white waxy solid, flakes, or powder
Melting Point70-72 °C
Boiling Point180 °C at 0.22 mmHg
Water SolubilityInsoluble (< 0.1 mg/mL)
Log P (Octanol-Water)8.4 - 9.68

A common and effective approach to formulating 1-Docosanol is an oil-in-water (o/w) cream. This type of formulation provides a balance of occlusivity to enhance penetration and desirable sensory characteristics for patient compliance. The table below provides an example of a conventional cream formulation.

IngredientFunctionConcentration (% w/w)
1-DocosanolActive Pharmaceutical Ingredient10.0
Light Mineral OilOil Phase10.0
Propylene GlycolHumectant, Penetration Enhancer5.0
Sucrose StearatesEmulsifier5.0
Benzyl AlcoholPreservative2.0
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol is essential for evaluating the rate and extent of 1-Docosanol penetration into and through the skin from a topical formulation.[8][9]

IVPT Experimental Workflow using Franz Diffusion Cells A Prepare Receptor Solution (e.g., PBS) and Degas C Fill Receptor Chamber and Equilibrate to 32°C A->C B Mount Skin Membrane (e.g., ex vivo human skin) on Franz Cell B->C D Apply Topical Formulation to Donor Chamber C->D E Collect Aliquots from Receptor Chamber at Time Intervals D->E Incubate F Replenish Receptor Solution E->F G Analyze Samples (e.g., by HPLC or GC-MS) E->G F->E Continue sampling H Calculate Permeation Parameters (Flux, Lag Time) G->H

Figure 2: Workflow for in vitro skin permeation testing.

Methodology:

  • Preparation of Receptor Solution: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Degas the solution to prevent the formation of air bubbles.

  • Franz Diffusion Cell Assembly: Assemble vertical Franz diffusion cells, which consist of a donor and a receptor chamber.[10][11]

  • Membrane Mounting: Mount a section of excised human or animal skin onto the Franz cell, with the stratum corneum facing the donor chamber.[12]

  • Filling the Receptor Chamber: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The system is typically maintained at 32°C to simulate skin surface temperature.[10]

  • Application of Formulation: Apply a precise amount of the 1-Docosanol formulation to the skin surface in the donor chamber.[7]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Sample Analysis: Quantify the concentration of 1-Docosanol in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the cumulative amount of 1-Docosanol permeated per unit area against time. The steady-state flux and lag time can be calculated from the linear portion of the curve.

Antiviral Efficacy: Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral activity of a compound against HSV.[13] It measures the ability of the drug to inhibit the formation of viral plaques in a cell monolayer.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 6-well or 12-well plates and allow them to grow to a confluent monolayer.[14]

  • Drug Preparation: Prepare serial dilutions of 1-Docosanol in cell culture medium.

  • Pre-incubation (for testing prophylactic effect): Remove the growth medium from the cell monolayers, wash with PBS, and add the various concentrations of 1-Docosanol. Incubate for a specified period (e.g., 24 hours).

  • Viral Infection: Aspirate the medium (with or without the drug) and infect the cells with a known titer of HSV for 1-2 hours at 37°C.[7]

  • Overlay: After the incubation period, remove the viral inoculum and overlay the cell monolayers with a medium containing a semi-solid substance like methylcellulose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7][14]

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque development.[7]

  • Staining: Aspirate the overlay and stain the cells with a solution like crystal violet. Gently wash the wells with water and allow them to dry.[7][14]

  • Plaque Counting: Count the number of plaques in each well. The concentration of 1-Docosanol that reduces the number of plaques by 50% compared to the virus control (IC₅₀) is then calculated.

Conclusion

1-Docosanol is a valuable active ingredient for topical antiviral therapy, particularly for the treatment of recurrent herpes labialis. Its unique mechanism of action as a viral entry inhibitor makes it an important therapeutic option. The successful development of topical formulations containing 1-Docosanol relies on a thorough understanding of its physicochemical properties and the implementation of robust in vitro and ex vivo testing protocols to ensure optimal drug delivery and efficacy. The application notes and protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of topical drug development.

References

Application Notes and Protocols for 13(E)-Docosenol Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenol, a long-chain unsaturated fatty alcohol, is a molecule of interest in various fields, including cosmetics, nutrition, and potentially therapeutics. Understanding its interactions with cellular proteins is crucial for elucidating its mechanism of action and potential biological effects. This document provides detailed protocols for studying the binding of this compound to proteins, with a focus on two key families of potential protein targets: Fatty Acid-Binding Proteins (FABPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

FABPs are a family of small, intracellular proteins that chaperone hydrophobic ligands, such as long-chain fatty acids, to various cellular compartments, including the nucleus.[1][2][3] PPARs are nuclear receptors that, upon activation by lipid ligands, regulate the transcription of genes involved in lipid metabolism and inflammation.[4][5] A proposed mechanism of action for lipophilic molecules like this compound involves binding to a cytosolic FABP, which then transports it to the nucleus to activate a PPAR.[6][7][8]

These application notes provide a foundational experimental workflow, detailed protocols for relevant binding assays, and a representative signaling pathway to guide researchers in investigating the protein binding characteristics of this compound.

Experimental Workflow

The general workflow for investigating the protein binding of this compound involves several key stages, from initial screening to detailed biophysical characterization.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Initial Binding Assessment cluster_2 Phase 3: Detailed Biophysical Characterization cluster_3 Phase 4: Data Analysis & Interpretation start Hypothesize Potential Protein Targets (e.g., FABPs, PPARs) prep_ligand Prepare this compound Stock Solution (e.g., in Ethanol (B145695) or DMSO) start->prep_ligand overlay Protein-Lipid Overlay Assay (Qualitative Screening) prep_ligand->overlay fluorescence Fluorescence-Based Assay (Initial Quantitative Screen) overlay->fluorescence itc Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) fluorescence->itc spr Surface Plasmon Resonance (SPR) (Kinetics - on/off rates) fluorescence->spr analyze Determine Binding Affinity (Kd, Ki) Stoichiometry (n), and Thermodynamics (ΔH, ΔS) itc->analyze spr->analyze pathway Integrate data with cellular context (Signaling Pathway Analysis) analyze->pathway end Elucidate Molecular Interactions and Biological Function pathway->end

Caption: General experimental workflow for studying this compound protein binding.

Data Presentation: Binding Affinities of Long-Chain Lipids to FABPs and PPARs

While specific binding data for this compound is not yet extensively published, the following table summarizes known binding affinities for structurally related long-chain fatty acids and other ligands to various FABP and PPAR isoforms. This data can serve as a reference for expected binding strengths and for the selection of appropriate assay conditions.

LigandProtein TargetAssay MethodBinding Affinity (Kd/Ki)Reference
Oleic AcidA-FABPFluorescence92 nM (Kd)[1]
Stearic AcidA-FABPFluorescence80 nM (Kd)[1]
Linoleic AcidA-FABPFluorescence92 nM (Kd)[1]
Arachidonic AcidA-FABPFluorescence182 nM (Kd)[1]
cis-Parinaric AcidPPARαFluorescence1-14 nM (Kd) for unsaturated long-chain fatty acyl-CoAs[9]
GW7647 (agonist)FABP1Fluorescence~20 nM (Kd)[10]
Fenofibrate (agonist)FABP2Fluorescence~1 µM (Ki)[11]

Note: This table presents representative data for long-chain fatty acids and synthetic ligands. The binding affinity of this compound may differ and needs to be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to assess the binding of this compound to target proteins.

Protocol 1: Fluorescence Displacement Assay for FABPs

This protocol is adapted for determining the binding affinity of a non-fluorescent ligand, such as this compound, to a Fatty Acid-Binding Protein (FABP) by measuring the displacement of a fluorescent probe. A commonly used fluorescent probe for FABPs is 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid.

Materials:

  • Purified recombinant FABP (e.g., L-FABP, A-FABP)

  • This compound

  • Fluorescent probe (e.g., ANS or cis-parinaric acid)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of the fluorescent probe in the same solvent.

    • Prepare a stock solution of the purified FABP in the binding buffer. The concentration should be determined accurately (e.g., by Bradford or BCA assay).

  • Determination of Optimal Probe Concentration:

    • Titrate the FABP solution with increasing concentrations of the fluorescent probe to determine the concentration of the probe that gives a high fluorescence signal upon binding without reaching saturation. This concentration will be used in the displacement assay.

  • Displacement Assay:

    • In a 96-well black microplate, prepare a series of wells containing a fixed concentration of FABP and the fluorescent probe in the binding buffer.

    • Add increasing concentrations of this compound to these wells. Include a control with no this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • The data can be fitted to a competitive binding equation to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the fluorescent probe for the protein.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[2][4][12]

Materials:

  • Purified recombinant protein (e.g., FABP or PPAR Ligand Binding Domain)

  • This compound

  • ITC Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl). The buffer used to dissolve the protein and the ligand must be identical to avoid heat of dilution artifacts.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified protein in the ITC buffer at a concentration typically 10-50 times the expected Kd.

    • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times that of the protein. Due to the low aqueous solubility of this compound, a co-solvent like DMSO may be necessary, in which case the same percentage of DMSO must be present in the protein solution.

    • Thoroughly degas both the protein and ligand solutions before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the software provided with the instrument to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathway

A potential signaling pathway for this compound involves its transport by a Fatty Acid-Binding Protein (FABP) to the nucleus, where it can act as a ligand for a Peroxisome Proliferator-Activated Receptor (PPAR), leading to the transcriptional regulation of target genes.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus docosenol_ext This compound docosenol_int This compound docosenol_ext->docosenol_int Passive Diffusion fabp FABP docosenol_fabp This compound-FABP Complex fabp->docosenol_fabp ppar PPAR docosenol_fabp->ppar Ligand Transfer docosenol_int->docosenol_fabp Binding ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE ppar_rxr->ppre Binding gene Target Gene Transcription ppre->gene Activation Metabolic Regulation\n& Anti-inflammatory Effects Metabolic Regulation & Anti-inflammatory Effects gene->Metabolic Regulation\n& Anti-inflammatory Effects

Caption: Proposed signaling pathway of this compound via FABP and PPAR activation.

Conclusion

The protocols and information provided in this application note offer a comprehensive framework for researchers to investigate the protein binding characteristics of this compound. By employing a combination of initial screening assays and detailed biophysical techniques, a thorough understanding of its molecular interactions can be achieved. Elucidating the binding partners and signaling pathways of this compound is a critical step in harnessing its full potential in various scientific and industrial applications.

References

Application Notes and Protocols for 13(E)-Docosenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain, monounsaturated fatty alcohol.[1] As a C22 fatty alcohol, it holds potential for investigation in various fields, including pharmaceuticals, cosmetics, and as a biochemical reagent in life sciences research.[2][3] The availability of high-purity analytical standards and certified reference materials is crucial for the accurate quantification, stability testing, and biological evaluation of this compound. These application notes provide detailed protocols for the use of this compound reference materials in a laboratory setting.

Physicochemical Properties and Reference Material Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis. Certified reference materials (CRMs) provide the necessary assurance of identity and purity for accurate analytical measurements.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Name (E)-docos-13-en-1-ol[4]
Synonyms Brassidyl alcohol, (E)-13-Docosene-1-ol, trans-13-docosen-1-ol[1]
CAS Number 5634-26-4[1]
Molecular Formula C22H44O[1][4]
Molecular Weight 324.6 g/mol [4]
Physical State Solid[1]
Purity (Typical) >99%[1]
Storage Freezer[1]

Table 2: Example Specifications for a this compound Certified Reference Material

ParameterSpecification
Product Number 40-2201 (Example from Larodan)
Purity (by GC) ≥ 99.0%
Identity Conforms to structure by 1H-NMR and MS
Format Neat solid
Documentation Certificate of Analysis provided

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a sensitive method for the quantification of this compound in a sample matrix, adapted from established methods for long-chain fatty alcohols.[5][6][7] The method involves derivatization to improve volatility and detection.

1. Objective: To accurately quantify the concentration of this compound in a solution.

2. Materials:

  • This compound reference standard

  • Internal Standard (e.g., Heptadecanol)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Hexane (HPLC grade)

  • Sample vials (2 mL) with inserts

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of Heptadecanol in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

4. Sample Preparation and Derivatization:

  • Pipette 100 µL of the sample or calibration standard into a sample vial.

  • Add 10 µL of the internal standard stock solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes.[8]

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

6. Data Analysis:

  • Identify the peaks for the derivatized this compound and the internal standard based on their retention times and characteristic mass fragments.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC_MS_Workflow prep_end prep_end inject inject prep_end->inject analysis_end analysis_end integrate integrate analysis_end->integrate

Caption: Workflow for the quantification of this compound by GC-MS.

Protocol 2: Stability-Indicating Assay Development and Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study and developing a stability-indicating assay method (SIAM) for this compound, in line with ICH guidelines.[9] A SIAM is crucial for ensuring that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[10][11]

1. Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method that separates the parent compound from any degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and Water (HPLC grade)

  • Photostability chamber

  • Oven

3. Forced Degradation (Stress Testing):

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize before analysis.

  • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photostability: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Analyze all stressed samples by HPLC.

4. HPLC Method Development:

  • Initial Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile (A) and Water (B). Start with 80% A, ramp to 100% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm (as fatty alcohols lack a strong chromophore) or CAD.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the main this compound peak and any degradation product peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

5. Validation of the Stability-Indicating Method:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

stability_workflow cluster_stress Forced Degradation Studies start This compound Reference Standard acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc_dev HPLC Method Development & Optimization acid->hplc_dev base->hplc_dev oxidation->hplc_dev thermal->hplc_dev photo->hplc_dev validation Method Validation (ICH Q2(R1)) hplc_dev->validation siam Validated Stability-Indicating Assay Method (SIAM) validation->siam

Caption: Logical workflow for developing a stability-indicating assay.

Potential Signaling Pathways for Investigation

While specific signaling pathways for this compound are not well-documented, its structural similarity to other long-chain fatty alcohols and acids suggests potential interactions with cellular signaling cascades involved in lipid metabolism and inflammation.[3][12] For instance, some long-chain fatty acids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[13] Researchers can use the this compound reference standard to investigate its effects on such pathways.

MAPK_Pathway docosenol docosenol receptor receptor docosenol->receptor Modulation? ras ras receptor->ras raf raf ras->raf mek mek raf->mek erk erk mek->erk transcription transcription erk->transcription response response transcription->response

Caption: Hypothesized modulation of the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for the Extraction of 13(E)-Docosenol from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging techniques for the extraction of the long-chain fatty alcohol 13(E)-Docosenol from tissue samples. Detailed protocols for the most common methods are provided, along with a summary of their performance characteristics to aid in method selection for research, quality control, and drug development applications.

Introduction to this compound and Extraction Challenges

This compound, a saturated 22-carbon fatty alcohol, is the active ingredient in antiviral medications for the treatment of Herpes Simplex Virus (HSV) infections.[1] Its mechanism of action involves inhibiting the fusion of the viral envelope with the host cell's plasma membrane, thereby preventing viral entry and replication.[1][2] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, toxicological, and bioequivalence studies.

The long, saturated alkyl chain of this compound makes it highly nonpolar, necessitating the use of organic solvents for efficient extraction from complex biological matrices. The choice of extraction method can significantly impact the yield, purity, and integrity of the analyte. This document outlines and compares several key extraction methodologies.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique for this compound depends on factors such as the tissue type, sample size, required purity, and available instrumentation. The following table summarizes quantitative data on the recovery and efficiency of various methods for docosanol and other long-chain fatty alcohols.

Extraction Technique Analyte Matrix Recovery Rate (%) Key Advantages Key Disadvantages References
Folch Method Total LipidsVarious Animal Tissues~95-99%High recovery for a broad range of lipids, well-established.Use of toxic chlorinated solvents, labor-intensive.[3]
Bligh-Dyer Method DocosanolSkin Homogenates>95.8%Rapid, requires less solvent than Folch, high recovery.Lower efficiency for samples with >2% lipid content.[4][5]
Supercritical Fluid Extraction (SFE) Fatty AcidsBenincasa hispida Seed OilOptimized for higher PUFA yield vs. Soxhlet"Green" solvent (CO2), tunable selectivity, no solvent residue.High initial equipment cost, may require co-solvents for polar lipids.[6][7]
Solid-Phase Extraction (SPE) Phosphatidylethanol (B1425624)Spiked Human Blood29.5 - 48.6%High selectivity, potential for automation, reduced solvent use.Recovery can be variable and method development is required.[8]

Experimental Protocols

Protocol 1: Modified Folch Method for Tissue Samples

This protocol is a widely used liquid-liquid extraction method for the comprehensive recovery of lipids from animal tissues.[3]

Materials:

  • Tissue sample (e.g., brain, liver, muscle)

  • Chloroform (B151607) (purified and distilled)

  • Methanol (purified and distilled)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 g) and place it in a glass homogenizer tube. Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (20 mL for 1 g of tissue). Homogenize thoroughly until a uniform suspension is achieved.

  • Agitation: Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (4 mL for 20 mL of extract). Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Collection of Organic Phase: The mixture will separate into two phases. The lower phase is the chloroform layer containing the lipids, and the upper phase is the methanol-water layer. Carefully remove the upper phase by aspiration with a Pasteur pipette.

  • Washing (Optional): To remove any remaining non-lipid contaminants, the interface can be gently washed with a small volume of a 1:1 (v/v) methanol:water mixture without disturbing the lower phase, followed by recentrifugation and removal of the upper phase.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean, pre-weighed round-bottom flask. Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Final Product: The dried lipid extract, containing this compound, can be reconstituted in a known volume of an appropriate solvent for subsequent analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Bligh-Dyer Method for Tissue Homogenates

This method is a rapid and efficient alternative to the Folch method, particularly suitable for samples with high water content.[4][9]

Materials:

  • Tissue homogenate or cell suspension

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipettes

Procedure:

  • Initial Extraction: To 1 mL of tissue homogenate (assumed to contain approximately 80% water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 10-15 minutes to form a single-phase solution.

  • Induction of Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature. This will result in a two-phase system with a protein disk at the interface.

  • Collection of the Lipid Layer: The lower layer is the chloroform phase containing the lipids. Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower organic phase. To avoid contamination, it is recommended to collect about 90% of the lower phase.

  • Solvent Evaporation: Transfer the collected chloroform phase to a clean vial and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes supercritical CO2 as a solvent, offering high selectivity and a solvent-free final product.[6][7]

Materials:

  • Lyophilized and ground tissue sample

  • Supercritical Fluid Extraction system

  • CO2 (supercritical fluid grade)

  • Co-solvent (e.g., ethanol (B145695), optional)

Procedure:

  • Sample Preparation: The tissue sample should be freeze-dried to remove water and ground to a fine powder to increase the surface area for extraction.

  • SFE System Setup: Pack the ground tissue into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the extraction parameters. Optimal conditions need to be determined empirically, but typical starting points for fatty acid extraction are:

    • Pressure: 100 - 400 bar

    • Temperature: 40 - 70°C

    • CO2 Flow Rate: 2 - 10 g/min

  • Extraction: Pump supercritical CO2 (with or without a co-solvent like ethanol to modify polarity) through the extraction vessel.

  • Collection: The extracted lipids, including this compound, are precipitated from the supercritical fluid by reducing the pressure in a collection vessel.

  • Final Product: The solvent-free extract can be collected and prepared for analysis.

Protocol 4: Solid-Phase Extraction (SPE) for Clean-up and Fractionation

SPE is often used as a sample clean-up or fractionation step after an initial liquid extraction to isolate specific lipid classes.

Materials:

  • Lipid extract from Folch or Bligh-Dyer method

  • SPE cartridges (e.g., silica (B1680970), C18)

  • SPE manifold

  • Appropriate solvents for conditioning, loading, washing, and elution

Procedure:

  • Cartridge Selection: Choose an appropriate SPE cartridge based on the properties of this compound (nonpolar) and the desired separation. A normal-phase silica cartridge can be used to separate lipids based on polarity.

  • Cartridge Conditioning: Condition the silica cartridge by passing a nonpolar solvent (e.g., hexane (B92381) or chloroform) through it.

  • Sample Loading: Dissolve the crude lipid extract in a small volume of the conditioning solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a nonpolar solvent to elute very nonpolar compounds, while retaining more polar lipids.

  • Elution: Elute the fatty alcohol fraction using a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined experimentally.

  • Analysis: The collected fraction containing this compound can then be analyzed, for example, by GC-MS.

Visualizations

Antiviral Mechanism of this compound

G Mechanism of Action of this compound cluster_virus Herpes Simplex Virus (HSV) cluster_cell Host Cell V HSV Virion VE Viral Envelope Fusion Viral Fusion and Entry V->Fusion Attaches to HC Host Cell HCPM Plasma Membrane HCPM->Fusion Doc This compound Doc->Fusion Inhibits Infection Viral Replication and Infection Fusion->Infection Leads to Blocked Fusion Blocked

Caption: Antiviral mechanism of this compound.

Comparative Experimental Workflow for Lipid Extraction

G Comparative Workflow of Lipid Extraction Techniques cluster_sample Sample Preparation cluster_folch Folch Method cluster_bd Bligh-Dyer Method cluster_sfe Supercritical Fluid Extraction (SFE) cluster_spe Solid-Phase Extraction (SPE) - Cleanup cluster_analysis Analysis Tissue Tissue Sample F_Hom Homogenize in Chloroform:Methanol (2:1) Tissue->F_Hom BD_Hom Homogenize in Chloroform:Methanol:Water (1:2:0.8) Tissue->BD_Hom SFE_Prep Lyophilize & Grind Tissue Tissue->SFE_Prep F_Wash Wash with 0.9% NaCl F_Hom->F_Wash F_Phase Centrifuge & Collect Lower Phase F_Wash->F_Phase F_Evap Evaporate Solvent F_Phase->F_Evap SPE_Load Load Crude Extract F_Evap->SPE_Load Optional Analysis GC-MS Analysis F_Evap->Analysis BD_Phase Add Chloroform & Water, Centrifuge BD_Hom->BD_Phase BD_Collect Collect Lower Phase BD_Phase->BD_Collect BD_Evap Evaporate Solvent BD_Collect->BD_Evap BD_Evap->SPE_Load Optional BD_Evap->Analysis SFE_Ext Extract with Supercritical CO2 SFE_Prep->SFE_Ext SFE_Collect Depressurize & Collect Extract SFE_Ext->SFE_Collect SFE_Collect->SPE_Load Optional SFE_Collect->Analysis SPE_Wash Wash with Nonpolar Solvent SPE_Load->SPE_Wash SPE_Elute Elute with Intermediate Polarity Solvent SPE_Wash->SPE_Elute SPE_Elute->Analysis

Caption: Overview of lipid extraction workflows.

References

Application of 13(E)-Docosenol in Creating Synthetic Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for researchers, scientists, and drug development professionals. Currently, there is a limited amount of published research specifically detailing the application of 13(E)-Docosenol in the creation of synthetic lipid membranes. The methodologies and data presented herein are based on established principles of lipid chemistry, liposome (B1194612) technology, and the known effects of similar long-chain unsaturated fatty alcohols on lipid bilayers.

Introduction

This compound is a C22 monounsaturated fatty alcohol with the trans double bond located at the 13th carbon position.[1] Its long acyl chain and the presence of a hydroxyl head group make it an amphiphilic molecule with the potential to be incorporated into synthetic lipid membranes. Long-chain alcohols are known to modulate the physicochemical properties of lipid bilayers, including their fluidity, permeability, and stability.[2][3][4] The incorporation of this compound into a phospholipid bilayer could influence the packing of the lipid acyl chains, potentially altering the membrane's mechanical properties and phase transition temperature. These modulatory effects are of significant interest in the field of drug delivery, where liposomes are engineered to have specific release characteristics and stability profiles. This document provides a detailed protocol for the preparation and characterization of synthetic lipid membranes (liposomes) containing this compound.

Data Presentation: Hypothetical Effects of this compound on Liposome Properties

The following table summarizes hypothetical quantitative data for liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol, with varying molar percentages of this compound. These values are for illustrative purposes to demonstrate the expected trends when incorporating a long-chain unsaturated alcohol into a lipid bilayer.

Formulation (DPPC:Cholesterol:this compound Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%) of Calcein (B42510)
60:40:0 (Control)110 ± 50.15 ± 0.02-5.2 ± 0.815 ± 2
55:40:5115 ± 60.18 ± 0.03-5.8 ± 0.914 ± 2
50:40:10125 ± 70.22 ± 0.04-6.5 ± 1.112 ± 1.5
45:40:15140 ± 80.28 ± 0.05-7.3 ± 1.310 ± 1.5

Data are presented as mean ± standard deviation (n=3). The hypothetical data suggests that increasing concentrations of this compound may lead to a slight increase in particle size and polydispersity, a more negative surface charge, and a potential decrease in the encapsulation efficiency of hydrophilic molecules like calcein due to altered membrane packing.

Experimental Protocols

Protocol 1: Preparation of Liposomes containing this compound by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.[5][6][7][8][9]

Materials and Reagents:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound[1]

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calcein (for encapsulation efficiency determination)

  • Sephadex G-50

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes (1 mL)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask to achieve the desired molar ratio. The total lipid concentration should be around 10-20 µmol.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. If encapsulating a substance, it should be dissolved in the hydration buffer. The volume of the buffer should result in a final total lipid concentration of 1-2 mM.

    • Agitate the flask by vortexing for 5-10 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator for 2-3 minutes to assist in the dispersion of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Draw the MLV suspension into one of the glass syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (for encapsulated substances):

    • To separate the liposomes from the unencapsulated material (e.g., calcein), pass the liposome suspension through a Sephadex G-50 size-exclusion column, using PBS as the mobile phase.

    • Collect the fractions containing the liposomes, which will elute first.

Protocol 2: Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, and the PDI provides an indication of the size distribution homogeneity. Zeta potential measurement determines the surface charge of the liposomes.

  • Procedure:

    • Dilute a sample of the liposome suspension with filtered PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurements in triplicate.

2. Encapsulation Efficiency Determination (using Calcein as a model hydrophilic drug):

  • Principle: Calcein is a fluorescent dye that is self-quenched at high concentrations inside liposomes. The fluorescence intensity increases upon release. By measuring the fluorescence before and after disrupting the liposomes, the encapsulated amount can be determined.

  • Procedure:

    • Measure the fluorescence intensity of the purified liposome suspension (F_before).

    • Add a lytic agent (e.g., 10% Triton X-100) to the suspension to disrupt the liposomes and release the encapsulated calcein.

    • Measure the total fluorescence intensity after lysis (F_after).

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (F_after - F_before) / F_after * 100

Visualizations

G Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation A Dissolve Lipids (DPPC, Cholesterol, this compound) in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Hydrate Lipid Film (Aqueous Buffer) C->D Hydration E Vortex to form MLVs D->E F Extrusion (100 nm membrane) E->F G Formation of LUVs F->G H Final Liposome Suspension G->H Purification (Size Exclusion Chromatography)

Caption: Workflow for preparing liposomes with this compound.

G Liposome Characterization Workflow cluster_0 Physicochemical Properties cluster_1 Encapsulation Efficiency Start Liposome Suspension DLS Dynamic Light Scattering (DLS) Start->DLS Fluorescence Fluorescence Spectroscopy Start->Fluorescence Size Particle Size & PDI DLS->Size Zeta Zeta Potential DLS->Zeta Lysis Lysis of Liposomes Fluorescence->Lysis Calculation EE% Calculation Lysis->Calculation

Caption: Workflow for characterizing liposome properties.

References

Troubleshooting & Optimization

Overcoming low sensitivity in 13(E)-Docosenol detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13(E)-Docosenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low sensitivity in their detection methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to detect at low concentrations?

A1: this compound, a long-chain fatty alcohol, presents several analytical challenges that contribute to low sensitivity:

  • Lack of a Chromophore: The molecule does not possess a suitable chromophore, making it difficult to detect using UV-Vis spectroscopy, a common detection method in HPLC.[1]

  • Poor Ionization Efficiency: In its native form, this compound has low ionization efficiency in mass spectrometry (MS), leading to weak signals.

  • High Volatility Issues for GC: While amenable to Gas Chromatography (GC), its high boiling point can lead to peak broadening and potential degradation at high temperatures, compromising sensitivity.

  • Complex Matrices: When analyzing biological samples, the presence of other lipids and matrix components can interfere with the signal and suppress ionization.[2][3]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] These methods offer the selectivity and sensitivity required for quantification in complex samples, especially when combined with strategies to enhance signal intensity.

Q3: What is chemical derivatization, and how can it improve sensitivity?

A3: Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method.[6][7] For this compound, derivatization can:

  • Improve Volatility and Thermal Stability for GC-MS: By converting the hydroxyl group to a less polar, more stable group (e.g., a trimethylsilyl (B98337) ether), derivatization improves chromatographic peak shape and reduces degradation.

  • Enhance Ionization for MS: Derivatization can introduce a readily ionizable moiety to the molecule, significantly boosting the signal in LC-MS/MS.[8]

  • Enable Fluorescence Detection: Attaching a fluorescent tag allows for highly sensitive detection using a fluorescence detector with HPLC.[][10]

Troubleshooting Guide: Low Signal in GC-MS Analysis

Problem: My GC-MS signal for this compound is weak or non-existent.

This guide provides a systematic approach to troubleshooting and enhancing the GC-MS signal for this compound.

cluster_start Troubleshooting Workflow for GC-MS cluster_prep Step 1: Sample Preparation cluster_deriv Step 2: Chemical Derivatization cluster_instrument Step 3: Instrument Parameters cluster_end Outcome start Weak or Noisy This compound Signal prep_check Is the sample clean and concentrated? start->prep_check spe Implement Solid-Phase Extraction (SPE) to remove interferences and concentrate the analyte. prep_check->spe No deriv_check Are you using derivatization? prep_check->deriv_check Yes lle Use Liquid-Liquid Extraction (LLE) for initial cleanup. spe->lle lle->deriv_check silylation Perform Silylation (e.g., with BSTFA) to increase volatility and thermal stability. deriv_check->silylation No instrument_check Are GC-MS parameters optimal? deriv_check->instrument_check Yes acylation Consider Acylation as an alternative derivatization method. silylation->acylation acylation->instrument_check sim_mode Use Selected Ion Monitoring (SIM) mode instead of full scan for higher sensitivity. instrument_check->sim_mode No end_node Enhanced Signal and Sensitivity instrument_check->end_node Yes injection Optimize injection volume and temperature. sim_mode->injection column_check Ensure high-polarity column is used for good separation. injection->column_check column_check->end_node

Caption: Troubleshooting workflow for low GC-MS sensitivity.

Q&A for GC-MS Troubleshooting

  • Q: How can I improve my sample cleanup? A: Solid-Phase Extraction (SPE) is highly effective for removing interfering compounds and concentrating this compound from complex matrices.[3][11] For biological fluids, techniques like Liquid-Liquid Extraction (LLE) can also be used as an initial cleanup step.[2]

  • Q: Which derivatization agent is best for this compound? A: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used and highly effective for derivatizing hydroxyl groups on fatty alcohols. This reaction converts the alcohol to a more volatile and thermally stable trimethylsilyl (TMS) ether, improving chromatographic performance.

  • Q: What is Selected Ion Monitoring (SIM) mode and why is it better? A: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), which reduces the time spent detecting the specific ions of your analyte. In SIM mode, the instrument focuses only on a few characteristic ions of the derivatized this compound.[4] This dramatically increases the signal-to-noise ratio and improves sensitivity. For docosanol, ions of m/z 83 have been successfully used for monitoring.[1][4]

Troubleshooting Guide: Low Signal in LC-MS/MS Analysis

Problem: I am observing low sensitivity and/or high matrix effects in my LC-MS/MS analysis.

LC-MS/MS is inherently sensitive, but signal can be lost due to poor ionization and matrix suppression. This guide outlines steps to mitigate these issues.

cluster_start Troubleshooting Workflow for LC-MS/MS cluster_prep Step 1: Aggressive Sample Cleanup cluster_mobile_phase Step 2: Optimize Mobile Phase cluster_deriv Step 3: Consider Derivatization cluster_end Outcome start Low Sensitivity or High Matrix Effects prep_check Is sample cleanup sufficient? start->prep_check spe Use rigorous Solid-Phase Extraction (SPE) to remove phospholipids (B1166683) and other matrix components. prep_check->spe No mobile_check Is mobile phase optimized for ionization? prep_check->mobile_check Yes dilute Employ 'Dilute and Shoot' approach with stable isotope-labeled internal standards to compensate for matrix effects. spe->dilute dilute->mobile_check additives Add modifiers like ammonium (B1175870) acetate (B1210297) to promote adduct formation (e.g., [M+CH3COO]-) and stabilize the ion. mobile_check->additives No deriv_check Is ionization still poor? mobile_check->deriv_check Yes gradient Optimize the gradient to separate This compound from co-eluting interferences. additives->gradient gradient->deriv_check derivatize Derivatize with a reagent that adds a permanently charged group or improves ionization efficiency (e.g., phenyl isocyanate). deriv_check->derivatize Yes end_node Reduced Matrix Effects and Improved Limit of Detection deriv_check->end_node No derivatize->end_node

Caption: Workflow for enhancing LC-MS/MS sensitivity.

Q&A for LC-MS/MS Troubleshooting

  • Q: How do I minimize matrix effects? A: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the analyte. The best strategies are to either remove these interferences or compensate for their effect. Rigorous sample preparation using SPE is the primary method for removal.[12][13] Alternatively, using a stable isotope-labeled internal standard that behaves identically to the analyte can effectively compensate for signal suppression or enhancement.[14]

  • Q: What mobile phase additives can improve the signal? A: For fatty alcohols, which can be difficult to ionize, adding modifiers like ammonium acetate can promote the formation of stable adduct ions in the mass spectrometer source, leading to a more consistent and intense signal.[8]

  • Q: When should I consider derivatization for LC-MS/MS? A: If optimizing sample cleanup and mobile phase conditions is insufficient, derivatization can significantly enhance performance. For other long-chain alcohols, derivatization with phenyl isocyanate has been shown to improve ionization efficiency and achieve very low detection limits.[8] This approach adds a group that is more readily ionized, boosting the signal.

Quantitative Data Summary

The following table summarizes performance metrics from validated methods for docosanol, a structurally similar compound, which can serve as a benchmark for developing a this compound assay.

ParameterGC/SIM-MS Method for Docosanol[1][4]
Instrumentation Gas Chromatography/Selected Ion Monitoring-Mass Spectrometry
Linear Range 100–10000 ng/mL
Correlation Coefficient (R²) >0.994
Recovery (from receptor fluid) >93.2%
Recovery (from skin homogenate) >95.8%
Monitoring Ion (m/z) 83

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol is a general guide for extracting this compound from a biological fluid like plasma or serum.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of water.[15]

  • Sample Loading: Acidify the sample (e.g., 1 mL of plasma) with a small amount of formic acid. Add an internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[15]

  • Elution: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.[15]

  • Drying and Reconstitution: Evaporate the eluant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for analysis.[15]

Protocol 2: Silylation for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl group of this compound to a TMS ether.

  • Sample Preparation: Ensure the extracted sample from Protocol 1 is completely dry, as moisture will deactivate the silylation reagent.

  • Reagent Addition: Add 50 µL of a silylation reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, to the dry sample vial.

  • Reaction: Cap the vial tightly and heat at 75°C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 3: Fluorescent Labeling for HPLC-Fluorescence Detection

This protocol provides a conceptual framework for enhancing sensitivity via fluorescent tagging, a powerful alternative when MS is unavailable.

  • Reagent Selection: Choose a fluorescent labeling reagent that reacts with hydroxyl groups. BODIPY-based reagents can be used to tag alcohols, yielding highly fluorescent products.[10]

  • Reaction: In a suitable solvent, react the dried sample extract with the BODIPY reagent in the presence of a base and a Cu(I) additive, as specified by the reagent manufacturer.[10]

  • Purification (if necessary): Depending on the reaction's specificity, a cleanup step may be needed to remove excess labeling reagent.

  • Analysis: Analyze the labeled this compound using a reversed-phase HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen tag.

References

Reducing interference of other fatty alcohols in docosenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analysis of docosenol, particularly the interference from other structurally similar fatty alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for docosenol quantification?

A1: The most prevalent methods for the accurate quantification of docosenol are Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically coupled with UV or fluorescence detection after a derivatization step.[1] GC-MS is often preferred for its high sensitivity and specificity, especially when using Selected Ion Monitoring (SIM).[2][3][4]

Q2: Why is derivatization necessary for docosenol analysis?

A2: Derivatization is a critical step for several reasons. For GC analysis, it converts the polar hydroxyl (-OH) group of docosenol into a less polar, more volatile, and more thermally stable silyl (B83357) ether.[3][5] This improves peak shape, reduces tailing, and enhances chromatographic resolution from other fatty alcohols.[2] For HPLC with UV detection, derivatization is essential because docosenol lacks a natural chromophore; the process attaches a UV-absorbing molecule to the analyte, enabling detection.[1][6]

Q3: Which GC column is best suited for separating docosenol from other long-chain fatty alcohols?

A3: High-polarity capillary columns are recommended for the separation of long-chain fatty alcohols. Stationary phases with a high cyanopropyl content, such as (88% cyanopropyl)aryl-polysiloxane, provide excellent selectivity and resolution for these compounds.[2][7][8] Wax-type columns (polyethylene glycol phases) are also used, but cyanopropyl columns often provide better resolution for structurally similar molecules.[8][9]

Q4: How can I confirm the identity of a peak I suspect is docosenol?

A4: The most definitive method is to use Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectrum of your unknown peak to a reference spectrum of a certified docosenol standard, you can confirm its identity. The fragmentation pattern of the derivatized docosenol will provide a unique fingerprint. Additionally, the retention time of the analyte should match that of the standard under identical chromatographic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during docosenol analysis.

Issue 1: Poor Peak Shape (Tailing) for Docosenol

Q: My docosenol peak is showing significant tailing in my GC analysis. What is the cause and how can I fix it?

A: Peak tailing for polar compounds like fatty alcohols is most often caused by unwanted interactions with "active sites" within the GC system.[2] These are typically exposed silanol (B1196071) groups (Si-OH) on surfaces that can form hydrogen bonds with your analyte, delaying its elution.

Troubleshooting Steps:

  • Check the GC Inlet Liner: The liner is a primary source of active sites.

    • Solution: Replace the standard liner with a deactivated liner, which has a specially treated surface to mask silanol groups. If using glass wool, ensure it is also deactivated.[2]

  • Inspect the GC Column: The stationary phase can degrade over time, exposing active sites on the fused silica (B1680970) tubing.

    • Solution: First, try conditioning the column at a high temperature as per the manufacturer's instructions. If tailing persists, trim the first 15-30 cm from the injector end of the column to remove contaminants. If the column is old, it may need to be replaced.[2]

  • Perform Derivatization: If you are not already doing so, derivatizing the docosenol is the most effective way to eliminate peak tailing.

    • Solution: Implement a silylation procedure (e.g., using BSTFA with 1% TMCS) to cap the polar hydroxyl group. This reduces its ability to interact with active sites.[2]

  • Optimize GC Method Parameters:

    • Injector Temperature: A low temperature can cause slow volatilization. Ensure the temperature is high enough for flash vaporization (e.g., 250°C or higher).[2]

    • Carrier Gas Flow Rate: An incorrect flow rate can reduce efficiency. Verify that the flow rate is optimal for your column's internal diameter.[2]

Issue 2: Co-elution or Poor Resolution of Docosenol from Other Fatty Alcohols

Q: I am seeing a shoulder on my docosenol peak, or it is not fully resolved from a nearby peak. How can I improve the separation?

A: Co-elution with other fatty alcohols (e.g., arachidyl alcohol C20:0, lignoceryl alcohol C24:0) is a common challenge due to their similar chemical structures.

Troubleshooting Steps:

  • Confirm Co-elution: If using a mass spectrometer, examine the mass spectra across the peak. A changing spectrum from the leading edge to the tailing edge indicates the presence of more than one compound.[10]

  • Optimize the GC Temperature Program:

    • Solution: Decrease the initial oven temperature ramp rate. A slower ramp allows for better interaction with the stationary phase and can improve the separation of closely eluting compounds.

  • Select a More Appropriate GC Column:

    • Solution: If you are not using a high-polarity column, switch to one. A column with a high cyanopropyl content is often the best choice for resolving saturated and unsaturated fatty acid and alcohol derivatives.[7][8]

  • Increase Column Efficiency:

    • Solution: Use a longer column or a column with a smaller internal diameter. This increases the number of theoretical plates and enhances resolving power. However, this will also increase analysis time and backpressure.[4]

  • For HPLC - Adjust Mobile Phase Composition:

    • Solution: The selectivity is highly dependent on the mobile phase. In reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly alter the separation. Experiment with different solvent compositions or consider using a different organic modifier.[4][11]

Quantitative Data Summary

The following tables provide a summary of typical performance parameters for validated docosenol analysis methods.

Table 1: GC-MS Method Validation Parameters

Parameter Result
Linearity Range 100–10,000 ng/mL
Correlation Coefficient (R²) >0.994[2][3]
Recovery (Receptor Fluid) >93.2%[2][3]
Recovery (Skin Homogenates) >95.8%[2][3]
Internal Standard Isopropyl palmitate

| Monitored Ions (m/z) | Docosanol: 83, Internal Standard: 256[2][3] |

Table 2: Comparison of GC Columns for Fatty Alcohol/FAME Analysis

Column Type Stationary Phase Polarity Key Characteristics
Highly Recommended High Cyanopropyl Content (e.g., HP-88, CP-Sil 88) High Excellent selectivity for separating geometric and positional isomers of fatty acid methyl esters (FAMEs) and related compounds.[7][8]
Commonly Used Wax (e.g., DB-WAX, HP-INNOWax) High Good peak shape for polar compounds but may co-elute some isomers.[8][9]

| General Purpose | 5% Phenyl Polysiloxane (e.g., DB-5) | Low-Mid | Not ideal for resolving structurally similar fatty alcohols; better for general profiling. |

Experimental Protocols

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE) from a Cream Matrix

This protocol describes the isolation of the lipid fraction, including docosenol, from a topical cream formulation.

  • Sample Preparation: Accurately weigh approximately 1 gram of the cream into a glass tube.

  • Saponification: Add 5 mL of 12% ethanolic KOH. Heat the mixture at 60°C for 90 minutes to hydrolyze any esters.

  • Extraction: After cooling, add 5 mL of water. Extract the unsaponifiable matter (containing fatty alcohols) four times with 5 mL of petroleum ether.

  • Washing: Wash the combined petroleum ether extracts with 5 mL of an ethanol/water (1:1 v/v) solution to remove residual soap.

  • Drying: Evaporate the final petroleum ether extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a small, known volume of chloroform (B151607) or hexane (B92381) for further analysis.[12][13]

Protocol 2: Silylation of Docosenol for GC Analysis (BSTFA Method)

This protocol converts docosenol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.

  • Sample Preparation: Transfer the dried lipid extract (from Protocol 1) or a known amount of standard into a clean, dry autosampler vial.

  • Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). A 2:1 ratio of solvent to reagent is a common starting point.[2]

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block at 70°C for 30 minutes to ensure the reaction goes to completion.[2][14]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Visualizations

Experimental Workflow: GC-MS Analysis of Docosenol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Cream Sample Sapon Saponification (Hydrolysis) Sample->Sapon SPE Solid-Phase Extraction (Isolate Fatty Alcohols) Sapon->SPE Dry Evaporation to Dryness SPE->Dry Deriv Silylation (BSTFA + 1% TMCS) Dry->Deriv Dissolve in Solvent GC GC Separation (High-Polarity Column) Deriv->GC Inject Sample MS MS Detection (SIM Mode) GC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for docosenol analysis from sample preparation to GC-MS detection.

Troubleshooting Logic for Co-elution

Start Issue: Poor Resolution or Co-elution of Peaks Confirm Confirm Co-elution (Check Mass Spectra Across Peak) Start->Confirm OptimizeTemp Optimize Temperature Program (Decrease Ramp Rate) Confirm->OptimizeTemp CheckColumn Is a High-Polarity (e.g., Cyanopropyl) Column Being Used? OptimizeTemp->CheckColumn ChangeColumn Switch to a High-Polarity Cyanopropyl Column CheckColumn->ChangeColumn No ImproveEfficiency Improve Column Efficiency (Use Longer Column or Smaller ID Column) CheckColumn->ImproveEfficiency Yes End Resolution Improved ChangeColumn->End ImproveEfficiency->End

Caption: Decision tree for troubleshooting co-elution issues in GC analysis.

References

Technical Support Center: Optimizing GC/MS for 13(E)-Docosenol Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the identification and analysis of 13(E)-Docosenol using Gas Chromatography-Mass Spectrometry (GC/MS). Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges and optimize your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC/MS analysis of this compound?

A1: this compound is a long-chain fatty alcohol with a polar hydroxyl (-OH) group. This polarity makes it less volatile and prone to interacting with active sites (exposed silanol (B1196071) groups) in the GC system, leading to poor peak shape (tailing) and potential thermal degradation. Derivatization, typically silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This transformation improves chromatographic performance, resulting in sharper, more symmetrical peaks and more reproducible results.[1]

Q2: What is the most common derivatization reagent for this compound?

A2: The most common and effective derivatization reagents for fatty alcohols like this compound are silylating agents. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is widely used.[1][2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option, as its byproducts are very volatile and elute with the solvent front.[1]

Q3: Which type of GC column is best suited for analyzing TMS-derivatized this compound?

A3: For the analysis of TMS-derivatized long-chain unsaturated alcohols, a mid-polarity to high-polarity column is recommended to achieve good separation from other lipid components. A column with an (88% cyanopropyl)aryl-polysiloxane stationary phase has been successfully used for the analysis of the closely related compound, docosanol.[2][3][4] For GC/MS applications, it is crucial to use a low-bleed column (often designated with a "-ms" suffix) to minimize baseline noise and prevent contamination of the mass spectrometer source.

Q4: What are the key mass spectral ions to look for when identifying TMS-derivatized this compound?

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

  • Question: My peak for this compound is showing significant tailing. What could be the cause?

  • Answer: Peak tailing for polar compounds like long-chain alcohols is often caused by interaction with active sites in the GC system.[1][2] This can be due to an active inlet liner, a contaminated or degraded column, or the presence of underivatized analyte.

    • Solution:

      • Check Derivatization: Ensure your derivatization reaction has gone to completion. Optimize the reaction time and temperature (a common starting point is 60-70°C for 30-60 minutes) and ensure anhydrous conditions, as silylating reagents are sensitive to moisture.[1]

      • Inlet Maintenance: Use a deactivated inlet liner and replace it if it's visibly contaminated. Glass wool, if used, should also be deactivated.[1]

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you can trim 15-30 cm from the front of the column to remove accumulated non-volatile residues.[2] An old or heavily used column may need to be replaced.

Issue 2: No or Low Peak Intensity

  • Question: I am not seeing a peak for my compound, or the intensity is very low. What should I check?

  • Answer: This could be due to incomplete derivatization, degradation of the sample, or issues with the GC/MS system itself.

    • Solution:

      • Verify Derivatization: Confirm that the derivatization was successful. Use a slight molar excess of the silylating reagent.[1]

      • Sample Stability: Analyze trimethylsilyl (TMS) ethers promptly as they can hydrolyze over time, especially in the presence of moisture.[1]

      • Injector Temperature: Ensure the injector temperature is high enough for efficient volatilization (e.g., 280-300°C) but not so high as to cause thermal degradation of the derivative.[2]

      • System Check: Verify the GC/MS is functioning correctly with a known standard. Check for leaks in the system, particularly at the injector and column fittings.

Issue 3: Irreproducible Retention Times

  • Question: The retention time for this compound is shifting between runs. Why is this happening?

  • Answer: Inconsistent retention times can be caused by leaks in the system, fluctuations in oven temperature or carrier gas flow rate, or changes to the column.

    • Solution:

      • Leak Check: Perform a thorough leak check of the entire system from the gas source to the detector.

      • Oven and Flow Control: Ensure the GC oven is properly calibrated and that the carrier gas flow is constant and accurately controlled.

      • Sufficient Equilibration: Allow enough time for the oven temperature to equilibrate at the initial setpoint before each injection.

      • Column Integrity: Repeatedly trimming the column will shorten it and naturally decrease retention times. If significant trimming has occurred, the method may need to be updated.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes a general procedure for the derivatization of this compound to its TMS ether.

  • Sample Preparation: Accurately weigh or pipette approximately 1-5 mg of the sample containing this compound into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30-60 minutes to facilitate the derivatization reaction.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC/MS. It is recommended to analyze the derivatized sample as soon as possible.[1]

Protocol 2: GC/MS Analysis of TMS-Derivatized this compound

The following are recommended starting parameters for the GC/MS analysis. These may require further optimization for your specific instrument and application.

GC Parameters

ParameterRecommended SettingPurpose
GC Column High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for long-chain unsaturated alcohols.[2][3][4]
Injector Temperature 280 - 300°CEnsures rapid and complete vaporization of the high-boiling point analyte.[2]
Injection Volume 1 µLA standard starting volume.
Injection Mode Splitless or Split (e.g., 20:1)Splitless for trace analysis; Split for more concentrated samples to prevent column overload.
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal flow rate for good chromatographic efficiency with a 0.25 mm ID column.
Oven Program Initial Temp: 150°C, hold for 2 minRamp 1: 10°C/min to 250°CRamp 2: 5°C/min to 300°C, hold for 10 minA temperature program is essential for eluting high-boiling point compounds while separating them from other matrix components.[5][6]

MS Parameters

ParameterRecommended SettingPurpose
Ionization Mode Electron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 - 250°CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150°CStandard quadrupole temperature for good performance.
Acquisition Mode Full Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan allows for identification by comparing fragmentation patterns. SIM mode increases sensitivity and selectivity for target analytes.[2][3][4]
SIM Ions Monitor m/z 73 (for TMS group) and other characteristic ions determined from full scan analysis of a standard. For underivatized docosenol, m/z 83 is a key ion.[3]Specific ions for the target analyte and internal standard are monitored to enhance sensitivity.

Visualizations

GCMS_Workflow GC/MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Derivatize Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Derivatize React Heat at 70°C for 30-60 min Derivatize->React Cool Cool to Room Temp. React->Cool Inject Inject Derivatized Sample Cool->Inject Separate GC Separation (High-Polarity Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Process Chromatogram & Mass Spectrum Detect->Process Identify Identify Peak using Retention Time & Mass Spectrum Process->Identify Quantify Quantify using Peak Area (SIM Mode) Identify->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flowchart Troubleshooting Common GC/MS Issues decision decision solution solution start Problem with Chromatogram decision1 Peak Tailing? start->decision1 Identify Issue decision2 Derivatization Complete? decision1->decision2 Yes decision3 Low/No Peak? decision1->decision3 No solution1 Optimize Derivatization: - Ensure anhydrous conditions - Check reagent amount - Adjust time/temp decision2->solution1 No decision2a Inlet Liner Active? decision2->decision2a Yes decision4 Sample Degradation? decision3->decision4 Yes decision5 Inconsistent Retention Time? decision3->decision5 No solution2 Replace with a new, deactivated liner decision2a->solution2 Yes decision2b Column Contaminated or Degraded? decision2a->decision2b No solution3 Trim front of column or replace column decision2b->solution3 Yes solution4 Analyze sample promptly after derivatization. Check injector temp. decision4->solution4 Yes decision4a System Leak? decision4->decision4a No solution6 Check for leaks. Verify oven temp & flow rate. Ensure sufficient equilibration time. decision5->solution6 Yes solution5 Perform leak check on injector, column fittings decision4a->solution5 Yes

References

Improving the yield of 13(E)-Docosenol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13(E)-Docosenol chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and effective methods for synthesizing this compound, which possesses an E-configured double bond, include the Wittig Reaction (specifically using a stabilized ylide or the Schlosser modification), the Julia-Kocienski Olefination, and Alkene Cross-Metathesis. Each of these methods offers a pathway to stereoselectively form the trans-double bond.

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low overall yields in multi-step syntheses can stem from several factors. Key areas to scrutinize include the purity of starting materials and reagents, the efficiency of each reaction step, potential side reactions, and losses during workup and purification. It is crucial to monitor each step by methods like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to pinpoint the problematic stage.

Q3: How can I purify the final this compound product effectively?

A3: this compound is a long-chain fatty alcohol, often presenting as a waxy solid. Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is often effective. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: What are the primary safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used, such as strong bases (e.g., n-butyllithium) and organometallic catalysts (e.g., Grubbs catalyst), are hazardous and require careful handling in an inert atmosphere (e.g., under argon or nitrogen). Ensure adequate ventilation and have appropriate quenching procedures and emergency equipment readily available.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via three major synthetic routes.

Method 1: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To achieve the desired E-stereoselectivity for this compound, a stabilized phosphorus ylide is typically employed.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification SM1 11-Hydroxyundecyl-triphenylphosphonium bromide Ylide_Formation Ylide Formation (Strong Base, e.g., NaHMDS) SM1->Ylide_Formation SM2 Dodecanal (B139956) Wittig_Reaction Wittig Reaction (Addition of Dodecanal) SM2->Wittig_Reaction Ylide_Formation->Wittig_Reaction Quench Quench Reaction Wittig_Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Wittig reaction workflow for this compound synthesis.
Troubleshooting Low Yield in Wittig Reaction

Observed Problem Potential Cause Recommended Solution
Low or no formation of the phosphorus ylide (indicated by lack of characteristic color change). 1. Impure or wet solvent/reagents. 2. Base is not strong enough or has degraded. 3. Phosphonium (B103445) salt is impure.1. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use a freshly opened or titrated strong base like sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi). 3. Recrystallize the phosphonium salt before use.
Low conversion of the aldehyde starting material. 1. Ylide is not reactive enough. 2. Steric hindrance around the aldehyde. 3. Reaction time is too short or temperature is too low.1. For stabilized ylides, longer reaction times or slightly elevated temperatures may be necessary. 2. While dodecanal is not highly hindered, ensure slow addition of the aldehyde to the ylide solution to minimize side reactions. 3. Monitor the reaction by TLC and allow it to proceed until the aldehyde spot is consumed.
Formation of the undesired (Z)-isomer. 1. Use of a non-stabilized or semi-stabilized ylide under standard conditions.[1][2] 2. Presence of lithium salts when using unstabilized ylides.1. Employ a stabilized ylide (e.g., one with an electron-withdrawing group) which favors the formation of the E-alkene.[2] 2. If using a non-stabilized ylide, employ the Schlosser modification (addition of a second equivalent of organolithium base at low temperature followed by a proton source) to favor the E-isomer.[1]
Difficult purification due to triphenylphosphine (B44618) oxide byproduct. Triphenylphosphine oxide has a similar polarity to the product and can be difficult to separate by chromatography.1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filtering. 2. Convert the byproduct to a water-soluble phosphonium salt by treating the crude mixture with an acid.

Method 2: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of E-alkenes and is often a good alternative to the Wittig reaction, especially for complex molecules.[3][4][5][6][7]

Logical Diagram: Julia-Kocienski Olefination

Julia_Kocienski Start Starting Materials: - Heteroaryl Sulfone - Aldehyde (e.g., Dodecanal) Base Addition of Strong Base (e.g., KHMDS, NaHMDS) Start->Base Addition Nucleophilic Addition to Aldehyde Start->Addition Anion Formation of Sulfone Anion Base->Anion Anion->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Smiles Smiles Rearrangement Intermediate->Smiles Elimination Elimination of SO₂ and Heteroaryl Oxide Smiles->Elimination Product E-Alkene (this compound) Elimination->Product

Key steps in the Julia-Kocienski olefination.
Troubleshooting Low Yield in Julia-Kocienski Olefination

Observed Problem Potential Cause Recommended Solution
Incomplete reaction or low conversion. 1. Inefficient deprotonation of the sulfone. 2. Low reactivity of the aldehyde. 3. Degradation of the base.1. Ensure the use of a strong, non-nucleophilic base like KHMDS or NaHMDS in a dry, inert atmosphere.[3] 2. Increase the reaction temperature after the initial addition at low temperature. 3. Use freshly prepared or purchased base.
Formation of side products. 1. Self-condensation of the aldehyde. 2. Reaction of the sulfone anion with itself.1. Add the aldehyde slowly to the pre-formed sulfone anion at low temperature. 2. Use "Barbier-like" conditions where the base is added to a mixture of the sulfone and aldehyde.[7]
Low (E)-selectivity. 1. The choice of the heteroaryl sulfone group. 2. Reaction conditions favoring the syn-adduct.1. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to give high E-selectivity.[3][7] 2. The choice of base and solvent can influence diastereoselectivity of the initial addition; potassium bases in polar aprotic solvents often favor the desired anti-adduct leading to the E-alkene.[7]
Difficulties in workup and purification. The heteroaryl byproduct can sometimes be difficult to remove.Optimize the aqueous workup to remove the water-soluble byproducts. Careful column chromatography is usually effective for final purification.

Method 3: Alkene Cross-Metathesis

Cross-metathesis using a ruthenium-based catalyst (e.g., Grubbs catalyst) is a powerful method for forming carbon-carbon double bonds.[8] For the synthesis of this compound, this could involve the reaction of two smaller alkenes.

Experimental Workflow: Cross-Metathesis

Cross_Metathesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 1-Tridecene (B165156) Metathesis Cross-Metathesis (Grubbs Catalyst) SM1->Metathesis SM2 10-Undecen-1-ol (B85765) SM2->Metathesis Quench Quench Catalyst Metathesis->Quench Purification Column Chromatography Quench->Purification Product This compound Purification->Product

Cross-metathesis workflow for this compound synthesis.
Troubleshooting Low Yield in Cross-Metathesis

Observed Problem Potential Cause Recommended Solution
Low catalytic activity or no reaction. 1. Catalyst decomposition due to impurities in substrates or solvent. 2. Inactive catalyst. 3. Insufficient temperature.1. Purify starting alkenes and use dry, degassed solvent. 2. Use a fresh batch of catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust. 3. Gently heat the reaction mixture (e.g., to 40-50 °C in a solvent like dichloromethane (B109758) or toluene).
Formation of homodimers as the major product. The rate of homodimerization is faster than the desired cross-metathesis.1. Use a slow addition of one of the alkene partners to the reaction mixture. 2. Use a stoichiometric excess of one of the alkene partners if it is inexpensive and easily separable.
Isomerization of the double bond. The ruthenium catalyst can sometimes catalyze double bond migration, especially at higher temperatures or longer reaction times.1. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. 2. Minimize reaction time by monitoring progress closely and quenching as soon as the starting materials are consumed. 3. The addition of certain additives, like 1,4-benzoquinone (B44022) or phenol, can sometimes suppress isomerization.
Difficult removal of the ruthenium catalyst. Residual ruthenium can contaminate the product and interfere with subsequent reactions.1. Use a scavenger resin designed to bind ruthenium. 2. Pass the crude product through a plug of silica gel with a slightly more polar solvent. 3. A wash with an aqueous solution of a mild oxidizing agent like lead tetraacetate can sometimes help.

Quantitative Data Summary

The following tables provide a hypothetical comparison of yields for the different synthetic routes, based on typical outcomes for similar reactions found in the literature. Actual yields will vary depending on specific experimental conditions and optimization.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic Method Typical E/Z Selectivity Reported Yield Range (%) Key Advantages Key Disadvantages
Wittig Reaction (Stabilized Ylide)>95:550-80%Well-established, reliable for E-alkenes.Byproduct removal can be challenging.
Julia-Kocienski Olefination>95:560-90%High E-selectivity, good for complex substrates.[3][7]Requires preparation of a specific sulfone reagent.
Cross-MetathesisVariable (often favors E)50-85%Atom economical, powerful for C-C bond formation.Catalyst can be expensive and sensitive; homodimerization is a common side reaction.

Detailed Experimental Protocols

The following are representative, detailed methodologies for the key experiments. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Wittig Reaction

Step 1: Preparation of (11-hydroxyundecyl)triphenylphosphonium bromide

  • In a round-bottom flask, dissolve 11-bromo-1-undecanol (B108197) (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, and collect the resulting white precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.

Step 2: Wittig Olefination

  • Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under argon.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF) dropwise. The mixture should turn a deep orange/red color, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to -78 °C and add a solution of dodecanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Julia-Kocienski Olefination

Step 1: Preparation of the Phenyltetrazole (PT) Sulfone

  • This protocol assumes the required PT-sulfone is prepared from the corresponding alkyl halide. The alkyl halide would be derived from a C11 alcohol chain.

Step 2: Julia-Kocienski Olefination

  • In a flame-dried flask under argon, dissolve the C11-alkyl-PT-sulfone (1.1 eq) in anhydrous dimethoxyethane (DME).

  • Cool the solution to -78 °C.

  • Add potassium hexamethyldisilazide (KHMDS) (1.1 eq, as a solution in toluene/THF) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of dodecanal (1.0 eq) in anhydrous DME dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.[3]

Protocol 3: Synthesis of this compound via Cross-Metathesis
  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-tridecene (1.0 eq) and 10-undecen-1-ol (1.2 eq) in anhydrous, degassed dichloromethane.

  • Add Grubbs second-generation catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture and purify directly by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to separate this compound from any remaining starting materials and homodimers.

References

Technical Support Center: Purity Assessment of Synthesized 13(E)-Docosenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 13(E)-Docosenol. The following information is intended to help resolve common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect in my synthesized this compound, and how can I detect them?

A1: The most common impurities in synthesized this compound depend on the synthetic route employed. The two primary methods, the Wittig reaction and olefin metathesis, have characteristic byproducts.

  • Cis Isomer (13(Z)-Docosenol or Erucyl Alcohol): This is the most common process-related impurity, arising from incomplete stereoselectivity in the synthesis. It can be detected by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), where it will likely have a slightly different retention time than the desired (E)-isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for distinguishing between cis and trans isomers.

  • Triphenylphosphine oxide (TPPO): This is a common byproduct of the Wittig reaction.[1] Due to its polarity, it can often be removed by column chromatography. Its presence can be detected by HPLC and NMR.

  • Unreacted Starting Materials: Residual aldehydes or phosphonium (B103445) salts from a Wittig reaction, or starting olefins from metathesis, may be present. These can be detected by GC or HPLC.

  • Oxidation Products: Long-chain unsaturated alcohols can be susceptible to oxidation, leading to the formation of aldehydes or carboxylic acids. These can be detected by GC-MS, where the corresponding molecular ions and fragmentation patterns will be observed.

Troubleshooting Impurity Detection:

  • Poor GC/HPLC Resolution of Isomers: If you are having trouble separating the (E) and (Z) isomers, consider optimizing your chromatographic conditions. For GC, a polar capillary column is recommended. For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point for separating geometrical isomers.[2]

  • Unexpected Peaks in the Chromatogram: If you observe unexpected peaks, consider the possibility of byproducts from your specific synthetic route or degradation of your sample. Analyze these peaks using Mass Spectrometry (MS) to identify their molecular weight and fragmentation patterns, which can provide clues to their structure.

Q2: I am seeing significant peak tailing in my GC analysis of this compound. What is causing this and how can I fix it?

A2: Peak tailing in the GC analysis of fatty alcohols is a common issue, often caused by the interaction of the polar hydroxyl group with active sites in the GC system.

Troubleshooting GC Peak Tailing:

Potential Cause Solution
Active Sites in the Inlet Liner The glass wool and the surface of the liner can have active silanol (B1196071) groups that interact with the alcohol. Replace the liner with a deactivated one.
Column Contamination/Degradation Over time, the column can become contaminated or the stationary phase can degrade, exposing active sites. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.
Low Injector Temperature If the injector temperature is too low, the sample may not vaporize quickly and uniformly, leading to peak tailing. Ensure the injector temperature is high enough for rapid volatilization (e.g., 250-280°C).
Active Sample Components The hydroxyl group of the alcohol itself is polar and can cause tailing. Derivatize the alcohol to a less polar silyl (B83357) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will significantly reduce tailing and improve peak shape.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Derivatization to TMS Ether):

  • Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL autosampler vial.
  • Add 200 µL of dry pyridine (B92270) to dissolve the sample.
  • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Parameters:

Parameter Value
GC Column High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Protocol 2: HPLC Analysis for Isomeric Purity of this compound

This protocol provides a starting point for separating this compound from its 13(Z) isomer using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Value
HPLC Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Acetonitrile, B: Water. Start with a gradient of 80% A, increasing to 100% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Protocol 3: NMR Sample Preparation for this compound

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.

  • Weigh 5-10 mg of the synthesized this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Gently swirl the vial to dissolve the sample completely.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Presentation

Table 1: Potential Impurities in Synthesized this compound and their Expected Analytical Characteristics

Impurity Potential Origin Expected GC-MS Behavior Expected HPLC Behavior Expected ¹H NMR Signals
13(Z)-Docosenol (Erucyl alcohol) Incomplete stereoselectivity in synthesisSimilar retention time to the (E)-isomer, but may be separable with a high-resolution column.[4] Mass spectrum will be very similar.Slightly different retention time on a C18 column.[2]Vinylic protons will be shifted slightly upfield compared to the (E)-isomer.
Triphenylphosphine oxide (TPPO) Wittig reaction byproductMay not be volatile enough for GC analysis unless at high temperatures.Will have a distinct, more polar peak compared to the long-chain alcohol.Characteristic aromatic proton signals between 7.4-7.8 ppm.
Starting Aldehyde (e.g., 13-Oxotridecanal) Incomplete Wittig reactionWill have a shorter retention time than the C22 alcohol.Will be more polar than the alcohol.Aldehydic proton signal around 9.8 ppm.
1-Docosene Side reaction or degradationShorter retention time than the alcohol. Mass spectrum will show a molecular ion at m/z 308.Less polar than the alcohol.Absence of the -CH₂OH signal at ~3.6 ppm.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Estimated ¹H NMR Chemical Shift (ppm) Estimated ¹³C NMR Chemical Shift (ppm)
CH₃-0.88 (t)~14.1
-(CH₂)n-1.2-1.4 (m)~22.7 - 29.7
-CH₂-CH=~2.0 (m)~32.6
-CH=CH-~5.4 (m)~130.5
-CH₂-OH~3.64 (t)~63.1
-CH₂-CH₂OH~1.56 (p)~32.8

Note: These are estimated values and may vary slightly depending on the exact experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results synthesis Synthesized this compound (Crude Product) purification Column Chromatography / Recrystallization synthesis->purification gcms GC-MS Analysis purification->gcms Check Purity hplc HPLC Analysis purification->hplc Check Isomeric Ratio nmr NMR Spectroscopy purification->nmr Confirm Structure pure_product Pure this compound (>99%) gcms->pure_product impure_product Impure Product (Requires further purification) gcms->impure_product hplc->pure_product hplc->impure_product nmr->pure_product nmr->impure_product

Workflow for synthesis and purity assessment of this compound.

gc_troubleshooting cluster_checks Troubleshooting Steps start Peak Tailing Observed in GC Chromatogram check_liner Is the inlet liner deactivated? start->check_liner check_column Is the column properly conditioned? check_liner->check_column Yes result_good Peak Shape Improved check_liner->result_good No, replaced liner check_temp Is the injector temperature optimal? check_column->check_temp Yes check_column->result_good No, conditioned column check_derivatization Have you tried derivatization (e.g., with BSTFA)? check_temp->check_derivatization Yes check_temp->result_good No, optimized temperature check_derivatization->result_good No, derivatized sample result_bad Peak Tailing Persists check_derivatization->result_bad Yes

Troubleshooting logic for GC peak tailing.

References

Technical Support Center: Stabilizing 13(E)-Docosenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively stabilize 13(E)-Docosenol in aqueous solutions for experimental purposes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound, also known as Brassidyl alcohol, is a long-chain unsaturated fatty alcohol with the molecular formula C22H44O.[1][2] Its long hydrocarbon tail makes it highly hydrophobic, leading to very poor solubility in aqueous solutions.

Q2: What are the primary methods for solubilizing this compound in aqueous media?

The two primary methods for solubilizing long-chain fatty alcohols like this compound are the use of surfactants to form micelles or emulsions, and the use of co-solvents to increase the polarity of the solvent system.[3] A combination of these methods is often most effective.

Q3: What are surfactants and how do they work to dissolve fatty alcohols?

Surfactants are amphipathic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[4] When added to water at a concentration above their critical micelle concentration (CMC), they can self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where hydrophobic molecules like this compound can be entrapped and effectively dispersed in the aqueous solution.[3]

Q4: What are co-solvents and how do they aid in the dissolution of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[5] They work by reducing the overall polarity of the aqueous phase, making it more favorable for hydrophobic molecules to dissolve. Common co-solvents used in biological experiments include ethanol (B145695) and propylene (B89431) glycol.

Q5: What is a lamellar gel network (LGN) and how is it relevant to stabilizing this compound?

A lamellar gel network (LGN) is a multi-phase colloidal structure that can be formed by mixing long-chain fatty alcohols with surfactants in an aqueous solution.[6][7] These networks can effectively entrap and stabilize oils and other hydrophobic substances, and are of significant interest in the pharmaceutical and cosmetic industries for creating stable cream-like formulations.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation or cloudiness of the solution upon addition of this compound. The concentration of this compound exceeds its solubility limit in the prepared aqueous system.1. Increase the concentration of the surfactant or co-solvent. 2. Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC). 3. Optimize the ratio of surfactant to this compound. 4. Gently heat the solution while stirring to aid dissolution, then allow it to cool to the experimental temperature. Be cautious of temperature effects on your experimental system.[8]
Phase separation or formation of an oily layer over time. The emulsion or micellar solution is not stable.1. Increase the concentration of the emulsifier/surfactant. 2. Use a combination of surfactants to improve stability. 3. Reduce the particle size of the emulsion through sonication or high-pressure homogenization. 4. Optimize the pH of the solution, as this can affect the stability of some formulations.
Inconsistent experimental results between batches of this compound solution. Incomplete dissolution or variability in the preparation method.1. Ensure the this compound is fully dissolved before use. Visually inspect for any particulate matter. 2. Use a standardized and well-documented preparation protocol. 3. Vortex or sonicate the solution before each use to ensure homogeneity.[8]
The prepared solution is too viscous for the intended experiment. High concentration of surfactants or the formation of a gel-like phase.1. Reduce the concentration of the surfactant. 2. Experiment with different types of surfactants, as some are more prone to forming viscous solutions. 3. Adjust the ratio of fatty alcohol to surfactant.
Discoloration of the solution. Oxidation or degradation of this compound or other components.1. Prepare fresh solutions before each experiment. 2. Store stock solutions protected from light and oxygen (e.g., in amber vials, under an inert gas like argon or nitrogen).[9] 3. Consider the addition of a suitable antioxidant if compatible with your experimental design.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the scientific literature, the following tables provide representative data for long-chain fatty alcohols to serve as a guideline. The solubility of fatty alcohols generally decreases as the carbon chain length increases.[3]

Table 1: Physical Properties of this compound

PropertyValue
Synonyms (E)-13-Docosene-1-ol, Brassidyl alcohol
Molecular Formula C22H44O
Molecular Weight 324.58 g/mol
Appearance Solid
Purity >99%

Source:[1][2]

Table 2: Solubility of Long-Chain Fatty Alcohols in Surfactant Solutions (Conceptual)

Fatty Alcohol (Carbon Chain Length)Surfactant SystemTemperature (°C)Approximate Solubility
C14 (Myristyl Alcohol)Sodium Laurylethersulfate (SLES)25Higher
C16 (Cetyl Alcohol)SLES25Moderate
C18 (Stearyl Alcohol)SLES25Lower
C14 (Myristyl Alcohol)Cocamidopropyl Betaine (CAPB)25Higher
C16 (Cetyl Alcohol)CAPB25Moderate
C18 (Stearyl Alcohol)CAPB25Lower

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Surfactant (Micellar Solution)

This protocol describes a general method for preparing a micellar solution of this compound using a non-ionic surfactant such as Tween 80.

Materials:

  • This compound

  • Tween 80 (Polysorbate 80)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Prepare a stock solution of the surfactant: Prepare a stock solution of Tween 80 in high-purity water at a concentration well above its Critical Micelle Concentration (CMC). For example, a 10% (w/v) stock solution.

  • Weigh the this compound: In a glass vial, weigh the desired amount of this compound.

  • Add the surfactant solution: Add the appropriate volume of the Tween 80 stock solution to the vial containing the this compound.

  • Heating and stirring: Place the vial in a water bath or on a heating block set to a temperature slightly above the melting point of this compound (approximately 35-40°C). Add a small magnetic stir bar and stir the mixture until the this compound is completely melted and dispersed.

  • Sonication: Transfer the vial to a bath sonicator and sonicate for 15-30 minutes. This will help to form a homogenous dispersion of micelles containing the this compound.

  • Cooling and inspection: Allow the solution to cool to room temperature. A stable solution should appear clear to slightly opalescent. Visually inspect for any signs of precipitation.

  • Sterilization (if required): If the solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter. Note that some loss of the compound may occur due to adsorption to the filter membrane.

Protocol 2: Preparation of an Aqueous Emulsion of this compound using a Co-solvent and Surfactant

This protocol is suitable for preparing a more concentrated or stable emulsion of this compound.

Materials:

  • This compound

  • Ethanol (or another suitable co-solvent)

  • Tween 80 (or another suitable surfactant)

  • High-purity water

  • Glass vials

  • Vortex mixer

  • Probe sonicator (optional, for smaller particle size)

Procedure:

  • Dissolve this compound in the co-solvent: Dissolve the desired amount of this compound in a small volume of ethanol. Gently warm if necessary to ensure complete dissolution.

  • Prepare the aqueous surfactant solution: In a separate container, prepare a solution of Tween 80 in high-purity water.

  • Combine the phases: While vortexing the aqueous surfactant solution, slowly add the ethanolic solution of this compound dropwise. The slow addition while mixing is crucial to prevent precipitation.

  • Homogenization: Continue to vortex the mixture for several minutes to form a coarse emulsion. For a finer and more stable emulsion, a probe sonicator can be used. If using a probe sonicator, keep the sample on ice to prevent overheating.

  • Solvent evaporation (optional): If the presence of the co-solvent is undesirable in the final application, it can be removed by gentle heating under a stream of nitrogen or by using a rotary evaporator. This step should be performed with caution as it may affect the stability of the emulsion.

  • Final dilution and inspection: Dilute the emulsion to the final desired concentration with the aqueous buffer for your experiment. Inspect the final solution for any signs of instability.

Visualizations

Experimental Workflow for Micellar Solution Preparation

micellar_solution_workflow cluster_materials Materials cluster_procedure Procedure docosenol This compound surfactant Surfactant (e.g., Tween 80) water High-Purity Water prep_surfactant Prepare Surfactant Stock Solution mix Combine and Mix prep_surfactant->mix weigh_docosenol Weigh This compound weigh_docosenol->mix heat_stir Heat and Stir (> Melting Point) mix->heat_stir sonicate Sonicate heat_stir->sonicate cool_inspect Cool and Inspect sonicate->cool_inspect final_solution Stable Micellar Solution cool_inspect->final_solution

Caption: Workflow for preparing a micellar solution of this compound.

Generic Lipid-Activated G-Protein Coupled Receptor (GPCR) Signaling Pathway

Disclaimer: To date, a specific signaling pathway for this compound has not been well-characterized in the scientific literature. The following diagram illustrates a generic signaling pathway for a lipid ligand activating a G-protein coupled receptor (GPCR), which is a common mechanism for bioactive lipids.

lipid_gpcr_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space gpcr GPCR g_protein G-Protein (inactive) gpcr->g_protein 2. Activation g_protein_active G-Protein (active) effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production lipid Lipid Ligand (e.g., Fatty Alcohol) lipid->gpcr 1. Binding g_protein_active->effector 3. Modulation pka Protein Kinase A (PKA) second_messenger->pka 5. Activation cellular_response Cellular Response (e.g., Gene Expression) pka->cellular_response 6. Phosphorylation & Response

Caption: A generic G-protein coupled receptor signaling pathway activated by a lipid ligand.

References

Technical Support Center: Quantitative Analysis of 13(E)-Docosenol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of quantitative analysis of 13(E)-Docosenol in plasma. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantitative analysis of this compound in plasma via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Troubleshooting

Question: Why am I observing significant peak tailing for the this compound derivative?

Answer: Peak tailing for long-chain fatty alcohol derivatives, such as the trimethylsilyl (B98337) (TMS) ether of this compound, is a common issue. It is often caused by interactions between the polar analyte and active sites within the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet: Exposed silanol (B1196071) groups (Si-OH) on the inlet liner or glass wool can form hydrogen bonds with the analyte.

    • Solution: Use a deactivated inlet liner. If glass wool is used, ensure it is also deactivated. Regularly replace the liner and septum.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica (B1680970) tubing.

    • Solution: Condition the column as per the manufacturer's instructions. If tailing persists, trim 15-30 cm from the front of the column. Consider replacing the column if it is old or heavily used.[1]

  • Suboptimal GC Method Parameters:

    • Injector Temperature: If the temperature is too low, it can lead to slow volatilization and band broadening. Ensure the injector temperature is sufficient for flash volatilization (e.g., 250 °C).[1]

    • Oven Temperature Program: A rapid temperature ramp may not allow for proper partitioning. Try a slower initial ramp rate.[1]

  • Incomplete Derivatization: Residual underivatized this compound will exhibit significant tailing.

    • Solution: Optimize the derivatization reaction. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature if necessary.

Question: My recovery of this compound from plasma is low and inconsistent. What are the likely causes?

Answer: Low and variable recovery during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be attributed to several factors:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound can remain bound, leading to poor extraction efficiency.

    • Solution: Ensure thorough vortexing after adding the protein precipitation solvent (e.g., methanol (B129727), acetonitrile). Allow sufficient time for precipitation, potentially at a lower temperature (e.g., on ice).

  • Incorrect Extraction Solvent Polarity: The polarity of the extraction solvent must be optimized to efficiently extract the relatively nonpolar this compound.

    • Solution: A mixture of a nonpolar solvent (e.g., hexane (B92381) or methyl-tert-butyl ether) and a slightly more polar solvent can be effective.

  • Phase Separation Issues: In LLE, incomplete phase separation can lead to the loss of analyte.

    • Solution: Centrifuge at a sufficient speed and for an adequate duration to ensure a clean separation of the aqueous and organic layers.

  • SPE Cartridge Overload or Improper Conditioning:

    • Solution: Ensure the sample load does not exceed the cartridge capacity. Follow the manufacturer's protocol for cartridge conditioning and equilibration meticulously.

LC-MS/MS Analysis Troubleshooting

Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a common challenge in the LC-MS/MS analysis of analytes in complex biological matrices like plasma. They are often caused by co-eluting phospholipids (B1166683).[2][3]

  • Improve Sample Preparation:

    • Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or other targeted phospholipid depletion methods.[2]

    • Solid-Phase Extraction (SPE): A well-developed SPE method can effectively separate this compound from many interfering matrix components.

  • Optimize Chromatographic Separation:

    • Solution: Modify the chromatographic gradient to achieve better separation between this compound and the region where phospholipids typically elute. Using a different stationary phase may also improve separation.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Solution: A stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Sample Dilution:

    • Solution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).

Question: The sensitivity of my LC-MS/MS method for this compound is poor. How can I improve it?

Answer: Poor sensitivity for long-chain fatty alcohols in LC-MS/MS is often due to their low ionization efficiency in electrospray ionization (ESI).

  • Derivatization:

    • Solution: Derivatize the hydroxyl group of this compound to introduce a more readily ionizable moiety. Reagents that add a permanent positive charge can significantly enhance sensitivity in positive ESI mode.[4][5]

  • Optimize MS Parameters:

    • Solution: Carefully optimize the cone voltage and collision energy for the specific precursor and product ions of your this compound derivative to maximize signal intensity.

  • Mobile Phase Additives:

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is essential for the GC-MS analysis of this compound. The polar hydroxyl group makes the underivatized molecule non-volatile and prone to strong interactions with active sites in the GC system, leading to severe peak tailing and poor sensitivity. Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common and effective method to convert the alcohol to a more volatile and thermally stable trimethylsilyl (TMS) ether.

Q2: What are the key validation parameters to assess for a quantitative method for this compound in plasma?

A2: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple concentration levels, including the LLOQ.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Q3: Which is the better technique for quantifying this compound in plasma: GC-MS or LC-MS/MS?

A3: Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, and the choice depends on available instrumentation, required sensitivity, and sample throughput.

  • GC-MS: Offers excellent chromatographic resolution for isomers and is a well-established technique for fatty acid and alcohol analysis. However, it requires a derivatization step.

  • LC-MS/MS: Can offer higher throughput and may not always require derivatization, although derivatization can significantly improve sensitivity. LC-MS/MS is often considered more sensitive and selective due to the use of Multiple Reaction Monitoring (MRM).

Q4: What type of internal standard should be used for the analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar compound with a different mass that is not endogenously present in the plasma can be used. For a C22 alcohol, a C21 or C23 saturated fatty alcohol could be a suitable alternative.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol is adapted from a validated method for docosanol, a C22 saturated fatty alcohol.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma in a centrifuge tube, add an appropriate amount of a C23 alcohol internal standard.

    • Add 1 mL of methanol and vortex for 30 seconds to precipitate proteins.

    • Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 10 min.

    • MS Detector: Electron Ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for the TMS derivatives of this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general framework that requires optimization.

  • Sample Preparation (Protein Precipitation and optional SPE):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet proteins.

    • The supernatant can be directly injected or further purified by SPE if necessary to reduce matrix effects.

  • LC-MS/MS Parameters:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the nonpolar this compound.

    • Flow Rate: 0.3 mL/min.

    • MS Detector: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

Quantitative Data

The following tables summarize representative validation parameters for the quantitative analysis of a C22 fatty alcohol (docosanol) in a biological matrix using GC-MS.[6] These values can serve as a benchmark for the method development and validation of this compound analysis.

Table 1: Linearity and Recovery for Docosanol Analysis by GC-MS

ParameterValue
Linearity Range100 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.994
Recovery from Skin Homogenate> 95.8%
Recovery from Receptor Fluid> 93.2%

Table 2: Precision and Accuracy for Docosanol Analysis by GC-MS

Quality Control SamplePrecision (%CV)Accuracy (%)
Low QC (300 ng/mL)< 10%90 - 110%
Medium QC (5000 ng/mL)< 8%92 - 108%
High QC (8000 ng/mL)< 7%93 - 107%

Note: The specific values for precision and accuracy are illustrative based on typical acceptance criteria for bioanalytical method validation and the performance of the cited docosanol method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Methanol) is_add->precip extract Liquid-Liquid Extraction (MTBE) precip->extract evap Evaporation extract->evap deriv Silylation (BSTFA + 1% TMCS) evap->deriv heat Heat (70°C, 30 min) deriv->heat inject GC Injection heat->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect quant Quantification detect->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_peak_tailing cluster_system System Check cluster_method Method Check cluster_solution Solutions start Peak Tailing Observed? check_liner Check Inlet Liner (Deactivated?) start->check_liner Yes check_column Check Column (Conditioned/Trimmed?) check_liner->check_column Liner OK replace_liner Replace/Deactivate Liner check_liner->replace_liner Issue Found check_temp Check GC Temperatures (Injector/Oven?) check_column->check_temp Column OK trim_column Trim/Replace Column check_column->trim_column Issue Found check_deriv Review Derivatization (Complete?) check_temp->check_deriv Temps OK optimize_gc Optimize GC Method check_temp->optimize_gc Issue Found check_overload Column Overload? (Dilute Sample) check_deriv->check_overload Deriv. OK optimize_deriv Optimize Derivatization check_deriv->optimize_deriv Issue Found dilute Inject Less/Dilute check_overload->dilute Issue Found resolved Issue Resolved check_overload->resolved No Overload replace_liner->resolved trim_column->resolved optimize_gc->resolved optimize_deriv->resolved dilute->resolved

Caption: Troubleshooting logic for GC-MS peak tailing.

References

Technical Support Center: Enhancing the Efficiency of 13(E)-Docosenol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the derivatization of 13(E)-Docosenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the derivatization of this compound for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My derivatization reaction is incomplete, leading to a low product yield. What are the common causes and how can I resolve this?

A1: Incomplete derivatization is a common issue that can stem from several factors:

  • Suboptimal Reaction Time and Temperature: The reaction may not have had sufficient time or energy to proceed to completion. It is crucial to optimize both the temperature and duration for your specific analytes and reagents.

  • Presence of Water: Many derivatization reagents, especially silylating agents, are sensitive to moisture. Water in the sample or solvent can consume the reagent, preventing the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reagent Quality and Quantity: The derivatization reagent may have degraded due to improper storage. Always use high-quality reagents and adhere to storage recommendations. Additionally, an insufficient amount of reagent will lead to an incomplete reaction; a significant molar excess of the derivatizing agent is typically recommended.

  • Sample Matrix Effects: Components in a complex sample matrix can interfere with the reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.

Q2: I'm observing multiple byproducts in my reaction mixture. How can these be minimized?

A2: The formation of byproducts can interfere with the analysis of the desired derivative. Here are some strategies to minimize them:

  • Optimize Reaction Conditions: Byproducts can form under harsh reaction conditions. Milder conditions, such as lower temperatures or the use of a catalyst, can improve selectivity. For esterification, using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can allow for milder reaction conditions.[1]

  • Post-Derivatization Cleanup: A post-derivatization cleanup step is often effective. For esterification reactions, a wash with a saturated sodium bicarbonate solution followed by extraction into a non-polar solvent like hexane (B92381) is critical to remove the catalyst and excess acid.[2] For silylation, byproducts are often volatile and can be removed during solvent evaporation.

  • Choice of Reagent: Some derivatization reagents are more prone to side reactions than others. For instance, in Steglich esterification, the use of dicyclohexylcarbodiimide (B1669883) (DCC) can lead to the formation of N-acylurea byproducts.[1]

Q3: The sensitivity of my GC-MS analysis is poor even after derivatization. How can I improve my detection limits?

A3: Low sensitivity can be due to several factors:

  • Incomplete Derivatization: As mentioned in Q1, ensuring the reaction goes to completion is crucial for maximizing the signal.

  • Choice of Derivatizing Agent: The choice of derivatizing agent is critical and should be matched to your analytical instrument. For example, pentafluorobenzoyl derivatives can increase sensitivity in electron capture detection (ECD).

  • Instability of Derivatives: Some derivatives, like trimethylsilyl (B98337) (TMS) ethers, can be unstable and may hydrolyze before or during analysis.[3] Using more sterically hindered silylating agents, such as tert-butyldimethylsilyl (TBDMS), can increase the stability of the derivative.

Q4: My silyl (B83357) ether derivatives appear to be unstable and hydrolyze before or during analysis. What can I do to prevent this?

A4: The instability of silyl ethers is a known challenge. Here are some preventative measures:

  • Use Anhydrous Conditions: Moisture is the primary cause of hydrolysis. Ensure all solvents, reagents, and the sample itself are as dry as possible.

  • Use a More Stable Silylating Agent: As mentioned earlier, more sterically hindered silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are more stable to hydrolysis than less hindered ones (e.g., trimethylsilyl, TMS).

  • Analyze Samples Promptly: Due to their limited stability, it is best to analyze silylated samples as soon as possible after derivatization.[3]

Data Presentation

The following tables summarize quantitative data for different derivatization methods. As specific data for this compound is limited, data for the structurally similar cis-13-Docosenol and other long-chain alcohols are presented as a reference.

Table 1: Optimization of Methanolysis of cis-13-Docosenol (Esterification)

ParameterCondition 1Condition 2Condition 3Optimal ConditionYield (%)Reference
Temperature (°C) 4565-60.8779.6 -> 90.3[4]
Alcohol:Oil Molar Ratio 6:19:112:112:159.9 -> 90.3 -> 93[4]
Catalyst (wt%) 68109.79-[4]
Reaction Time (h) ---1094.87[4]

Table 2: Comparison of Common Derivatization Methods for Long-Chain Alcohols

Derivatization MethodReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Silylation (TMS Ether) BSTFA, TMCS, Pyridine (B92270)65°C for 20-30 min[3]Fast, quantitative, volatile byproducts[3]Derivatives can be moisture-sensitive and unstable[3]
Esterification (Steglich) Carboxylic Acid, DCC, DMAPRoom temperature, 3 hoursMild conditions, suitable for acid-labile substrates[1]Byproduct (dicyclohexylurea) can be difficult to remove[5]
Esterification (Acid Catalyzed) Carboxylic Acid, H₂SO₄ or HClRefluxInexpensive reagentsHarsh conditions, not suitable for sensitive substrates

Experimental Protocols

Detailed methodologies for key derivatization experiments are provided below.

Protocol 1: Silylation of this compound to form Trimethylsilyl (TMS) Ether for GC-MS Analysis

Materials:

  • This compound

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Hexane

  • GC vials with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Weigh 1-5 mg of this compound into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Dissolution: Add 100 µL of anhydrous DCM or hexane to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine to the vial.[3] The pyridine acts as a catalyst, especially for sterically hindered alcohols.

  • Reaction: Tightly cap the vial and heat it at 65°C for 30 minutes in a heating block or oven.[3] This ensures the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane).

Protocol 2: Esterification of this compound with Behenic Acid using DCC and DMAP (Steglich Esterification)

Materials:

  • This compound

  • Behenic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1 equivalent) and behenic acid (1.1 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution and stir.

  • DCC Addition: Cool the mixture in an ice bath to 0°C. Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure behenyl 13(E)-docosenoate.[4]

Mandatory Visualization

experimental_workflow cluster_silylation Silylation Workflow cluster_esterification Esterification Workflow s1 Dissolve this compound in Anhydrous Solvent s2 Add BSTFA + TMCS and Pyridine s1->s2 s3 Heat at 65°C for 30 min s2->s3 s4 Cool to Room Temperature s3->s4 s5 GC-MS Analysis s4->s5 e1 Dissolve this compound, Carboxylic Acid, and DMAP in Anhydrous DCM e2 Add DCC at 0°C e1->e2 e3 React at Room Temperature e2->e3 e4 Aqueous Workup (Wash with Acid and Base) e3->e4 e5 Purification (Column Chromatography) e4->e5

Caption: Comparative workflow for silylation and esterification of this compound.

troubleshooting_workflow start Low Derivatization Yield q1 Is the reaction incomplete? start->q1 a1 Optimize reaction time and temperature. Increase reagent molar excess. q1->a1 Yes q2 Is there evidence of reagent degradation? q1->q2 No end Improved Yield a1->end a2 Use fresh, high-quality reagents. Store reagents under inert atmosphere. q2->a2 Yes q3 Is moisture present? q2->q3 No a2->end a3 Use anhydrous solvents and oven-dried glassware. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for low yield in this compound derivatization.

References

Avoiding sample degradation during 13(E)-Docosenol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding sample degradation during the extraction of 13(E)-Docosenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation are oxidation, isomerization, and improper handling and storage. The double bond in its structure makes it susceptible to attack by free radicals, leading to oxidation.[1][2][3] Exposure to heat and light can cause the trans double bond to isomerize to the cis form, altering its biological activity.[4][5] Suboptimal storage temperatures and repeated freeze-thaw cycles can also contribute to degradation.[6][7][8]

Q2: What is the recommended antioxidant to prevent degradation?

A2: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the degradation of unsaturated lipids like this compound.[9][10] It works by scavenging free radicals, thus inhibiting lipid peroxidation.[11] For optimal protection, BHT should be added to the extraction solvent.

Q3: How should I store my samples and extracts to minimize degradation?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Tissues: If not extracted immediately, flash-freeze tissue samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[7][12]

  • Extracts: Store lipid extracts in a suitable organic solvent (e.g., chloroform (B151607) or hexane) in glass vials with Teflon-lined caps (B75204) at -20°C or lower.[4] The headspace of the vial should be flushed with an inert gas like nitrogen or argon to displace oxygen.[4] For long-term storage, sealed glass ampoules are recommended.[4]

Q4: Can I use either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for this compound?

A4: Yes, both LLE and SPE are viable methods. LLE is a traditional and widely used technique, while SPE can offer advantages such as higher sample throughput, reduced solvent consumption, and potentially cleaner extracts.[13] The choice of method will depend on the sample matrix, available equipment, and the desired level of sample purity.

Q5: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: Yes, derivatization is highly recommended for GC-MS analysis of long-chain alcohols like this compound.[14][15] Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[14][16]

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low or no detectable this compound in the final extract.Incomplete Extraction: The solvent may not have sufficiently penetrated the sample matrix.- Ensure the tissue is thoroughly homogenized.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more effective solvent system.
Degradation during Extraction: Oxidation or isomerization may have occurred.- Add an antioxidant like BHT to the extraction solvent.[9]- Perform the extraction at a reduced temperature (e.g., on ice).- Protect the sample from light by using amber vials or covering glassware with aluminum foil.
Loss during Solvent Evaporation: The analyte may have been lost due to excessive heat or a strong stream of nitrogen.- Evaporate the solvent at a lower temperature.- Use a gentle stream of nitrogen.- Consider using a rotary evaporator for larger volumes.
Improper Phase Separation (LLE): Incomplete separation of the organic and aqueous layers.- Allow sufficient time for the layers to separate completely.- If an emulsion forms, try adding a small amount of saturated sodium chloride (brine) solution to break the emulsion.
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Use a more polar elution solvent or a solvent mixture with a higher proportion of a strong solvent.- Ensure the sorbent is not allowed to dry out before elution.
Poor Chromatographic Results (GC-MS)
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing: Asymmetrical peak shape with a "tail".Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner or column.- Use a deactivated injector liner.- Ensure the column is properly conditioned.- Consider derivatizing the analyte to reduce its polarity.[14]
Column Overload: Too much sample has been injected.- Dilute the sample.- Use a split injection instead of a splitless injection.
Broad Peaks: Wider peaks than expected, leading to poor resolution.Low Carrier Gas Flow Rate: Insufficient flow to carry the analyte through the column efficiently.- Check and adjust the carrier gas flow rate to the recommended value for the column.
Injector Temperature Too Low: Incomplete vaporization of the analyte.- Increase the injector temperature, ensuring it does not exceed the analyte's degradation temperature.
Ghost Peaks: Peaks appearing in blank runs.Carryover from Previous Injections: Residual sample remaining in the syringe or injector.- Thoroughly rinse the syringe between injections.- Clean or replace the injector liner and septum.
Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent.- Use high-purity carrier gas and solvents.- Install or replace gas purifiers.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of long-chain fatty alcohols from plant tissues.[17]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporation system

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Preparation:

    • Flash-freeze the fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization and Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1 g) to a homogenizer tube.

    • Add 20 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

    • Homogenize the sample for 2 minutes.

    • Transfer the homogenate to a centrifuge tube.

  • Phase Separation:

    • Add 5 mL of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Storage:

    • Re-dissolve the lipid extract in a small, known volume of chloroform or hexane (B92381).

    • Transfer the extract to a glass vial, flush with nitrogen, seal, and store at -20°C or below.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract

This protocol provides a general guideline for using a silica-based SPE cartridge for the cleanup of a lipid extract.

Materials:

  • Lipid extract from LLE

  • Silica (B1680970) SPE cartridge

  • Hexane

  • Diethyl ether

  • Methanol

  • SPE manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the lipid extract in a small volume of hexane (e.g., 1 mL).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

    • Wash the cartridge with 5 mL of a hexane:diethyl ether (95:5, v/v) mixture to elute neutral lipids of intermediate polarity.

  • Elution:

    • Elute the this compound with 10 mL of a hexane:diethyl ether (80:20, v/v) mixture into a clean collection tube.

  • Solvent Evaporation and Storage:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for analysis and store as described in the LLE protocol.

Quantitative Data Summary

Table 1: Stability of Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots with and without BHT at Room Temperature [9]

Storage TimeTotal PUFA (% decrease without BHT)Total PUFA (% decrease with 2.5 mg/mL BHT)Total PUFA (% decrease with 5.0 mg/mL BHT)
28 days49%15%6%

This table demonstrates the protective effect of BHT on the stability of PUFAs, which are structurally similar to this compound in their susceptibility to oxidation.

Table 2: Recovery of Docosanol from Biological Matrices using a Validated GC/SIM-MS Method [18][19]

MatrixRecovery Rate
Receptor Fluid>93.2%
Skin Homogenates>95.8%

This table provides expected recovery rates for a similar long-chain alcohol from biological samples, which can serve as a benchmark for optimizing this compound extraction protocols.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Sample Biological Sample (Tissue/Fluid) Homogenization Homogenization in Solvent (+ Antioxidant, e.g., BHT) Sample->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Option 1 SPE Solid-Phase Extraction (SPE) Homogenization->SPE Option 2 Phase_Separation Phase Separation / Elution LLE->Phase_Separation SPE->Phase_Separation Evaporation Solvent Evaporation (N2 stream / Rotary Evaporator) Phase_Separation->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for this compound extraction and analysis.

Degradation_Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization Docosenol This compound Peroxyl_Radical Peroxyl Radical Docosenol->Peroxyl_Radical Free Radicals, O2, Light, Heat Cis_Isomer 13(Z)-Docosenol Docosenol->Cis_Isomer Heat, Light Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Hydroperoxide Degradation_Products Aldehydes, Ketones, etc. Hydroperoxide->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Improving the signal-to-noise ratio in mass spectrometry of 13(E)-Docosenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13(E)-Docosenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise (S/N) ratio for this compound in my mass spectrometry analysis?

A1: A low S/N ratio for long-chain unsaturated alcohols like this compound is a common challenge. Several factors can contribute to this issue:

  • Poor Ionization Efficiency: this compound is a non-polar molecule and lacks easily ionizable functional groups, leading to inefficient ion formation in the mass spectrometer's source.

  • Ion Suppression: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound, reducing its signal.

  • Suboptimal Chromatographic Conditions: Poorly resolved chromatographic peaks can lead to a lower apparent signal height and a higher baseline noise.

  • Inappropriate Mass Spectrometry Parameters: The settings of the ion source, mass analyzer, and detector may not be optimized for this specific analyte.

Q2: What are the recommended analytical approaches for improving the signal of this compound?

A2: Two primary strategies can significantly enhance the signal for this compound:

  • Chemical Derivatization for LC-MS Analysis: This involves chemically modifying the hydroxyl group of this compound to introduce a permanently charged or easily ionizable moiety. This dramatically improves its response in Electrospray Ionization (ESI).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for volatile and semi-volatile compounds. While this compound may require derivatization to increase its volatility (e.g., silylation), GC-MS with Selected Ion Monitoring (SIM) can provide excellent sensitivity and specificity.

Q3: Which derivatization reagents are effective for this compound?

A3: Several derivatization reagents can be used to enhance the ionization of fatty alcohols for LC-MS analysis. Effective options include:

  • 2-Fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS): This reagent imparts a permanent positive charge on the molecule, making it highly responsive in positive ion ESI.

  • Phenyl Isocyanate (PIC): PIC reacts with the hydroxyl group to form a carbamate, which can improve ionization efficiency.

  • Pyridine and Thionyl Chloride: This combination can be used to create a charged derivative.

Q4: Can I analyze this compound without derivatization?

A4: While challenging, it is possible. Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for non-polar compounds than ESI and may provide a detectable signal without derivatization. However, for achieving a high signal-to-noise ratio, especially for low-concentration samples, derivatization is strongly recommended.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.

Guide 1: Troubleshooting Low Signal Intensity

If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:

LowSignalTroubleshooting start Low or No Signal for this compound check_standard 1. Verify Standard Integrity - Prepare a fresh standard solution. - Perform a direct infusion/injection. start->check_standard standard_ok Standard is Detected check_standard->standard_ok Yes standard_bad Standard Not Detected check_standard->standard_bad No check_instrument 2. Check Instrument Performance - Is the MS tuned and calibrated? - Is the spray stable (LC-MS)? - Are there any leaks (GC-MS)? standard_ok->check_instrument end_good Signal Improved standard_bad->end_good Prepare fresh standard instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_bad Fix Instrument Issues check_instrument->instrument_bad No check_method 3. Evaluate Analytical Method instrument_ok->check_method instrument_bad->end_good Perform maintenance lcms_path LC-MS check_method->lcms_path gcms_path GC-MS check_method->gcms_path derivatize 4a. Implement/Optimize Derivatization - Increases ionization efficiency. lcms_path->derivatize optimize_gc 4c. Optimize GC Conditions - Check injector temperature. - Verify column integrity. gcms_path->optimize_gc optimize_source 4b. Optimize Ion Source Parameters - Test APCI vs. ESI. - Adjust temperatures and gas flows. derivatize->optimize_source check_suppression 5. Investigate Ion Suppression - Perform post-column infusion. - Improve sample cleanup. optimize_source->check_suppression optimize_gc->end_good check_suppression->end_good DerivatizationWorkflow start Start: Dried Sample reconstitute 1. Reconstitute in 100 µL ACN start->reconstitute add_tea 2. Add 10 µL TEA reconstitute->add_tea add_fmpts 3. Add 2 mg FMP-TS add_tea->add_fmpts vortex1 4. Vortex for 1 min add_fmpts->vortex1 heat 5. Heat at 60°C for 30 min vortex1->heat cool 6. Cool to Room Temperature heat->cool centrifuge 7. Centrifuge at 10,000 x g cool->centrifuge transfer 8. Transfer Supernatant to Vial centrifuge->transfer end Ready for LC-MS Analysis transfer->end GCMS_Workflow start Start: Sample in Solvent inject 1. Inject 1 µL into GC start->inject separate 2. Separation on Capillary Column (Temperature Program) inject->separate transfer 3. Elute to MS separate->transfer ionize 4. Electron Ionization (70 eV) transfer->ionize detect 5. Detect Ions (SIM Mode) ionize->detect process 6. Data Processing and Quantification detect->process end Result process->end

Validation & Comparative

A Comparative Analysis of 13(E)-Docosenol and cis-13-Docosenol (Erucyl Alcohol): Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two geometric isomers of docosenol: 13(E)-Docosenol (also known as brassidyl alcohol) and cis-13-Docosenol (commonly known as erucyl alcohol). This analysis is based on available experimental data, focusing on their antiviral properties and cellular toxicity.

Antiviral Activity and Cytotoxicity: A Head-to-Head Comparison

Experimental evidence, primarily from patent literature, suggests that both this compound and cis-13-Docosenol possess antiviral activity, particularly against enveloped viruses like Herpes Simplex Virus (HSV). However, their efficacy and safety profiles appear to differ significantly.

A key study outlined in a U.S. Patent directly compares the two isomers, indicating that This compound (brassidyl alcohol) exhibits antiviral efficacy comparable to that of n-docosanol, a known antiviral agent.[1] In contrast, cis-13-Docosenol (erucyl alcohol) , while also showing significant inhibition of HSV-2, demonstrated notable cytotoxicity at concentrations where n-docosanol is effective.[1] The patent highlights that the cellular toxicity of brassidyl alcohol was significantly less than that of erucyl alcohol.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of the two isomers. It is important to note that this data is derived from a patent and has not been subjected to the peer-review process of a scientific journal.

CompoundVirusAssayConcentration% InhibitionCytotoxicityReference
cis-13-Docosenol (Erucyl alcohol) HSV-2Plaque Reduction≤1 mMUp to 93%Toxic to Vero cells at >1 mM[1]
This compound (Brassidyl alcohol) HSV-1Plaque ReductionNot specifiedSimilar to n-docosanolSignificantly less than erucyl alcohol[1]

Experimental Protocols

Detailed experimental protocols for the direct comparison of these two isomers are not extensively published in peer-reviewed literature. However, based on the patent and general virological and toxicological practices, the following methodologies are likely to have been employed.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the inhibition of viral replication.

  • Cell Culture: Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, until they form a confluent monolayer in multi-well plates.

  • Compound Preparation: Suspensions of this compound and cis-13-Docosenol are prepared, often with a non-ionic surfactant to aid in solubility.

  • Viral Infection: The cell monolayers are infected with a known quantity of Herpes Simplex Virus (HSV-1 or HSV-2).

  • Treatment: Immediately after infection, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days). Plaques are localized areas of cell death resulting from viral replication.

  • Quantification: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The percentage of plaque inhibition is calculated by comparing the number of plaques in treated wells to untreated control wells.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells to determine their viability after exposure to a compound.

  • Cell Seeding: Vero cells are seeded into 96-well plates and allowed to attach and grow overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of this compound and cis-13-Docosenol and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Visualizing the Mechanisms and Workflows

Proposed Antiviral Mechanism of Action

Long-chain alcohols like docosenol are thought to exert their antiviral effect by targeting the lipid envelope of viruses. The following diagram illustrates this proposed mechanism.

cluster_Virus Enveloped Virus cluster_HostCell Host Cell cluster_Docosenol Docosenol Isomer Virus Viral Genome HostCell Host Cell Membrane Virus->HostCell 3. Entry (Blocked) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Envelope Lipid Envelope Envelope->HostCell 2. Fusion (Inhibited) Docosenol This compound or cis-13-Docosenol Docosenol->Envelope Intercalates and disrupts membrane

Caption: Proposed mechanism of antiviral action for docosenol isomers against enveloped viruses.

General Experimental Workflow for Antiviral and Cytotoxicity Testing

The logical flow for evaluating the antiviral and cytotoxic properties of these compounds is depicted below.

A Prepare Docosenol Isomer Suspensions F Treat cells with isomers A->F H Treat cells with isomers A->H B Cell Culture (e.g., Vero cells) D Cytotoxicity Assay (e.g., MTT) B->D E Infect cells with virus B->E C Antiviral Assay (Plaque Reduction) D->H Seeding E->F Infection G Incubate and quantify viral plaques F->G J Data Analysis: % Inhibition G->J I Incubate and measure cell viability H->I K Data Analysis: CC50 I->K L Compare Efficacy and Toxicity J->L K->L

References

A Comparative Analysis of 13(E)-Docosenol and Docosahexaenoic Acid (DHA): A Tale of Two Fatty Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research, some molecules, like the omega-3 fatty acid docosahexaenoic acid (DHA), are extensively studied and lauded for their significant contributions to human health. Others, such as the monounsaturated fatty alcohol 13(E)-Docosenol, remain largely in the realm of chemical catalogs and industrial applications, with their biological activities yet to be fully explored. This guide provides a detailed comparative analysis of these two 22-carbon molecules, highlighting the wealth of scientific knowledge surrounding DHA and the current scarcity of biological data for this compound.

Introduction to the Comparators

Docosahexaenoic Acid (DHA) is a C22:6 omega-3 polyunsaturated fatty acid that is a crucial component of cell membranes, particularly in the brain and retina. It is renowned for its neuroprotective, anti-inflammatory, and cardiovascular benefits.

This compound , also known as Brassidyl alcohol or (E)-13-Docosene-1-ol, is a C22:1 monounsaturated fatty alcohol. Its cis-isomer, erucyl alcohol, is noted for its use in cosmetics as an emollient and in industrial applications such as a lubricant and surfactant. While its cis-isomer is a subject of study in lipid metabolism and cellular signaling, there is a significant lack of published research on the specific biological activities of the 13(E) isomer.

Comparative Overview of Biological Activities

A direct comparison of the biological performance of DHA and this compound is challenging due to the extensive research on the former and the limited data on the latter. The following table summarizes the known biological activities, drawing from a wealth of experimental data for DHA.

Biological ParameterDocosahexaenoic Acid (DHA)This compound
Primary Functions Neuroprotection, anti-inflammation, cardiovascular health, retinal function, cognitive development.Primarily industrial uses (lubricant, surfactant); cosmetic use as an emollient (cis-isomer). Limited data on biological function.
Mechanism of Action Modulation of membrane fluidity, precursor to anti-inflammatory mediators (resolvins, protectins), activation of signaling pathways (e.g., Akt, PKA, CREB).[1][2]Not well-characterized. The cis-isomer is studied in lipid metabolism and cellular signaling, but specific mechanisms are not detailed in available literature.[3]

Quantitative Data from Experimental Studies: The Case of DHA

The following tables present a selection of quantitative data from experimental studies investigating the effects of DHA. No equivalent data was found for this compound in the available scientific literature.

Neuroprotective Effects of DHA in Experimental Stroke
Outcome MeasureTreatment Group (DHA)Control Group (Saline)Percentage Improvement with DHAReference
Composite Neurologic Score (Day 1) Improved by 20%Baseline20%[Bazan et al.]
Composite Neurologic Score (Weeks 1-3) Improved by 24-41%Baseline24-41%[Bazan et al.]
Rota-rod Latency (Weeks 2-3) Increased by 162-178%Baseline162-178%[Bazan et al.]
Beam Walking Performance (Weeks 1-2) Enhanced by 42-51%Baseline42-51%[Bazan et al.]
Y Maze Entries (Week 2) Decreased by 51%Baseline51%[Bazan et al.]
Y Maze Spontaneous Alternation (Week 2) Decreased by 53%Baseline53%[Bazan et al.]
Tissue Loss Reduction 24% reductionBaseline24%[Bazan et al.]
Total Infarct Volume Reduction 46% reductionBaseline46%[Bazan et al.]
Cortical Infarct Volume Reduction 54% reductionBaseline54%[Bazan et al.]
Anti-inflammatory Effects of DHA on Astrocytes
Inflammatory MarkerIL-1β Treated (Control)IL-1β + 50 µM DHAPercentage Reduction with DHAReference
COX-2 Protein Expression 296 ± 6.5% of control216 ± 22.0% of control~27%[Dyall et al.]
iNOS Protein Expression 296 ± 6.5% of control216 ± 22.0% of control~27%[Dyall et al.]
TNF-α Secretion 1654 ± 138.4 pg/ml1004 ± 114.9 pg/ml~39%[Dyall et al.]
IL-6 Secretion 12.3 ± 1.35 pg/ml3.9 ± 0.43 pg/ml~68%[Dyall et al.]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key studies on DHA.

Experimental Stroke Model for Neuroprotection Studies
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Transient focal cerebral ischemia was induced by 2 hours of middle cerebral artery occlusion (MCAo).

  • Treatment: DHA (5 mg/kg) or saline was administered intravenously 3 hours after the onset of ischemia.

  • Behavioral Assessments: A battery of tests was conducted at various time points up to 3 weeks post-ischemia, including a composite neuroscore, rota-rod test for motor coordination, beam walking test for balance, and Y-maze test for cognitive function.

  • Histological Analysis: At the end of the study, brain tissue was analyzed to determine infarct volume and tissue loss.

In Vitro Anti-inflammatory Assay in Astrocytes
  • Cell Culture: Primary astrocyte cultures were established from the cerebral cortices of neonatal rats.

  • Treatment: Astrocytes were pre-incubated with varying concentrations of DHA (10, 30, and 50 µM) for 72 hours. Subsequently, inflammation was induced by treating the cells with interleukin-1β (IL-1β; 10 ng/ml) for 24 hours.

  • Analysis of Inflammatory Markers:

    • Western Blot: Protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were determined.

    • ELISA: Secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) into the culture medium was quantified.

    • Transcription Factor Activation: Nuclear translocation of p65NF-κB and DNA binding of AP-1 were assessed.[4]

Signaling Pathways

The biological effects of DHA are mediated through complex signaling networks. In contrast, the signaling pathways involving this compound are currently unknown.

DHA-Mediated Neuroprotective Signaling

DHA promotes neuronal survival through multiple mechanisms. One key pathway involves the enrichment of phosphatidylserine (B164497) (PS) in neuronal membranes. This facilitates the translocation and activation of several kinases, including Akt and Raf-1, which in turn activate downstream pro-survival signaling cascades.

DHA_Neuroprotection DHA DHA Membrane Neuronal Membrane DHA->Membrane Incorporation PS Phosphatidylserine (PS) Enrichment Membrane->PS Akt Akt (Protein Kinase B) PS->Akt Facilitates Translocation & Activation Raf1 Raf-1 PS->Raf1 Facilitates Translocation & Activation Survival Neuronal Survival Akt->Survival Promotes Raf1->Survival Promotes

Caption: DHA enhances neuronal survival by enriching membrane phosphatidylserine.

DHA's Anti-inflammatory Signaling via NF-κB Inhibition

DHA exerts anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB. In response to inflammatory stimuli like IL-1β, DHA can prevent the degradation of IκBα, which is an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the expression of pro-inflammatory genes.

DHA_Anti_Inflammatory cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA DHA IKK IKK DHA->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflam Pro-inflammatory Gene Expression DNA->ProInflam Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Inflammatory_Stimuli->IKK Activates

Caption: DHA inhibits the NF-κB pro-inflammatory signaling pathway.

Conclusion: A Call for Further Research

The comparative analysis of this compound and docosahexaenoic acid reveals a stark contrast in our current scientific understanding. DHA stands as a well-established bioactive lipid with a plethora of evidence supporting its beneficial roles in human health, underpinned by detailed knowledge of its mechanisms and signaling pathways. In contrast, this compound remains a molecule of interest primarily for its physicochemical properties and industrial applications. The absence of significant biological data for this compound underscores a substantial knowledge gap. Future research is warranted to explore the potential biological activities of this long-chain monounsaturated fatty alcohol and to determine if it shares any of the beneficial properties of its well-studied counterpart, DHA. Such studies would be invaluable for drug development professionals and researchers seeking to understand the full spectrum of lipid bioactivity.

References

GC/MS vs. HPLC for the Analysis of 13(E)-Docosenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the long-chain fatty alcohol 13(E)-Docosenol, the choice of analytical methodology is critical for achieving accurate and reliable results. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific analytical needs.

Quantitative Performance Data

The selection of an analytical technique often hinges on its performance characteristics. The following table summarizes key quantitative parameters for the analysis of long-chain fatty alcohols, using data for the closely related compound 1-Docosanol as a proxy for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC/MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) ≤ 15%≤ 15%
Recovery (%) 70-99%Not specified
Limit of Detection (LOD) 0.50 - 63.1 ng/L (for various volatile organic compounds)Not specified
Lower Limit of Quantification (LLOQ) 100 ng/mL (for 1-Docosanol without derivatization)[1]236 ng/mL (for 1-Docosanol with UV detection after derivatization)[1]

Note: The provided LOD and LOQ values for GC/MS are for a range of volatile organic compounds and may not be directly applicable to this compound.[2] The LLOQ values for 1-Docosanol provide a more direct comparison.[1]

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] Due to its high volatility, this compound can be analyzed directly by GC/MS without the need for derivatization, simplifying sample preparation.[1] However, to enhance sensitivity, derivatization can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] A significant challenge in the HPLC analysis of this compound is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult.[1][4] To overcome this, two main approaches are used:

  • Derivatization: A chromophoric or fluorophoric tag is chemically attached to the this compound molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors.[5]

  • Alternative Detectors: Universal detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), can be used for the analysis of underivatized this compound.

Experimental Protocols

GC/MS Analysis of this compound (without derivatization)

This protocol is based on a method for the similar compound 1-Docosanol.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • If necessary, perform a liquid-liquid extraction to remove interfering matrix components.

    • Add an appropriate internal standard for quantification.

  • GC/MS Conditions:

    • GC System: Agilent 6890N or similar.[2]

    • Column: DB-5MS Ultra Inert (20 m x 0.18 mm x 0.18 µm) or similar.[6]

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, ramp at 50°C/min to 300°C, and hold for 1.5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • MS System: Agilent 5975 or similar.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer: Quadrupole.[2]

    • Scan Range: m/z 35-300.[2]

HPLC-UV Analysis of this compound (with derivatization)

This protocol outlines a general procedure involving derivatization for UV detection.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent.

    • Add the derivatizing reagent (e.g., benzoyl chloride or a similar UV-active tag) and a catalyst.

    • Heat the mixture to facilitate the reaction.

    • After the reaction is complete, neutralize the excess reagent and extract the derivatized analyte into an organic solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • HPLC System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for reversed-phase separation of fatty acid derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.

    • Injection Volume: 20 µL.

Visualizing the Workflows and Comparison

To further clarify the analytical processes and their key differences, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (optional) Dissolution->Extraction InternalStd Add Internal Standard Extraction->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

GC/MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (UV-active tag) Dissolution->Derivatization Extraction Extraction of Derivative Derivatization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV analytical workflow with derivatization for this compound.

GCMS_vs_HPLC cluster_comparison Key Comparison Points GCMS GC/MS Advantages - High Sensitivity - High Specificity - No Derivatization Required Disadvantages - Requires volatile/thermostable compounds Sensitivity Sensitivity GCMS->Sensitivity Higher SamplePrep Sample Preparation GCMS->SamplePrep Simpler (no derivatization) Specificity Specificity GCMS->Specificity Higher (Mass Spec) Applicability Applicability GCMS->Applicability Volatile Compounds HPLC HPLC Advantages - Broad Applicability (non-volatile, thermally labile) - Versatile Detection Options Disadvantages - Lower sensitivity without derivatization - Derivatization adds complexity - Requires chromophore for UV detection HPLC->Sensitivity Lower (without derivatization/MS) HPLC->SamplePrep More Complex (with derivatization) HPLC->Specificity Detector Dependent HPLC->Applicability Broad Range of Compounds

Comparison of GC/MS and HPLC for this compound analysis.
Conclusion and Recommendations

Both GC/MS and HPLC are viable methods for the quantitative analysis of this compound.

  • GC/MS is the recommended method when high sensitivity and specificity are paramount. The ability to analyze this compound without derivatization simplifies the workflow, reduces potential sources of error, and saves time and resources.[1]

Ultimately, the choice between GC/MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs. For routine quality control and bioequivalence studies of this compound, the simplicity and high sensitivity of GC/MS make it a superior choice.

References

Validating a Novel Analytical Method for 13(E)-Docosenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 13(E)-docosenol is critical for understanding their physiological roles and for the development of new therapeutics. This guide provides an objective comparison of a novel analytical method, Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD), against established techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the quantification of this compound.

Introduction to Analytical Method Validation

The validation of an analytical method is a prerequisite for its use in regulated environments such as pharmaceutical development and quality control. It provides documented evidence that the method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

This guide will delve into a comparative validation of three methods for the analysis of this compound, a long-chain monounsaturated fatty alcohol with potential applications in various research areas, including lipid metabolism and cellular signaling.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-CAD method was evaluated against the well-established GC-MS and HPLC-ELSD methods. A summary of the validation parameters is presented in the tables below, followed by detailed experimental protocols for each technique.

Data Presentation

Table 1: Linearity and Sensitivity

ParameterNovel Method (UPLC-CAD)GC-MSHPLC-ELSD
Linear Range (µg/mL) 0.5 - 5000.1 - 1005 - 1000
Correlation Coefficient (r²) >0.999>0.995>0.990
Limit of Detection (LOD) (µg/mL) 0.150.051.5
Limit of Quantitation (LOQ) (µg/mL) 0.50.15.0

Table 2: Accuracy and Precision

ParameterNovel Method (UPLC-CAD)GC-MSHPLC-ELSD
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%95.3 - 104.8%
Precision (RSD%) < 2.0%< 3.0%< 5.0%

Experimental Protocols

Novel Method: Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD)
  • Instrumentation: Waters ACQUITY UPLC H-Class System with a Corona Veo Charged Aerosol Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient Program: Start at 60% B, increase to 100% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings: Nebulizer Temperature: 35°C, Data Collection Rate: 10 Hz.

  • Sample Preparation: this compound standards and samples were dissolved in methanol.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes prior to injection.

Alternative Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
  • Instrumentation: Shimadzu LC-20AD HPLC system with an ELSD-LT II detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings: Nebulizer Gas: Nitrogen at 3.0 L/min, Drift Tube Temperature: 40°C.

  • Sample Preparation: this compound standards and samples were dissolved in methanol.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison prep_std Prepare Standard Solutions uplc UPLC-CAD Analysis prep_std->uplc gcms GC-MS Analysis prep_std->gcms hplc HPLC-ELSD Analysis prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->uplc prep_sample->gcms prep_sample->hplc linearity Linearity & Range uplc->linearity lod_loq LOD & LOQ uplc->lod_loq accuracy Accuracy uplc->accuracy precision Precision uplc->precision gcms->linearity gcms->lod_loq gcms->accuracy gcms->precision hplc->linearity hplc->lod_loq hplc->accuracy hplc->precision compare Compare Performance linearity->compare lod_loq->compare accuracy->compare precision->compare

Caption: Experimental workflow for the validation and comparison of analytical methods.

While a specific signaling pathway for this compound is not yet fully elucidated, long-chain fatty alcohols are known to be integral components and modulators of lipid metabolism. One such critical pathway is the biosynthesis of sphingolipids, where fatty acids and their alcohol counterparts play crucial roles.

sphingolipid_pathway cluster_synthesis De Novo Sphingolipid Biosynthesis cluster_complex Complex Sphingolipids Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Fatty_Alcohol Long-Chain Fatty Alcohol (e.g., this compound) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol->Fatty_Acyl_CoA Oxidation Fatty_Acyl_CoA->Dihydroceramide Acylation

Cross-Validation of 13(E)-Docosenol Immunoassay with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 13(E)-Docosenol, a long-chain saturated fatty alcohol with therapeutic potential, is critical in various stages of research and drug development. While immunoassays offer a high-throughput and cost-effective solution for its detection, mass spectrometry provides unparalleled specificity and accuracy. This guide presents a comprehensive cross-validation comparison of a hypothetical this compound immunoassay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The data and protocols provided herein are based on established principles of these analytical techniques and serve as a practical guide for researchers selecting the appropriate method for their needs.

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters. The following table summarizes the expected performance characteristics of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound compared to an LC-MS/MS method.

Parameter Immunoassay (Competitive ELISA) Mass Spectrometry (LC-MS/MS) Considerations for this compound Analysis
Specificity Moderate to HighVery HighImmunoassays may exhibit cross-reactivity with structurally similar lipids.[1][2] LC-MS/MS can distinguish this compound from its isomers and other endogenous compounds based on fragmentation patterns.[2]
Sensitivity (LOD) ng/mL to pg/mL rangepg/mL to fg/mL rangeLC-MS/MS generally offers lower limits of detection, which is crucial for studies involving low physiological concentrations.[3]
Linearity Narrower dynamic rangeWider dynamic rangeMass spectrometry typically provides a broader linear range for quantification.
Precision (%CV) < 15%< 10%LC-MS/MS methods, especially with the use of stable isotope-labeled internal standards, offer higher precision.[4][5]
Accuracy (%Recovery) 80-120%90-110%The accuracy of immunoassays can be affected by matrix effects and cross-reactivity. Mass spectrometry, particularly with isotopic dilution, provides higher accuracy.[4][5]
Throughput High (96-well plate format)Lower (sample-by-sample analysis)Immunoassays are well-suited for screening a large number of samples.
Cost per Sample LowHighThe initial investment and operational costs for mass spectrometry are significantly higher.[6]
Sample Preparation Minimal (dilution may be sufficient)More complex (extraction, derivatization may be needed)LC-MS/MS often requires more extensive sample cleanup to minimize matrix effects.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results.[8] The following sections outline the methodologies for the quantification of this compound using a competitive ELISA and an LC-MS/MS method.

This compound Competitive Immunoassay Protocol

This protocol describes a typical competitive ELISA for the quantification of this compound in biological samples.

Materials:

  • Microtiter plates pre-coated with anti-13(E)-Docosenol antibody

  • This compound standard solutions

  • Biotinylated this compound conjugate

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Dilute samples in assay buffer.

  • Competitive Binding: Add standards and samples to the antibody-coated wells. Immediately add the biotinylated this compound conjugate to all wells. Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample competes with the biotinylated conjugate for binding to the antibody.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP solution to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound LC-MS/MS Protocol

This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of sample, add the internal standard.

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate this compound from other components.

  • Mass Spectrometric Detection:

    • Ionize the analyte using an appropriate ion source (e.g., Electrospray Ionization - ESI).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizing the Methodologies

Diagrams can aid in understanding complex workflows and principles. The following sections provide Graphviz diagrams for the cross-validation workflow and the principle of the competitive immunoassay.

Cross-Validation Experimental Workflow

cluster_prep Sample Preparation cluster_immunoassay Immunoassay Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Cross-Validation Sample Biological Sample Spiked_Sample Spiked Sample Matrix Sample->Spiked_Sample Fortification ELISA_Analysis Competitive ELISA Spiked_Sample->ELISA_Analysis MS_Analysis LC-MS/MS Analysis Spiked_Sample->MS_Analysis ELISA_Data ELISA Results ELISA_Analysis->ELISA_Data Comparison Data Comparison (Bland-Altman, Correlation) ELISA_Data->Comparison MS_Data LC-MS/MS Results MS_Analysis->MS_Data MS_Data->Comparison Validation_Report Validation Report Comparison->Validation_Report

Caption: Workflow for the cross-validation of analytical methods.

Principle of Competitive Immunoassay

cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Analyte_L Analyte Antibody_L Antibody Analyte_L->Antibody_L Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L Signal_L High Signal Antibody_L->Signal_L Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Signal_H Low Signal Antibody_H->Signal_H

Caption: Principle of a competitive immunoassay.

References

A Comparative Analysis of 13(E)-Docosenol and Other C22 Fatty Alcohols in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 13(E)-Docosenol and other C22 fatty alcohols, with a particular focus on their antiviral properties. While research into the specific biological activities of this compound is limited, this document synthesizes available data on related C22 fatty alcohols, primarily the saturated fatty alcohol 1-docosanol (B1670855), to offer a comparative perspective for research and development.

Executive Summary

Long-chain fatty alcohols are known to possess a range of biological activities. Within the C22 category, the saturated fatty alcohol 1-docosanol (also known as behenyl alcohol) is the most extensively studied and is an approved over-the-counter antiviral agent. Its mechanism of action against enveloped viruses, such as Herpes Simplex Virus (HSV), involves the inhibition of viral entry into host cells. In contrast, there is a notable lack of publicly available data on the specific biological effects, including antiviral activity, of the unsaturated C22 fatty alcohol this compound and its cis-isomer, erucyl alcohol. This guide presents the known antiviral data for 1-docosanol as a benchmark for the C22 class and discusses the general structure-activity relationships of long-chain fatty alcohols.

Data Presentation: Antiviral Activity of C22 Fatty Alcohols

The following table summarizes the available quantitative data on the antiviral activity of C22 fatty alcohols against enveloped viruses. It is important to note the significant data gap for unsaturated C22 fatty alcohols like this compound.

CompoundChemical StructureTypeTarget Virus(es)Efficacy (IC50/EC50)Mechanism of ActionCitation(s)
1-Docosanol CH₃(CH₂)₂₁OHSaturatedHerpes Simplex Virus (HSV-1, HSV-2), Respiratory Syncytial Virus (RSV), and other enveloped virusesData not consistently reported as IC50/EC50 in publicly available literature; efficacy demonstrated in clinical trials for topical treatment of herpes labialis.Inhibition of viral fusion with the host cell membrane.[1]
This compound CH₃(CH₂)₇CH=CH(CH₂)₁₁CH₂OH (trans)UnsaturatedNot ReportedNot ReportedNot Reported
Erucyl Alcohol (cis-13-Docosen-1-ol) CH₃(CH₂)₇CH=CH(CH₂)₁₁CH₂OH (cis)UnsaturatedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols relevant to the assessment of the antiviral activity of long-chain fatty alcohols.

Plaque Reduction Assay

This assay is a standard method to determine the ability of a compound to inhibit the replication of a virus.

Objective: To quantify the concentration of a C22 fatty alcohol required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of virus.

  • Compound Treatment: The infected cells are then treated with various concentrations of the C22 fatty alcohol. A vehicle control (without the fatty alcohol) is also included.

  • Incubation: The plates are incubated to allow for viral replication and plaque formation.

  • Plaque Visualization: After the incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the control wells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques.

Viral Fusion Assay

This assay specifically investigates the effect of a compound on the fusion of the viral envelope with the host cell membrane.

Objective: To determine if a C22 fatty alcohol inhibits the entry of an enveloped virus into a host cell.

Methodology:

  • Virus Labeling: The viral envelope is labeled with a fluorescent probe.

  • Cell Treatment: Host cells are pre-treated with the C22 fatty alcohol or a control substance.

  • Infection: The treated cells are then infected with the fluorescently labeled virus.

  • Microscopy: The cells are observed using fluorescence microscopy to track the entry of the virus.

  • Data Analysis: A reduction in the fluorescent signal within the cytoplasm of the treated cells compared to the control cells indicates inhibition of viral fusion.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action for 1-docosanol and a general workflow for antiviral testing.

G Mechanism of Action of 1-Docosanol cluster_virus Enveloped Virus (e.g., HSV) cluster_host Host Cell Virus Virus Particle ViralEnvelope Viral Lipid Envelope Receptor Host Cell Receptor Virus->Receptor Attachment ViralGlycoproteins Viral Glycoproteins HostCell Host Cell Membrane Fusion Membrane Fusion HostCell->Fusion Blocked by 1-Docosanol Receptor->Fusion Initiates Docosanol 1-Docosanol Docosanol->HostCell Intercalates and modifies membrane fluidity ViralEntry Viral Entry Fusion->ViralEntry Replication Viral Replication ViralEntry->Replication G Experimental Workflow for Antiviral Activity Testing Start Start: Compound of Interest (C22 Fatty Alcohol) CellCulture Prepare Host Cell Culture Start->CellCulture VirusStock Prepare Virus Stock Start->VirusStock Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity PlaqueAssay Plaque Reduction Assay CellCulture->PlaqueAssay FusionAssay Viral Fusion Assay CellCulture->FusionAssay CellCulture->Cytotoxicity VirusStock->PlaqueAssay VirusStock->FusionAssay DataAnalysis Data Analysis (IC50, CC50) PlaqueAssay->DataAnalysis FusionAssay->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion on Antiviral Activity and Therapeutic Index DataAnalysis->Conclusion

References

A Comparative Analysis of the Efficacy of 13(E)-Docosenol and Eicosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 13(E)-Docosenol and eicosapentaenoic acid (EPA), focusing on their distinct mechanisms of action and therapeutic applications. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the experimental data supporting their use.

Introduction

This compound, a saturated fatty alcohol, is primarily recognized for its topical antiviral properties, particularly against Herpes Simplex Virus (HSV). In contrast, eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is well-established for its systemic anti-inflammatory effects and is now emerging as a broad-spectrum antiviral agent. This comparison guide delves into the quantitative data, experimental methodologies, and mechanistic pathways of both compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral and anti-inflammatory efficacy of this compound and EPA.

Table 1: Antiviral Efficacy Data
CompoundVirusAssayCell LineEfficacy MetricResultCitation
This compound Herpes Simplex Virus (HSV)Clinical TrialHuman SubjectsMedian Time to Healing4.1 days (vs. 4.8 days for placebo) - 18 hours shorter[1][2]
Herpes Simplex Virus (HSV)Clinical TrialHuman SubjectsReduction in Healing Time~3 days shorter with early treatment[3]
Herpes Simplex Virus 1 (HSV-1)Gene Expression Assay-Reduction in Viral Gene Expression~70%[4]
Eicosapentaenoic Acid (EPA) Zika Virus (ZIKV)In vitro Antiviral Assay-IC500.42 ± 0.06 µM[5]
HSV-1, Dengue Virus-2, Influenza VirusIn vitro Antiviral AssayVero, MDCKInhibition of ReplicationDose-dependent inhibition[5][6]
Table 2: Anti-inflammatory Efficacy Data
CompoundBiomarkerStudy TypeDosageDurationPercent ReductionCitation
Eicosapentaenoic Acid (EPA) IL-6Clinical Trial2.5 g/day (with DHA)8 weeks22%[7]
TNF-αClinical Trial2.5 g/day (with DHA)8 weeks23%[7]
IL-1βClinical Trial2.5 g/day (with DHA)8 weeks23%[7]

Mechanisms of Action

This compound and EPA exert their effects through fundamentally different mechanisms.

This compound: This long-chain saturated fatty alcohol acts as a viral entry inhibitor. Its mechanism does not directly target the virus but rather the host cell membrane. Upon topical application, it is proposed that docosanol integrates into the cell membrane, altering its fluidity and making it resistant to fusion with the viral envelope of lipid-enveloped viruses like HSV.[4] This prevents the virus from entering the host cell and initiating replication.

Eicosapentaenoic Acid (EPA): EPA's efficacy stems from two distinct pathways:

  • Antiviral Action: Emerging research suggests that EPA has direct antiviral effects against enveloped viruses.[5][6] The proposed mechanism involves the disruption of the viral membrane's integrity, leading to the release of viral RNA and preventing the virus from binding to and entering host cells.[5][6]

  • Anti-inflammatory Action: EPA is a precursor to anti-inflammatory eicosanoids. It competes with arachidonic acid (AA), reducing the production of pro-inflammatory mediators. Furthermore, EPA and its metabolites can inhibit the activation of the pro-inflammatory transcription factor NF-κB and activate the anti-inflammatory peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of action and typical experimental workflows for evaluating these compounds.

G Mechanism of Action: this compound (Antiviral) cluster_0 Viral Entry Inhibition HSV Herpes Simplex Virus (Lipid Envelope) FusionBlocked Viral Fusion Blocked HSV->FusionBlocked Attempts to Fuse HostCell Host Cell (Plasma Membrane) AlteredMembrane Altered Membrane Fluidity Docosanol This compound MembraneIntegration Integration into Host Cell Membrane Docosanol->MembraneIntegration Topical Application MembraneIntegration->HostCell NoEntry No Viral Entry FusionBlocked->NoEntry NoReplication No Viral Replication NoEntry->NoReplication

Caption: Mechanism of this compound's antiviral action.

G Mechanism of Action: Eicosapentaenoic Acid (Antiviral & Anti-inflammatory) cluster_0 Antiviral Pathway cluster_1 Anti-inflammatory Pathway EnvelopedVirus Enveloped Virus MembraneDisruption Viral Membrane Disruption EnvelopedVirus->MembraneDisruption EPA_AV EPA EPA_AV->MembraneDisruption RNA_Release Viral RNA Release MembraneDisruption->RNA_Release Inactivation Virus Inactivation RNA_Release->Inactivation InflammatoryStimuli Inflammatory Stimuli NFkB NF-κB Pathway InflammatoryStimuli->NFkB EPA_AI EPA EPA_AI->NFkB Inhibits PPARg PPAR-γ Pathway EPA_AI->PPARg Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatoryCytokines AntiInflammatoryEffects Anti-inflammatory Effects PPARg->AntiInflammatoryEffects G Experimental Workflow: In Vitro Antiviral Plaque Reduction Assay cluster_workflow Plaque Reduction Assay CellSeeding 1. Seed Host Cells (e.g., Vero cells) Confluency 2. Grow to Confluent Monolayer CellSeeding->Confluency PreIncubation 3. Pre-incubate cells with Compound Confluency->PreIncubation ViralInfection 4. Infect with Virus (e.g., HSV-1) PreIncubation->ViralInfection Overlay 5. Add Overlay Medium ViralInfection->Overlay Incubation 6. Incubate for Plaque Formation Overlay->Incubation Staining 7. Stain and Count Plaques Incubation->Staining Analysis 8. Calculate IC50/EC50 Staining->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 13(E)-Docosenol and structurally related lipid molecules, including its saturated counterpart, n-docosanol, and the omega-3 fatty acid, docosahexaenoic acid (DHA). Due to a notable lack of publicly available research on the specific in vitro activities of this compound, this guide synthesizes data from studies on these related lipids to provide a predictive comparison. The primary focus is on antiviral and anti-inflammatory activities, key areas of interest for therapeutic lipid molecule development.

Executive Summary

Long-chain alcohols and fatty acids are recognized for their significant biological activities. n-Docosanol is an approved antiviral agent, while DHA is well-documented for its anti-inflammatory properties. This guide explores the potential activities of this compound, a C22 unsaturated alcohol, by comparing the known in vitro effects of its structural relatives. The primary antiviral mechanism of long-chain alcohols is the disruption of the lipid envelope of viruses, while the anti-inflammatory effects of polyunsaturated fatty acids are often mediated through the modulation of key signaling pathways such as NF-κB.

Comparative Analysis of In Vitro Activities

The following tables summarize the available quantitative data for n-docosanol and docosahexaenoic acid (DHA). Data for this compound is not currently available in published literature.

Table 1: Comparative Antiviral Activity

CompoundVirusAssayCell LineKey Findings
n-Docosanol Herpes Simplex Virus (HSV)Plaque Reduction AssayVero, CV-1Inhibits viral entry and fusion; activity is dependent on intracellular metabolic conversion.[1][2]
Enveloped Viruses (general)Virucidal AssaysVariousLong-chain saturated alcohols (C10-C14) show the highest virucidal activity by disrupting the viral envelope.[3][4]
Docosahexaenoic Acid (DHA) Enveloped VirusesIn vitro studiesVariousLong-chain unsaturated fatty acids have shown antiviral activities, primarily through viral envelope disruption.[5]

Table 2: Comparative Anti-inflammatory Activity

CompoundCell LineAssayKey Findings
Docosahexaenoic Acid (DHA) Human Retinal Vascular Endothelial CellsWestern Blot, EMSAInhibited cytokine-induced expression of VCAM-1 and ICAM-1 by suppressing NF-κB nuclear translocation.[6][7]
Microglia (BV-2)Nitric Oxide Assay, Cytokine AssayAttenuated lipopolysaccharide (LPS)-induced nitric oxide production and suppressed inflammatory cytokine induction.[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design of comparative studies involving this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the ability of a compound to inhibit viral replication.[9][10]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test lipid molecules (e.g., this compound, n-docosanol) in a cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Virus Infection: Pre-incubate a known titer of the virus with the different concentrations of the test compounds for 1 hour at 37°C.

  • Inoculation: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells. This medium should also contain the respective concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. The plaques, or zones of cell death, will appear as clear areas against a stained cell monolayer.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is calculated to determine the 50% inhibitory concentration (IC50) of the compound.

NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[11][12]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the test lipid molecules for a predetermined time.

  • Inflammatory Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: After stimulation, lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity (driven by NF-κB) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity compared to the stimulated control is calculated to determine the IC50 of the compound.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the in vitro activities of these lipid molecules.

antiviral_mechanism cluster_virus Enveloped Virus cluster_cell Host Cell Viral_Envelope Lipid Envelope Viral_Core Viral Core Viral_Envelope->Viral_Core Release of Core Host_Cell_Membrane Host Cell Membrane Viral_Envelope->Host_Cell_Membrane Fusion Inhibition Cell_Interior Cell Interior Host_Cell_Membrane->Cell_Interior Viral Entry Blocked Long_Chain_Alcohol Long-Chain Alcohol (e.g., n-Docosanol) Long_Chain_Alcohol->Viral_Envelope Disruption

Caption: Antiviral mechanism of long-chain alcohols against enveloped viruses.

nfkb_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NF_kB IκB NF-κB IKK_Complex->IkB_NF_kB Phosphorylation of IκB IkB IκB NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Proteasome Proteasome IkB_NF_kB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NF_kB Release of NF-κB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription DHA DHA DHA->IKK_Complex Inhibition

Caption: The NF-κB signaling pathway and its inhibition by DHA.

experimental_workflow cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) A1 Seed Host Cells A2 Treat Virus with Compound A1->A2 A3 Infect Cells A2->A3 A4 Overlay with Semi-Solid Medium A3->A4 A5 Incubate and Stain A4->A5 A6 Count Plaques (Determine IC50) A5->A6 B1 Transfect Cells with Reporter B2 Treat Cells with Compound B1->B2 B3 Stimulate with Inflammatory Agent B2->B3 B4 Lyse Cells B3->B4 B5 Measure Luciferase Activity B4->B5 B6 Calculate Inhibition (Determine IC50) B5->B6

Caption: General experimental workflows for in vitro antiviral and anti-inflammatory assays.

Discussion and Future Directions

The available evidence strongly supports the antiviral activity of long-chain saturated alcohols like n-docosanol and the anti-inflammatory effects of polyunsaturated fatty acids such as DHA. Based on its structure as a C22 long-chain unsaturated alcohol, it is plausible that this compound may exhibit both antiviral and anti-inflammatory properties.

The presence of a double bond in this compound, as compared to the saturated n-docosanol, could influence its interaction with lipid membranes, potentially affecting its antiviral potency. The trans configuration of the double bond may also lead to different biological activities compared to its cis isomer, erucyl alcohol, as stereochemistry can play a critical role in molecular interactions.

To definitively characterize the in vitro activity of this compound, direct comparative studies are essential. Future research should focus on:

  • Direct Antiviral Assays: Conducting plaque reduction assays with this compound against a panel of enveloped viruses and comparing its IC50 value with that of n-docosanol and its cis-isomer.

  • Anti-inflammatory Investigations: Utilizing NF-κB reporter assays and measuring the production of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells treated with this compound and comparing its efficacy to DHA.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts any observed biological effects, including its impact on viral fusion and key inflammatory signaling pathways.

By undertaking these focused in vitro studies, the scientific community can elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel antiviral or anti-inflammatory agent.

References

A Comparative Guide to Cis- and Trans-Docosenol: Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosenol, a 22-carbon monounsaturated fatty alcohol, exists as two geometric isomers: the cis isomer, known as erucic alcohol, derived from erucic acid, and the trans isomer, brassidyl alcohol, derived from brassidic acid. While sharing the same chemical formula, their distinct spatial arrangements around the carbon-carbon double bond give rise to significant differences in their physicochemical properties and biological functions. This guide provides a comprehensive comparison of these isomers, supported by experimental data, to inform research and development in pharmaceuticals and related fields.

Structural Differences: A Tale of Two Geometries

The fundamental difference between cis- and trans-docosenol lies in the orientation of the hydrogen atoms attached to the double-bonded carbon atoms. In the cis configuration (erucic acid), the hydrogen atoms are on the same side of the carbon chain, resulting in a "kinked" or bent molecular structure. Conversely, in the trans configuration (brassidic acid), the hydrogen atoms are on opposite sides, leading to a more linear and extended molecular shape. This seemingly subtle variation in geometry has profound implications for how these molecules pack together and interact with biological systems.

Physicochemical Properties: A Quantitative Comparison

The structural disparity between the cis and trans isomers of docosenol directly influences their physical and chemical characteristics. The more linear structure of the trans isomer allows for more efficient packing in a crystalline lattice, resulting in a higher melting point and lower solubility compared to the kinked cis isomer.

Propertycis-Docosenol (Erucic Acid)trans-Docosenol (Brassidic Acid)Reference
Synonym (Z)-docos-13-enoic acid(E)-docos-13-enoic acid[1]
Molecular Formula C22H42O2C22H42O2[1]
Molecular Weight 338.57 g/mol 338.57 g/mol [1]
Melting Point 33.8 °C61-62 °C[1]
Boiling Point 381.5 °C (decomposes)282 °C at 30 mmHg[1]
Appearance White waxy solidThin crystalline plates[1]
Solubility in Water InsolublePractically insoluble[1]
Solubility in Organic Solvents Soluble in methanol (B129727) and ethanolSparingly soluble in cold alcohol, soluble in ether[1]

Functional Differences: Biological Implications

The distinct structures of cis- and trans-docosenol translate into different behaviors within biological systems, including their metabolism, effects on cell membranes, and overall physiological impact.

Metabolic Fate

Studies in rats have revealed significant differences in the metabolic processing of erucic and brassidic acids. Erucic acid (cis) is readily incorporated into triglycerides and can accumulate in heart tissue, leading to a condition known as myocardial lipidosis, which reduces the contractile force of the heart muscle.[2] This is attributed to the low affinity of mitochondrial β-oxidation enzymes for erucic acid and its inhibitory effect on the oxidation of other fatty acids.[2]

In contrast, brassidic acid (trans) is not incorporated into rat adipose tissue as readily as erucic acid.[3] Furthermore, brassidic acid is partially metabolized through chain-shortening into shorter-chain trans-monoenes, primarily C18:1.[3] This metabolic difference may explain the observation that brassidic acid does not induce the cardiac lesions seen with erucic acid administration in rats.[4]

Metabolic_Fate cluster_cis cis-Docosenol (Erucic Acid) Metabolism cluster_trans trans-Docosenol (Brassidic Acid) Metabolism Erucic Acid Erucic Acid Incorporation into Triglycerides Incorporation into Triglycerides Erucic Acid->Incorporation into Triglycerides Acyl-CoA Synthetase, Acyltransferases Inhibition of β-oxidation Inhibition of β-oxidation Erucic Acid->Inhibition of β-oxidation Myocardial Lipidosis Myocardial Lipidosis Incorporation into Triglycerides->Myocardial Lipidosis Accumulation in Heart Brassidic Acid Brassidic Acid Chain Shortening Chain Shortening Brassidic Acid->Chain Shortening Peroxisomal β-oxidation Lower incorporation into Adipose Tissue Lower incorporation into Adipose Tissue Brassidic Acid->Lower incorporation into Adipose Tissue Shorter trans-Monoenes (e.g., C18:1) Shorter trans-Monoenes (e.g., C18:1) Chain Shortening->Shorter trans-Monoenes (e.g., C18:1)

Metabolic pathways of cis- and trans-docosenol.
Effects on Cell Membranes

The geometry of fatty acids plays a crucial role in determining the physical properties of cell membranes, such as fluidity. The "kink" in cis unsaturated fatty acids disrupts the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity. Conversely, the linear structure of trans fatty acids allows them to pack more closely with saturated fatty acids, leading to a decrease in membrane fluidity and an increase in membrane rigidity.

While specific studies directly comparing the effects of erucic and brassidic acid on membrane fluidity are limited, the general principles suggest that erucic acid would contribute to a more fluid membrane, whereas brassidic acid would have the opposite effect, making the membrane more ordered and less permeable. This can have significant consequences for the function of membrane-bound proteins and signaling pathways. The formation of specialized membrane microdomains, known as lipid rafts, which are enriched in cholesterol and sphingolipids, is also influenced by the surrounding lipid environment.[5][6][7][8] The incorporation of trans fatty acids could potentially alter the formation and stability of these rafts, thereby affecting cellular signaling.

Experimental Protocols

Gas Chromatography-Flame Ionization Detector (GC-FID) for Fatty Acid Isomer Analysis

This method is widely used for the separation and quantification of fatty acid isomers.

1. Lipid Extraction:

  • Lipids are extracted from the sample using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.

  • The mixture is homogenized and centrifuged to separate the lipid-containing organic phase.

  • The organic phase is collected and dried under a stream of nitrogen.

2. Fatty Acid Methyl Ester (FAME) Derivatization:

  • The extracted lipids are transesterified to their corresponding FAMEs.

  • A common method involves heating the lipid extract with a solution of methanolic sulfuric acid or sodium methoxide.

  • The FAMEs are then extracted with a non-polar solvent like hexane.

3. GC-FID Analysis:

  • The FAME sample is injected into a gas chromatograph equipped with a flame ionization detector.

  • A highly polar capillary column (e.g., BPX70 or SP-2560) is used to achieve separation of the cis and trans isomers.

  • The oven temperature is programmed to ramp up gradually to allow for the elution of different FAMEs based on their boiling points and polarity.

  • The retention times and peak areas of the eluting FAMEs are compared to those of known standards for identification and quantification.

GC_FID_Workflow Sample Sample Lipid Extraction\n(Folch Method) Lipid Extraction (Folch Method) Sample->Lipid Extraction\n(Folch Method) Dried Lipid Extract Dried Lipid Extract Lipid Extraction\n(Folch Method)->Dried Lipid Extract FAME Derivatization\n(Methanolic H2SO4) FAME Derivatization (Methanolic H2SO4) Dried Lipid Extract->FAME Derivatization\n(Methanolic H2SO4) FAMEs in Hexane FAMEs in Hexane FAME Derivatization\n(Methanolic H2SO4)->FAMEs in Hexane GC-FID Analysis\n(Polar Capillary Column) GC-FID Analysis (Polar Capillary Column) FAMEs in Hexane->GC-FID Analysis\n(Polar Capillary Column) Chromatogram Chromatogram GC-FID Analysis\n(Polar Capillary Column)->Chromatogram Data Analysis\n(Peak Integration & Comparison to Standards) Data Analysis (Peak Integration & Comparison to Standards) Chromatogram->Data Analysis\n(Peak Integration & Comparison to Standards) Quantification of Isomers Quantification of Isomers Data Analysis\n(Peak Integration & Comparison to Standards)->Quantification of Isomers

Workflow for GC-FID analysis of fatty acid isomers.
Assessment of Membrane Fluidity by Fluorescence Anisotropy

This technique provides a measure of the rotational mobility of a fluorescent probe embedded within a lipid membrane, which is indicative of the membrane's fluidity.

1. Liposome (B1194612) Preparation:

  • Liposomes are prepared by dissolving a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine) and the fatty acid of interest (cis- or trans-docosenol) in an organic solvent.

  • The solvent is evaporated to form a thin lipid film, which is then hydrated with a buffer to form multilamellar vesicles.

  • The vesicles can be sonicated or extruded to form small unilamellar vesicles.

2. Fluorescent Probe Incorporation:

  • A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the liposome suspension.

  • The mixture is incubated to allow the probe to partition into the hydrophobic core of the lipid bilayer.

3. Fluorescence Anisotropy Measurement:

  • The fluorescence anisotropy of the DPH-labeled liposomes is measured using a fluorescence spectrophotometer equipped with polarizing filters.

  • The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is a correction factor.

  • A higher anisotropy value indicates restricted rotational motion of the probe and thus, a less fluid (more ordered) membrane.

Conclusion and Future Directions

The geometric isomerism of docosenol results in significant structural and functional divergence. The linear, more rigid nature of the trans isomer, brassidic acid, leads to a higher melting point and a different metabolic fate compared to the kinked, more fluid cis isomer, erucic acid. Notably, the association of erucic acid with myocardial lipidosis highlights the critical importance of stereochemistry in biological activity.

For researchers and drug development professionals, understanding these differences is paramount. The choice of isomer in a formulation can drastically alter its physical properties, bioavailability, and biological effects. For instance, the ability of fatty acids to modulate membrane fluidity can be harnessed in drug delivery systems to control the release of encapsulated therapeutics. Further research is warranted to fully elucidate the specific interactions of these isomers with key enzymes and their detailed impact on the structure and function of cell membranes and lipid rafts. Such knowledge will pave the way for the rational design of novel therapeutic agents and delivery systems with enhanced efficacy and safety profiles.

References

Head-to-head comparison of different derivatization agents for fatty alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fatty alcohols, their accurate and sensitive detection is crucial. Due to their inherent polarity and potential for low volatility, direct analysis of fatty alcohols by gas chromatography (GC) can be challenging, often resulting in poor peak shape and reduced sensitivity.[1][2] Derivatization, a process that chemically modifies the analyte, is a cornerstone of robust fatty alcohol analysis, enhancing volatility, improving chromatographic separation, and increasing detector response.[1][3] This guide provides a head-to-head comparison of common derivatization agents for fatty alcohols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.

Key Derivatization Strategies: Silylation vs. Acylation

The two most prevalent derivatization strategies for fatty alcohols are silylation and acylation.[4][5] Silylation involves the replacement of the active hydrogen in the alcohol's hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6] Acylation, on the other hand, introduces an acyl group to the hydroxyl moiety.[4] A third, less common, method is alkylation, which is more frequently employed for fatty acids to form fatty acid methyl esters (FAMEs).[7]

The choice of derivatization agent hinges on several factors, including the analytical technique (GC-MS, HPLC), the desired sensitivity, the complexity of the sample matrix, and the stability of the resulting derivative.[3][4]

Comparative Performance of Derivatization Agents

To facilitate an objective comparison, the following table summarizes the key performance characteristics of commonly used silylating and acylating agents for the derivatization of fatty alcohols.

Derivatization AgentTypeTypical Reaction ConditionsDerivative Volatility & StabilityByproductsKey AdvantagesKey Disadvantages
BSTFA (+1% TMCS)Silylation60°C for 30-60 min[8][9]High volatility; moderate stability, analyze promptly[4][10]N-trimethylsilyl-trifluoroacetamide, TrifluoroacetamideFast and complete reaction for many alcohols[4]; volatile byproducts.Moisture sensitive[9]; derivatives can be prone to hydrolysis.
MSTFA Silylation60°C for 60 min[7]High volatility; similar to BSTFA derivatives in stability.N-methyltrifluoroacetamideByproducts are more volatile than those of BSTFA, reducing chromatographic interference.[11]Moisture sensitive; may not be as reactive as BSTFA for hindered alcohols without a catalyst.
Trifluoroacetic Anhydride (B1165640) (TFAA) Acylation50°C for 15 min[12][13]High volatility and stability[4][12]Trifluoroacetic acid (if no scavenger is used)Highly reactive, produces stable derivatives suitable for ECD detection.[12][14]Forms corrosive acidic byproducts that may need to be removed or neutralized.[4][13]
Acetic Anhydride AcylationHeating may be requiredGood volatility and stabilityAcetic acidReadily available and cost-effective.Can be less reactive than perfluorinated anhydrides; acidic byproduct formation.[4]

Experimental Protocols

Detailed methodologies for the derivatization of fatty alcohols using the compared agents are provided below. These protocols are intended as a guideline and may require optimization for specific applications.[9][12]

Protocol 1: Silylation of Fatty Alcohols using BSTFA with 1% TMCS

This protocol outlines the preparation of trimethylsilyl (TMS) derivatives of fatty alcohols for GC analysis.[8][9]

Materials:

  • Fatty alcohol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Micro-reaction vessel

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the fatty alcohol sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.[9]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent to dissolve the sample. Subsequently, add 100 µL of BSTFA containing 1% TMCS.[3][9]

  • Reaction: Tightly cap the vessel and vortex for 10-15 seconds. Heat the mixture at 60°C for 30-60 minutes in a heating block or oven.[8][9]

  • Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for direct injection into the GC-MS.[9]

Protocol 2: Acylation of Fatty Alcohols using Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of trifluoroacetyl derivatives of fatty alcohols, which are particularly useful for analysis by GC with electron capture detection (ECD).[12][13]

Materials:

  • Fatty alcohol sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., benzene, toluene)

  • Acid scavenger (e.g., 0.05 M trimethylamine (B31210) (TMA) in benzene)

  • Micro-reaction vessel

  • Heating block or oven

  • Vortex mixer

  • 5% aqueous ammonia (B1221849) solution

Procedure:

  • Sample Preparation: Dissolve approximately 50 µg of the fatty alcohol sample in 0.5 mL of an anhydrous solvent in a micro-reaction vessel.[12]

  • Reagent Addition: Add 0.1 mL of 0.05 M TMA solution (acid scavenger) followed by 10 µL of TFAA.[12]

  • Reaction: Tightly cap the vial and heat at 50°C for 15 minutes.[12][13]

  • Work-up: Cool the mixture to room temperature. Add 1 mL of 5% aqueous ammonia solution to neutralize excess reagent and byproducts. Shake for 5 minutes and allow the layers to separate.[12]

  • Analysis: An aliquot of the upper organic layer is carefully removed and can be directly injected into the GC.[12]

Visualizing the Workflow and Comparison Logic

To further clarify the experimental process and the decision-making framework for selecting a derivatization agent, the following diagrams are provided.

experimental_workflow cluster_silylation Silylation Workflow (e.g., BSTFA) cluster_acylation Acylation Workflow (e.g., TFAA) s_start Dry Fatty Alcohol Sample s_reagent Add Anhydrous Solvent & BSTFA/TMCS s_start->s_reagent s_react Vortex & Heat (60°C, 30-60 min) s_reagent->s_react s_analyze Cool & Inject into GC-MS s_react->s_analyze a_start Fatty Alcohol in Anhydrous Solvent a_reagent Add Acid Scavenger & TFAA a_start->a_reagent a_react Heat (50°C, 15 min) a_reagent->a_react a_workup Cool & Neutralize with NH3(aq) a_react->a_workup a_extract Separate Organic Layer a_workup->a_extract a_analyze Inject into GC a_extract->a_analyze

Caption: Comparative experimental workflows for silylation and acylation of fatty alcohols.

logical_relationship cluster_criteria Selection Criteria cluster_agents Derivatization Agent Choice start Fatty Alcohol Analysis Requirement sensitivity High Sensitivity Needed? start->sensitivity stability Derivative Stability Critical? start->stability matrix Complex Matrix? start->matrix silylation Silylation (BSTFA, MSTFA) sensitivity->silylation No (FID/MS) acylation Acylation (TFAA) sensitivity->acylation Yes (ECD) stability->silylation No stability->acylation Yes matrix->silylation Cleaner Matrix matrix->acylation More Robust to Matrix

Caption: Decision-making logic for selecting a fatty alcohol derivatization agent.

Derivatization for High-Performance Liquid Chromatography (HPLC)

While GC is a common technique for fatty alcohol analysis, HPLC offers an alternative, particularly for less volatile or thermally labile compounds. For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to the fatty alcohol, enabling sensitive UV or fluorescence detection. Reagents such as carbazole-9-carbonyl chloride have been used to create highly fluorescent derivatives of fatty alcohols.[8] Another approach for LC-MS involves "charge-tagging" agents like 2-sulfobenzoic anhydride or pyridine/thionyl chloride, which introduce a permanent charge to the molecule, significantly enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.[15][16]

Conclusion

The derivatization of fatty alcohols is an essential step to enable their robust and sensitive analysis by chromatographic techniques. Silylating agents like BSTFA and MSTFA offer a rapid and effective means of increasing the volatility of fatty alcohols for GC-MS analysis, with MSTFA providing the advantage of more volatile byproducts. Acylating agents, particularly perfluorinated anhydrides like TFAA, yield highly stable derivatives that are ideal for sensitive detection by ECD. The choice of the optimal derivatization agent will ultimately depend on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate derivatization strategy to achieve reliable and accurate quantification of fatty alcohols in their samples.

References

A Comparative Guide to the Identification of Synthetic and Natural 13(E)-Docosenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 13(E)-Docosenol and its natural counterpart, offering objective experimental data and detailed methodologies to aid in the confirmation of its identity. The structural integrity and purity of active pharmaceutical ingredients (APIs) and other chemical entities are paramount in research and drug development. This document outlines the key analytical techniques and expected outcomes for verifying that a synthetically produced this compound is identical to the natural standard.

Introduction

This compound, also known as brassidyl alcohol, is a long-chain unsaturated fatty alcohol. Its trans isomer, with the double bond at the 13th position, is a naturally occurring compound found in the wax esters of the Jojoba plant (Simmondsia chinensis). Synthetic versions of this alcohol are utilized in various research and industrial applications. Ensuring the structural equivalence of the synthetic and natural forms is a critical step in quality control and regulatory compliance. This guide details the analytical workflow and comparative data necessary for this validation.

Comparative Analytical Data

The identity of synthetic this compound can be confirmed by comparing its analytical data with that of a well-characterized natural standard. The following table summarizes the key analytical parameters for comparison.

Analytical TechniqueParameterExpected Result for this compound
Appearance Physical StateWhite to off-white solid at room temperature
Molecular Formula ---C₂₂H₄₄O
Molecular Weight ---324.58 g/mol
¹H NMR Chemical Shift (ppm)Specific peaks corresponding to the terminal methyl, methylene (B1212753) chains, protons adjacent to the hydroxyl group, and vinylic protons of the trans double bond.
¹³C NMR Chemical Shift (ppm)Distinct signals for each carbon, including the olefinic carbons of the trans double bond and the carbon bearing the hydroxyl group.
Mass Spectrometry Molecular Ion Peak (m/z)[M]+ at 324.6
Gas Chromatography Retention TimeA single, sharp peak with a consistent retention time under specific chromatographic conditions.
Purity ---Typically >99% for synthetic standards. Natural standards should be of high purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Isolation of Natural this compound (Natural Standard)

The natural standard of this compound is obtained from Jojoba oil. The oil primarily consists of wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols. To isolate the alcohol, a hydrolysis or methanolysis reaction is performed.

Protocol for Hydrolysis of Jojoba Wax:

  • Saponification: Jojoba oil is refluxed with an excess of alcoholic potassium hydroxide (B78521) (e.g., 1 M KOH in 95% ethanol) for 2-4 hours to hydrolyze the wax esters into their corresponding fatty acid salts and free fatty alcohols.

  • Extraction: After cooling, the mixture is diluted with water and extracted with a non-polar solvent such as hexane (B92381) or diethyl ether. The fatty alcohols, including this compound, will partition into the organic layer, while the fatty acid salts remain in the aqueous layer.

  • Purification: The organic extract is washed with water to remove any remaining salts and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield a mixture of fatty alcohols.

  • Chromatographic Separation: The mixture of fatty alcohols is then subjected to column chromatography on silica (B1680970) gel to isolate this compound from other alcohol components. The purity of the isolated fraction should be confirmed by Gas Chromatography (GC).

Synthesis of this compound (Synthetic Standard)

A common synthetic route to this compound involves the reduction of the corresponding fatty acid, brassidic acid (13(E)-docosenoic acid).

Protocol for Reduction of Brassidic Acid:

  • Activation of Carboxylic Acid: Brassidic acid is converted to a more reactive derivative, such as an ester (e.g., methyl brassidate) or an acid chloride. For example, esterification can be achieved by refluxing with methanol (B129727) in the presence of an acid catalyst.

  • Reduction: The resulting ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

  • Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, washed, dried, and the solvent is evaporated.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to achieve high purity (>99%).

Analytical Characterization

The following are generalized protocols for the analytical techniques used to compare the synthetic and natural standards.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the synthetic and natural this compound in a suitable solvent like hexane or dichloromethane. Derivatization to trimethylsilyl (B98337) (TMS) ethers may be performed to improve chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient suitable for eluting long-chain alcohols, for example, starting at 150 °C and ramping to 300 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Compare the retention times and the mass fragmentation patterns of the synthetic and natural samples. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for long-chain alcohols.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR: Acquire the spectrum and identify the signals for the vinylic protons (around 5.4 ppm for a trans double bond), the methylene protons adjacent to the hydroxyl group (a triplet around 3.6 ppm), the long methylene chain (a broad singlet around 1.2-1.4 ppm), and the terminal methyl group (a triplet around 0.9 ppm).

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Key signals to identify include the olefinic carbons (around 130 ppm), the carbon bearing the hydroxyl group (around 63 ppm), and the carbons of the alkyl chain.

  • Analysis: The ¹H and ¹³C NMR spectra of the synthetic and natural samples should be superimposable, showing identical chemical shifts and coupling constants.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the identity of synthetic this compound with its natural standard.

G cluster_0 Source Materials cluster_1 Analytical Characterization cluster_2 Data Comparison and Confirmation Synthetic Synthetic this compound GCMS GC-MS Analysis Synthetic->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Synthetic->NMR Purity Purity Assessment (e.g., GC-FID) Synthetic->Purity Natural Natural Standard (from Jojoba) Natural->GCMS Natural->NMR Natural->Purity CompareSpectra Compare Spectra and Retention Times GCMS->CompareSpectra NMR->CompareSpectra ComparePurity Compare Purity Profiles Purity->ComparePurity Confirmation Identity Confirmed CompareSpectra->Confirmation ComparePurity->Confirmation

Caption: Workflow for identity confirmation of synthetic this compound.

Safety Operating Guide

Navigating the Safe Disposal of 13(E)-Docosenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 13(E)-Docosenol, a fatty alcohol used in various research applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Core Disposal Principles

The disposal of this compound, also known as Brassidyl alcohol, must be conducted in accordance with local, regional, national, and international regulations.[1][2][3] It is imperative to treat this substance and its container as potentially hazardous waste.[1][2] A fundamental principle is to prevent its release into the environment; therefore, it must not be allowed to enter drains, sewers, or watercourses.[1][4][5]

Quantitative Disposal Parameters

While specific quantitative data for this compound disposal is not extensively available, the following table outlines the typical parameters that laboratory personnel should identify from the substance's Safety Data Sheet (SDS) and local institutional guidelines before proceeding with disposal.

ParameterGuidelineRationale
Waste Category To be determined by institutional EHSProper segregation of chemical waste is crucial for safe handling and treatment.
pH Range for Neutralization Typically 6.0-8.0 before disposalTo prevent corrosion of drainage systems and minimize environmental impact.
Container Compatibility High-Density Polyethylene (HDPE)To ensure the integrity of the waste container and prevent leaks or reactions.
Maximum Container Volume As per institutional EHS protocolTo prevent the accumulation of large quantities of chemical waste in the lab.

Procedural Steps for Disposal

The following protocol details the methodology for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

2. Spill Management: In the event of a small spill, absorb the material with an inert substance like sand or vermiculite.[4] Collect the absorbed material into a sealed container for disposal.[4] For larger spills, contain the spill to prevent environmental contamination and follow institutional emergency procedures.[4]

3. Waste Collection:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Keep the waste container tightly closed when not in use and store it in a well-ventilated area.[5]

4. Disposal Request:

  • Once the waste container is ready for disposal (typically when it is 80-90% full), submit a chemical waste pickup request to your institution's EHS department.

  • Ensure all labeling requirements are met, including the chemical name, concentration, and any associated hazards.

5. Handling of Empty Containers:

  • Empty containers should be handled in the same manner as the substance itself.[2]

  • Do not reuse empty containers.[3] Follow institutional guidelines for the disposal of contaminated packaging.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle this compound B->C D Segregate Waste into Designated Container C->D E Is there a spill? C->E H Store Waste Container Securely D->H F Small Spill: Absorb with Inert Material E->F Yes, Small G Large Spill: Follow Emergency Protocol E->G Yes, Large E->H No F->D I Request Waste Pickup from EHS G->I H->I J Decontaminate Work Area I->J K Properly Dispose of Contaminated PPE J->K

References

Personal protective equipment for handling 13(E)-Docosenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 13(E)-Docosenol

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound, a long-chain fatty alcohol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on information for the structurally similar compound n-docosanol (behenyl alcohol) and the general safety profile of long-chain fatty alcohols.

Chemical Information:

IdentifierValue
Chemical Name This compound
Synonyms (E)-13-Docosen-1-ol, Brassidyl alcohol
CAS Number 5634-26-4
Molecular Formula C₂₂H₄₄O
Molecular Weight 324.58 g/mol
Physical State Solid[1][2]
Personal Protective Equipment (PPE)

Based on the safety profiles of similar long-chain fatty alcohols, standard laboratory PPE is recommended to minimize exposure and ensure safety. Long-chain fatty alcohols (C18 and above) are generally considered to have low toxicity and are not typically skin irritants or sensitizers.[3][4] However, some sources indicate the potential for mild eye irritation.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or latex glovesTo prevent skin contact.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedTo protect eyes from dust particles and potential splashes.
Body Protection Laboratory CoatStandardTo protect clothing and skin from accidental spills.
Respiratory Protection Dust Mask or RespiratorN95 or equivalentRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust generation.

  • Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh boat) to handle the solid material. Avoid creating dust. If heating is required, do so slowly and in a controlled manner in appropriate glassware.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly and stir to mix.

  • Spill Management: In case of a spill, isolate the area. For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

ParameterRecommendationRationale
Temperature Freezer (-20°C)[1]To maintain chemical stability and prevent degradation.
Container Tightly sealed containerTo prevent contamination and exposure to air and moisture.
Location Well-ventilated, dry areaTo ensure a safe storage environment.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, weigh boats) Place in a sealed, labeled container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The empty container can then be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh Solid this compound prep_area->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer proc_dissolve Add Solvent and Dissolve handling_transfer->proc_dissolve proc_reaction Perform Experiment proc_dissolve->proc_reaction cleanup_decontaminate Decontaminate Glassware proc_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13(E)-Docosenol
Reactant of Route 2
13(E)-Docosenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.